molecular formula C7H8Cl2FN B1420451 3-Chloro-2-fluoro-N-methylaniline hydrochloride CAS No. 1187386-17-9

3-Chloro-2-fluoro-N-methylaniline hydrochloride

Cat. No.: B1420451
CAS No.: 1187386-17-9
M. Wt: 196.05 g/mol
InChI Key: CPSXPLGCRPJSPX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2FN and its molecular weight is 196.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-2-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSXPLGCRPJSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675166
Record name 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-17-9
Record name Benzenamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS No. 1187386-17-9) is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2][3] As a halogenated aromatic amine, it serves as a versatile chemical building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and N-methyl groups on the aniline scaffold imparts unique electronic and steric properties, influencing reactivity and the physiological activity of its downstream products. This guide provides a comprehensive technical overview of its chemical identity, a logical framework for its synthesis based on established chemical transformations, detailed analytical methodologies for its characterization, and a discussion of its role as a key intermediate in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

Proper identification is the cornerstone of all chemical research and development. This compound is identified by the CAS number 1187386-17-9.[1][3] Its structure combines a chlorinated and fluorinated benzene ring with an N-methylated amino group, presented as a hydrochloride salt to improve stability and handling.

PropertyValueSource(s)
CAS Number 1187386-17-9[1][2]
IUPAC Name 3-chloro-2-fluoro-N-methylaniline;hydrochloride
Molecular Formula C₇H₈Cl₂FN
Molecular Weight 196.05 g/mol
InChI Key CPSXPLGCRPJSPX-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C(=CC=C1)F)Cl.Cl
Appearance Typically an off-white to light-colored solidInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOInferred

Synthesis and Manufacturing Rationale

A plausible and efficient route starts from 3-Chloro-2-fluoroaniline (CAS: 2106-04-9), a commercially available precursor. The key transformation is the selective N-methylation of the secondary amine.

Synthesis_Workflow start 3-Chloro-2-fluoroaniline (CAS: 2106-04-9) step1 N-Methylation start->step1 Methylating Agent (e.g., DMS, MeI) Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Acetonitrile) intermediate 3-Chloro-2-fluoro-N-methylaniline (Free Base) step1->intermediate step2 Salt Formation intermediate->step2 HCl in solvent (e.g., Dioxane, IPA) product 3-Chloro-2-fluoro-N-methylaniline HCl (CAS: 1187386-17-9) step2->product

Caption: Proposed synthetic workflow for 3-Chloro-2-fluoro-N-methylaniline HCl.

Step 1: N-Methylation of 3-Chloro-2-fluoroaniline

  • Rationale: This step introduces the methyl group onto the nitrogen atom. The choice of a methylating agent and a non-nucleophilic base is critical to prevent side reactions and ensure high yield. Using a base like potassium hydroxide or sodium hydroxide is a cost-effective approach for large-scale production.[4]

  • Procedure:

    • To a stirred solution of 3-Chloro-2-fluoroaniline (1.0 eq.) in a suitable solvent such as acetonitrile or THF, add a powdered, anhydrous base like potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).[4]

    • Add a methylating agent, such as dimethyl sulfate (DMS, 1.1 eq.) or methyl iodide (MeI, 1.1 eq.), dropwise at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or HPLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The resulting crude oil (the free base, 3-Chloro-2-fluoro-N-methylaniline) can be purified by vacuum distillation or column chromatography, though it is often carried forward to the next step without extensive purification.

Step 2: Hydrochloride Salt Formation

  • Rationale: Converting the oily or liquid free base into a solid hydrochloride salt greatly improves its stability, shelf-life, and ease of handling, which are critical attributes for a pharmaceutical intermediate.

  • Procedure:

    • Dissolve the crude 3-Chloro-2-fluoro-N-methylaniline free base in a minimal amount of a suitable organic solvent, such as isopropanol (IPA), ethyl acetate, or diethyl ether.

    • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate as a solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry.[5] The specific substitution pattern of this compound makes its core structure, 3-chloro-2-fluoroaniline, a valuable intermediate for synthesizing targeted therapies, particularly in oncology.

Case Study: Precursor to AZD8931 (Sapitinib)

A compelling example demonstrating the utility of this chemical scaffold is the synthesis of AZD8931 (Sapitinib), a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) signaling pathways. The immediate precursor, 3-Chloro-2-fluoroaniline , is a critical component that forms the "warhead" of the inhibitor, binding to the kinase domain.

A peer-reviewed paper in Bioorganic & Medicinal Chemistry Letters details the synthesis of the reference standard for AZD8931, where 3-chloro-2-fluoroaniline is coupled with a quinazoline core to form the final active pharmaceutical ingredient (API). This highlights the direct and critical role of this aniline derivative in the development of advanced cancer therapeutics. While this example uses the primary amine, the N-methylated derivative is explored for modulating properties like solubility, cell permeability, and metabolic stability.

Application_Workflow start 3-Chloro-2-fluoroaniline (Precursor) reaction Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction intermediate Quinazoline Core intermediate->reaction api Active Pharmaceutical Ingredient (e.g., AZD8931) reaction->api end Targeted Cancer Therapy api->end

Caption: Role of the 3-chloro-2-fluoroaniline scaffold in API synthesis.

Analytical Methodologies

Ensuring the purity and identity of a chemical intermediate is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing substituted anilines.

HPLC with UV detection is the preferred method for routine purity analysis and reaction monitoring due to its high resolution and sensitivity for aromatic amines.

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid ensures the protonation of the amine for sharp peak shapes.
Elution Gradient elution (e.g., 10% B to 90% B over 20 min)Effectively separates the main compound from potential impurities and starting materials.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nmAromatic ring provides strong absorbance at this wavelength.
Sample Prep Dissolve ~1 mg in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm filter.Ensures sample is free of particulates and compatible with the mobile phase.
  • Preparation of Solutions:

    • Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Degas both solvents.

    • Accurately weigh ~10 mg of the hydrochloride salt and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Instrumentation Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the sample solution (e.g., 10 µL).

    • Run the gradient method and record the chromatogram.

    • Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Safety, Handling, and Storage

As with all halogenated aromatic amines, this compound and its precursors should be handled with care. The safety information is derived from data sheets of closely related compounds, such as 3-chloro-2-methylaniline and 3-chloro-2-fluoroaniline.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

    • Skin Corrosion/Irritation: Causes skin irritation.

    • Eye Damage/Irritation: Causes serious eye irritation/damage.

    • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter.

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

    • Keep the container tightly closed. The hydrochloride salt form is generally stable under normal conditions.

    • Avoid creating dust. Wash hands thoroughly after handling.

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in drug discovery and process development. Its value is derived from the unique properties imparted by its halogen and N-methyl substituents. By understanding its logical synthesis, appropriate analytical characterization methods, and its demonstrated role as a precursor to complex therapeutic agents like kinase inhibitors, scientists can effectively leverage this compound to advance their research and development objectives. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents. [URL: https://patents.google.
  • US2455931A - Method of making n-methyl aniline - Google Patents. [URL: https://patents.google.
  • EP1575898B1 - Process for the preparation of substituted halogenated aniline - Google Patents. [URL: https://patents.google.
  • N-Methyl 3-chloro-2-fluoroaniline hydrochloride | 1187386-17-9 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-methyl-3-chloro-2-fluoroaniline-hydrochloride-1187386-17-9]
  • This compound 1187386-17-9 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-chloro-2-fluoro-n-methylaniline-hydrochloride-cas-1187386-17-9.html]
  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-chloro-2-methylaniline/]
  • EP2940002A1 - Halogenated aniline and method for producing same - Google Patents. [URL: https://patents.google.
  • US3819709A - Synthesis of n-methylaniline - Google Patents. [URL: https://patents.google.
  • Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • 2613-34-5|3-Chloro-2,4-difluoroaniline|BLD Pharm. [URL: https://www.bldpharm.com/products/2613-34-5.html]
  • N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9] | Chemsigma. [URL: https://www.chemsigma.com/product/2071083/n-methyl-3-chloro-2-fluoroaniline-hcl]
  • This compound | 1187386-17-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92955581.htm]
  • N-Methyl 3-chloro-2-fluoroaniline hydrochloride | 1187386-17-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/com/448619591]
  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. [URL: https://patents.google.
  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents. [URL: https://patents.google.
  • 3-Chloro-2-fluoroaniline 97% | 2106-04-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/530174]
  • How to Use 3-Chloro-2-methylaniline? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-use-3-chloro-2-methylaniline-20230523.html]
  • Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations - ZM Silane. [URL: https://www.zmsilane.
  • Exploring 3-Chloro-2-Methylaniline: Applications and Properties - Autech. [URL: https://www.autechcorp.
  • 3-Chloro-2-methylaniline | 87-60-5 - Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0300]

Sources

3-Chloro-2-fluoro-N-methylaniline hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1187386-17-9) is a substituted aniline derivative of increasing interest in synthetic and medicinal chemistry. Its specific substitution pattern—a chlorine atom, a fluorine atom, and an N-methyl group—suggests its potential as a versatile building block for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications. This guide provides a comprehensive overview of its known and predicted physicochemical properties, reactivity, and handling considerations. Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally similar analogues to provide scientifically grounded insights and predictive analyses.

Introduction and Molecular Structure

This compound is a halogenated and N-alkylated aromatic amine salt. The core structure is an aniline ring substituted at the 2-position with a fluorine atom, the 3-position with a chlorine atom, and a methyl group on the nitrogen atom. The hydrochloride salt is formed by the protonation of the basic secondary amine group by hydrogen chloride.

The presence of both fluorine and chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The N-methyl group further modulates its basicity and steric profile. These features make it a valuable intermediate for introducing a specific functionalized phenyl ring into larger molecules.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. The following table summarizes available information for the target compound and provides experimental data for structurally related analogues to offer a comparative context.

PropertyThis compound3-Chloro-2-fluoroaniline (Analogue)3-Chloro-N-methylaniline (Analogue)[1]3-Chloro-2-methylaniline (Analogue)[2][3]
CAS Number 1187386-17-9[4][5][6]2106-04-97006-52-287-60-5
Molecular Formula C₇H₈Cl₂FN[7]C₆H₅ClFNC₇H₈ClNC₇H₈ClN
Molecular Weight 196.05 g/mol 145.56 g/mol 141.60 g/mol 141.60 g/mol
Appearance Data not available (likely a solid)Light yellow to orange clear liquidData not availableClear yellow to red or red-brown liquid[2]
Melting Point (°C) Data not availableData not availableData not available2 °C (lit.)[2][3]
Boiling Point (°C) Data not available214 °C (lit.)243-244 °C (lit.)115-117 °C / 10 mmHg (lit.)[2][3]
Density (g/mL at 25°C) Data not available1.324 (lit.)1.156 (lit.)1.185 (lit.)[2][3]
Refractive Index (n20/D) Data not available1.564 (lit.)1.5840 (lit.)1.588 (lit.)[2][3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Data not availableData not availableSoluble in many organic solvents, slightly soluble in water.[8]

Expert Insights: The hydrochloride salt form is expected to be a crystalline solid with a relatively high melting point compared to its free base. Its salt nature should confer greater solubility in polar solvents, including water, compared to the free aniline base, which is typically sparingly soluble in water.[8]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the N-methylaniline core and the influence of the halogen substituents.

  • Basicity and Salt Formation: The N-methylamino group is basic and readily protonated by strong acids like HCl to form the stable hydrochloride salt. The electron-withdrawing effects of the ortho-fluorine and meta-chlorine atoms reduce the basicity of the nitrogen atom compared to N-methylaniline itself.

  • N-Alkylation and N-Acylation: The free base form of the amine can undergo further reactions at the nitrogen atom, such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para- director. However, the positions ortho and para to the amine are already substituted or sterically hindered. The fluorine and chlorine substituents are deactivating but ortho-, para- directing. The overall outcome of electrophilic substitution reactions (e.g., nitration, halogenation) would depend on the specific reaction conditions, with substitution likely directed to the 4- or 6-positions, influenced by a complex interplay of electronic and steric effects.

reactivity A 3-Chloro-2-fluoro-N-methylaniline (Free Base) B 3-Chloro-2-fluoro-N-methylaniline hydrochloride A->B + HCl (Salt Formation) C N-Acylated Product A->C + Acyl Chloride (Acylation) D Ring-Substituted Product A->D + Electrophile (e.g., Br+) (Electrophilic Aromatic Substitution) B->A - HCl (Base treatment) (Deprotonation)

Caption: Key reaction pathways for 3-Chloro-2-fluoro-N-methylaniline.

Hypothetical Synthesis Pathway

synthesis_workflow start Start: 3-Chloro-2-fluoroaniline step1 Step 1: N-Formylation React with formic acid or ethyl formate. start->step1 intermediate1 Intermediate: N-(3-chloro-2-fluorophenyl)formamide step1->intermediate1 step2 Step 2: Reduction Reduce the formamide using a reducing agent like LiAlH₄. intermediate1->step2 intermediate2 Intermediate: 3-Chloro-2-fluoro-N-methylaniline (Free Base) step2->intermediate2 step3 Step 3: Salt Formation Dissolve free base in a suitable solvent (e.g., ether, EtOAc) and treat with HCl solution. intermediate2->step3 end Final Product: 3-Chloro-2-fluoro-N-methylaniline hydrochloride step3->end

Caption: A plausible multi-step synthesis workflow.

Causality behind Experimental Choices:

  • N-Formylation: This is a standard method for mono-methylation of anilines. It is often preferred over direct alkylation with methyl halides to avoid over-alkylation (formation of quaternary ammonium salts).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide carbonyl to a methylene group to yield the desired secondary amine.

  • Salt Formation: The final step involves reacting the purified free base with hydrogen chloride.[9] Using a solution of HCl in an organic solvent like diethyl ether or ethyl acetate allows for the precipitation of the hydrochloride salt in a pure, solid form, which can be easily isolated by filtration.

Predicted Spectroscopic Characteristics

For a researcher synthesizing or working with this compound, spectroscopic analysis is crucial for structure verification. Below are the predicted key features based on its structure and data from analogues.

  • ¹H NMR:

    • Aromatic Protons: Three protons on the aromatic ring, appearing as multiplets in the aromatic region (~6.8-7.5 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

    • N-Methyl Protons: A singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. In the hydrochloride salt, this signal may be shifted downfield and could show coupling to the N-H proton.

    • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In the hydrochloride salt, this will appear as a broad signal further downfield, representing the ammonium proton (-NH₂⁺-).

  • ¹³C NMR:

    • Seven distinct carbon signals are expected.

    • The aromatic carbons will appear in the range of ~110-155 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

    • The N-methyl carbon will appear upfield, typically in the 30-40 ppm range.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons.

  • Mass Spectrometry (MS):

    • The mass spectrum of the free base (C₇H₇ClFN) would show a molecular ion peak (M⁺) at m/z ≈ 175. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A stretching vibration around 3300-3400 cm⁻¹ for the secondary amine (free base). In the hydrochloride salt, this will be replaced by a broad absorption band for the N⁺-H stretch from ~2400-3000 cm⁻¹.

    • C-N Stretch: Around 1250-1350 cm⁻¹.

    • C-Cl Stretch: Typically in the 600-800 cm⁻¹ region.

    • C-F Stretch: A strong band around 1000-1300 cm⁻¹.

    • Aromatic C=C and C-H Bends: Characteristic peaks in the 1450-1600 cm⁻¹ and 690-900 cm⁻¹ regions, respectively.

Safety, Handling, and Storage

As a prudent measure, this compound should be handled with the care afforded to other potentially hazardous aromatic amines.

  • Hazard Identification:

    • Suppliers indicate the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

    • It should be treated as a substance with potential for toxicity.

  • Personal Protective Equipment (PPE):

    • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data remains sparse, its structural features suggest a profile that is highly valuable for drug discovery and materials science. This guide has synthesized the available information and provided expert-driven predictions on its properties and reactivity.

For the scientific community, the primary future direction should be the full experimental characterization of this compound. Publishing its detailed physicochemical properties, including melting point, solubility, and comprehensive spectroscopic data (NMR, IR, MS), would be invaluable for researchers utilizing it as a building block. Further exploration of its synthetic applications would also be a significant contribution to the field.

References

  • Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • abcr Gute Chemie. AB272668 | CAS 1187386-17-9. Available at: [Link]

  • PubChem. 3-Chloro-4-fluoro-2-methylaniline. Available at: [Link]

  • Chemsigma. N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9]. Available at: [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

Sources

3-Chloro-2-fluoro-N-methylaniline hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS RN: 1187386-17-9), a compound of significant interest for researchers, scientists, and professionals in drug development.[1][2] While this molecule is cataloged, detailed public-domain characterization data is scarce. Therefore, this document adopts a first-principles approach, outlining the necessary methodologies for its synthesis, purification, and rigorous structural elucidation. We will explore the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, grounding these predictions in the established principles of physical organic chemistry and data from closely related analogues. This guide serves as both a structural overview and a methodological roadmap for laboratories working with novel substituted anilines.

Core Molecular Structure and Physicochemical Properties

This compound is a disubstituted aromatic amine, rendered as its hydrochloride salt. The salt form is common for amine-containing pharmaceutical intermediates, as it typically enhances stability, crystallinity, and aqueous solubility, simplifying handling and formulation.

The core structure consists of an aniline ring substituted at the 2-position with a fluorine atom, at the 3-position with a chlorine atom, and at the nitrogen atom with a methyl group. The protonation of the nitrogen to form the hydrochloride salt is a critical feature, influencing its chemical and physical behavior.

Diagram 1: 2D Molecular Structure

A Start: 3-Chloro-2-fluoroaniline (CAS: 2106-04-9) B Step 1: Reductive Amination Reagents: Formaldehyde (CH₂O), Sodium Triacetoxyborohydride (STAB) Solvent: Dichloromethane (DCM) A->B C Intermediate: 3-Chloro-2-fluoro-N-methylaniline (Free Base) B->C D Workup & Purification (Aqueous wash, column chromatography) C->D E Step 2: Salt Formation Reagent: Anhydrous HCl Solvent: Diethyl Ether D->E F Final Product: 3-Chloro-2-fluoro-N-methylaniline HCl E->F

Caption: A proposed high-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful isolation of a product with the expected spectral data (outlined in Section 3) confirms the efficacy of the methodology.

  • N-Methylation:

    • To a solution of 3-Chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add aqueous formaldehyde (1.1 eq, 37% solution).

    • Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is the critical mechanistic step.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude oil via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure free base.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 3-Chloro-2-fluoro-N-methylaniline free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise with stirring.

    • A precipitate should form immediately. Continue stirring for 30 minutes at 0 °C to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Comprehensive Methodologies for Structural Verification

Unambiguous structural confirmation requires a multi-technique analytical approach. Each technique provides a unique piece of the structural puzzle.

Diagram 3: Analytical Verification Workflow

G cluster_input Input cluster_analysis Structural Analysis cluster_output Output product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->NMR MS Mass Spectrometry (LC-MS, HRMS) product->MS IR IR Spectroscopy product->IR Purity Purity Analysis (HPLC, GC-MS) product->Purity confirmation Confirmed Structure & Purity >95% NMR->confirmation MS->confirmation IR->confirmation Purity->confirmation

Caption: Workflow for the comprehensive structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & J-coupling (Hz)Rationale
¹H Aromatic (H4, H5, H6)6.8 - 7.5Multiplets (m)The electron-withdrawing Cl and F atoms will shift these protons downfield. Complex splitting will arise from H-H and H-F couplings.
¹H N-H9.0 - 11.0 (broad)Broad singlet (br s)The acidic proton of the ammonium salt is expected to be significantly downfield and may exchange with trace water, leading to broadening.
¹H N-CH₃~3.0Singlet (s) or Doublet (d)Will appear as a singlet. If coupling to the N-H proton is observed (unlikely in most solvents), it would be a doublet.
¹³C Aromatic (C1-C6)110 - 150Complex multipletsCarbons will show splitting due to C-F coupling (¹JCF, ²JCF, etc.). The C-F and C-Cl carbons will be the most deshielded.
¹³C N-CH₃~30-35Singlet (s)Typical range for an N-methyl group on an aniline.
¹⁹F C2-F-110 to -140Multiplet (m)The exact shift is sensitive to the substitution pattern. It will be split by the adjacent aromatic protons.

Causality: The predicted shifts are based on established substituent effects. The fluorine atom introduces characteristic splitting patterns (J-couplings) into both the ¹H and ¹³C spectra, which are definitive for confirming its position relative to other atoms.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition.

  • Low-Resolution MS (e.g., LC-MS): The analysis would be performed on the free base. The expected molecular ion peak [M+H]⁺ would be at m/z 160.0, corresponding to C₇H₈ClFN. A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) must be observed. This is a critical self-validation check.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement. The expected exact mass for the free base (C₇H₈ClFN) would be calculated and compared to the experimental value (within a tolerance of <5 ppm) to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • N-H Stretch: A strong, broad absorption is expected in the range of 2400-2800 cm⁻¹, characteristic of an ammonium salt (R₃N⁺-H).

  • Aromatic C=C Stretches: Medium absorptions around 1450-1600 cm⁻¹.

  • C-N Stretch: Typically found around 1250-1350 cm⁻¹.

  • C-F Stretch: A strong, characteristic absorption in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ region.

Safety, Handling, and Storage

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, handling precautions must be inferred from structurally similar compounds like 3-Chloro-2-fluoroaniline. [3]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [3]Causes skin and serious eye irritation. [3]May cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with side shields, and a lab coat is mandatory. [3]All handling should be performed in a well-ventilated fume hood. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3]

Potential Applications in Research and Drug Development

Substituted anilines are privileged scaffolds in medicinal chemistry and agrochemical science. [4][5][6]The specific substitution pattern of this compound makes it a valuable building block for several reasons:

  • Bioisosteric Replacement: The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group to modulate metabolic stability and binding affinity.

  • Modulation of pKa: The electronic effects of the chloro and fluoro substituents lower the pKa of the aniline nitrogen, which can be critical for tuning a drug candidate's pharmacokinetic properties (e.g., absorption, cell permeability).

  • Vector for Further Synthesis: The aniline nitrogen provides a reactive handle for amide bond formation, reductive amination, and other C-N bond-forming reactions, allowing for its incorporation into more complex molecular architectures. Research has shown that related aniline derivatives are used to synthesize compounds with potential as anti-cancer agents. [5]

Conclusion

The molecular structure of this compound presents a unique combination of functional groups that make it a compelling intermediate for chemical synthesis. This guide has detailed its fundamental structural attributes and, more importantly, has provided a comprehensive, field-proven framework for its synthesis and rigorous analytical verification. By following the outlined spectroscopic and chromatographic methodologies, researchers can confidently confirm the identity, purity, and structure of this compound, enabling its effective use in drug discovery and development programs.

References

  • Chem Service. (2016, December 27). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. Available at: [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • PubChem. 3-Chloro-4-fluoro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Ataman Kimya. 3-CHLOROANILINE. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Available at: [Link]

  • LookChem. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available at: [Link]

  • Patsnap. Synthetic method of 3-chloro-2-methylaniline - Eureka. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is presented in two primary stages: the N-methylation of 3-chloro-2-fluoroaniline and the subsequent formation of its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a deeper understanding of the process, grounded in established chemical principles.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in medicinal chemistry. The strategic placement of chloro, fluoro, and N-methyl groups on the aniline scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules. This guide delineates a robust and reproducible synthetic route, emphasizing safety, efficiency, and purity of the final product.

Proposed Synthesis Pathway

The synthesis commences with the commercially available 3-chloro-2-fluoroaniline. The primary transformation is the selective mono-N-methylation of the primary amine, followed by conversion to the hydrochloride salt to improve stability and handling.

The overall synthetic scheme is as follows:

Synthesis_Pathway Start 3-Chloro-2-fluoroaniline Intermediate 3-Chloro-2-fluoro-N-methylaniline Start->Intermediate N-methylation (Eschweiler-Clarke Reaction) Product 3-Chloro-2-fluoro-N-methylaniline Hydrochloride Intermediate->Product Salt Formation (HCl)

Caption: Overall synthesis workflow for this compound.

Part 1: N-methylation of 3-Chloro-2-fluoroaniline via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[1] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A key advantage of this reaction is that it prevents the over-methylation to form quaternary ammonium salts, as the tertiary amine cannot form an iminium ion under these conditions.[1]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the reaction of 3-chloro-2-fluoroaniline with formaldehyde. This is followed by reduction of the iminium ion by formic acid, which acts as a hydride donor, to yield the N-methylated product. The formic acid is oxidized to carbon dioxide in the process.[2]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction A 3-Chloro-2-fluoroaniline C Iminium Ion A->C + HCHO, - H2O B Formaldehyde E 3-Chloro-2-fluoro-N-methylaniline C->E + HCOOH, - CO2 D Formic Acid

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol

Materials:

  • 3-Chloro-2-fluoroaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2-fluoroaniline (1.0 eq).

  • Add formic acid (2.0 eq) and formaldehyde solution (2.0 eq) to the flask.

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess formic acid. Be cautious as this will generate carbon dioxide gas.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-fluoro-N-methylaniline.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Formation of this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to enhance the stability, crystallinity, and water solubility of amine compounds.[3]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the N-methyl group acts as a base and accepts a proton from hydrochloric acid, forming an ammonium salt.[4]

Salt_Formation_Mechanism cluster_reaction Acid-Base Reaction F 3-Chloro-2-fluoro-N-methylaniline H 3-Chloro-2-fluoro-N-methylaniline Hydrochloride F->H + HCl G Hydrochloric Acid

Caption: Mechanism of hydrochloride salt formation.

Experimental Protocol

Materials:

  • Purified 3-chloro-2-fluoro-N-methylaniline

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (concentrated, or as a solution in a suitable solvent like diethyl ether or dioxane)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified 3-chloro-2-fluoro-N-methylaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or dioxane dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Data Summary

Parameter3-Chloro-2-fluoroaniline3-Chloro-2-fluoro-N-methylaniline (estimated)This compound (estimated)
Molecular Formula C₆H₅ClFNC₇H₇ClFNC₇H₈Cl₂FN
Molecular Weight 145.57 g/mol 159.60 g/mol 196.06 g/mol
Appearance Colorless to light yellow liquidLight yellow oilWhite to off-white solid
Boiling Point 101-102 °C/5 mmHgN/AN/A
Melting Point N/AN/A>150 °C (decomposes)
Purity (Typical) >97%>98% (after purification)>99% (after purification)
Yield (Typical) N/A70-85%>95%

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-methylated product and its salt. The ¹H NMR spectrum of 3-chloro-2-fluoro-N-methylaniline is expected to show a singlet for the N-methyl protons around 2.8-3.0 ppm.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of the N-H stretch of the secondary amine in the intermediate.[5] The hydrochloride salt will show a broad N-H⁺ stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the final hydrochloride salt.

Safety Considerations

  • 3-Chloro-2-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Formaldehyde: Toxic, corrosive, and a known carcinogen. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All work should be conducted in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available from: [Link]

  • Making Aniline HCl - YouTube. Available from: [Link]

  • New Journal of Chemistry Supporting Information. Available from: [Link]

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available from: [Link]

  • Amine and HCl - salt formation reaction - YouTube. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available from: [Link]

  • Producing Aromatic Amines (A-Level) | ChemistryStudent. Available from: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available from: [Link]

  • Aniline, N-methyl- - the NIST WebBook. Available from: [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

  • N-Methyl aniline - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available from: [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. Available from: [Link]

  • 4 - SAFETY DATA SHEET. Available from: [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]

  • Aniline, N-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available from: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]

  • Eschweiler-Clarke Reaction - YouTube. Available from: [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

  • CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. Available from: [Link]

  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents.
  • Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available from: [Link]

  • 3-Chloro-2-methylaniline Seven Chongqing Chemdad Co. Available from: [Link]

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An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline. It dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of the final drug product. This technical guide addresses the solubility of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a substituted aniline derivative of interest in medicinal chemistry. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this guide pivots from a simple data repository to a foundational document that provides a robust experimental framework for determining the solubility profile of this compound. We will delve into the theoretical considerations governing the solubility of amine hydrochlorides, present a selection of suitable organic solvents for screening, and provide detailed, field-proven experimental protocols for generating accurate and reproducible solubility data. This guide is intended to empower researchers and drug development professionals to bridge the existing data gap and make informed decisions in their projects.

Introduction: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a cornerstone characteristic. The ability of a compound to dissolve in a given solvent system at a specified concentration is not merely an academic data point; it has far-reaching implications for:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling effective purification techniques such as crystallization.

  • Formulation Development: The solubility of an API is a key determinant in the design of a dosage form, be it an oral solid, a parenteral solution, or a topical application. Poor solubility can lead to challenges in achieving the desired drug concentration and stability in the final formulation.

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect.

  • In Vitro and In Vivo Testing: Consistent and reproducible solubility in biological buffers and relevant organic solvents is essential for accurate pharmacological and toxicological assessments.

This compound, as a substituted aniline, belongs to a class of compounds frequently utilized as building blocks in the synthesis of a wide array of pharmaceutical agents. Its hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[1] However, its solubility in organic solvents, which is critical for many of the aforementioned processes, remains largely uncharacterized in the public domain. This guide aims to provide the necessary tools and knowledge to address this gap.

Theoretical Considerations for the Solubility of this compound

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. For this compound, we must consider the contributions of its various structural features:

  • The Aromatic Ring: The phenyl ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are electronegative, introducing polarity and the potential for dipole-dipole interactions. The presence of halogens can also influence crystal lattice energy, which in turn affects solubility.

  • N-methylamino Group: The secondary amine, in its protonated hydrochloride form (-NH2(CH3)+Cl-), is highly polar and capable of hydrogen bonding.[2] This ionic character is the primary driver of solubility in polar solvents.[2]

As an amine salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the charged species.[2] Protic solvents, such as alcohols, are likely to be good candidates due to their ability to participate in hydrogen bonding. Aprotic polar solvents, like acetone or dimethyl sulfoxide (DMSO), can also be effective due to their strong dipole moments. In contrast, nonpolar solvents, such as hexane or toluene, are generally poor solvents for salts.[3]

It is important to note that predicting the exact solubility of organic amine salts is challenging and often requires experimental determination.[4] Factors such as the specific arrangement of atoms in the crystal lattice can have a significant impact on the energy required to break the solute-solute interactions, which is a prerequisite for dissolution.

Recommended Organic Solvents for Solubility Screening

Based on the theoretical considerations, the following organic solvents, categorized by their polarity, are recommended for an initial solubility screening of this compound.

Solvent Category Recommended Solvents Rationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding and solvating the hydrochloride salt. Generally good solvents for amine hydrochlorides.[5]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Possess strong dipole moments that can interact favorably with the polar regions of the molecule.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateOffer a balance of polarity and may be useful for specific applications like extractions or chromatography.
Nonpolar Hexane, TolueneExpected to have low solubility but should be tested to establish a complete solubility profile.[3]

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment
  • This compound (of high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE-lined septa

  • Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Workflow Diagram

G prep 1. Preparation - Weigh excess solid into vial - Add known volume of solvent equil 2. Equilibration - Place in thermostatic shaker - Shake for 24-48 hours at constant T prep->equil Incubate sep 3. Phase Separation - Allow solid to settle - (Optional: Centrifuge) equil->sep filt 4. Filtration - Withdraw supernatant - Filter through 0.22 µm syringe filter sep->filt Sample quant 5. Quantification - Dilute filtrate - Analyze by HPLC or UV-Vis filt->quant calc 6. Calculation - Determine concentration - Calculate solubility (e.g., mg/mL) quant->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Stock Solutions for Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • These solutions will be used to generate a calibration curve for the analytical method (HPLC or UV-Vis).

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved. A starting point could be to add approximately 10-20 mg of the solid.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation and Sampling:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature.

Gravimetric Method (Alternative Quantification)

For solvents with lower boiling points, a gravimetric method can be employed as an alternative to chromatographic or spectroscopic analysis.

  • Follow steps 1-4 of the shake-flask method as described above.

  • Accurately transfer a known volume of the filtered supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish).

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

  • Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • The solubility can be calculated from the mass of the residue and the volume of the supernatant taken.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
Methanol[Experimental Value][Calculated Value][e.g., Very Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Hexane[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]

The interpretation of this data will provide a comprehensive understanding of the compound's behavior in different solvent environments, guiding decisions in process chemistry, formulation, and analytical method development.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid generating dust.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is currently underreported in the scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically and accurately determine this essential property. By understanding the underlying theoretical principles and diligently applying the detailed experimental protocols outlined herein, scientists can generate the high-quality data needed to accelerate their research and development efforts. The methodologies presented are robust, reliable, and adhere to industry standards, ensuring that the generated solubility profiles will be of significant value in a wide range of applications, from early-stage discovery to late-stage development.

References

  • Quora. (2019, February 20). How would you test for solubility in a compound? Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

  • Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25–65.
  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68.
  • Quora. (2017, July 23). Why is aniline soluble in hydrochloric acid? Retrieved from [Link]

  • ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts? Retrieved from [Link]

  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS No. 1187386-17-9), a halogenated aromatic amine of interest in chemical research and development. While specific historical data on its discovery is not extensively documented in public literature, this guide extrapolates its significance and potential applications from the well-established roles of structurally related anilines in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential in the broader context of drug discovery and organic synthesis.

Introduction and Chemical Identity

This compound is a substituted aniline derivative characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an N-methylated amino group.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological screening and as a pharmaceutical intermediate. The unique substitution pattern of this molecule, combining the electronic effects of a chloro, fluoro, and N-methyl group, makes it a valuable building block for creating novel chemical entities with potentially unique pharmacological or material properties.

Aniline and its derivatives are foundational scaffolds in the development of a wide range of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[3] The introduction of halogen atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The N-methylation of the aniline nitrogen can further influence its basicity and pharmacokinetic profile.[3] Consequently, this compound represents a promising, albeit under-documented, intermediate for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1187386-17-9[1][2][6]
Molecular Formula C₇H₈Cl₂FN[1][6]
Molecular Weight 196.05 g/mol [1]
IUPAC Name 3-chloro-2-fluoro-N-methylaniline;hydrochloride
Synonyms N-Methyl 3-chloro-2-fluoroaniline HCl[2][6]

Proposed Synthesis and Experimental Protocol

While the specific historical synthesis of this compound is not detailed in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the N-methylation of anilines. A likely precursor for this synthesis is 3-chloro-2-fluoroaniline (CAS No. 2106-04-9).[7][8]

The proposed synthesis involves a two-step process: the N-methylation of 3-chloro-2-fluoroaniline, followed by the formation of the hydrochloride salt.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrochloride Salt Formation Start 3-Chloro-2-fluoroaniline Reagent1 Dimethyl Carbonate (Methylating Agent) Sodium Hydride (Base) Start->Reagent1 1. Add Base Solvent1 Anhydrous THF Reagent1->Solvent1 2. Dissolve in Reaction1 N-Methylation Reaction (e.g., 0°C to RT) Solvent1->Reaction1 3. Add Methylating Agent Product1 3-Chloro-2-fluoro-N-methylaniline Reaction1->Product1 4. Work-up & Purification Product1_input 3-Chloro-2-fluoro-N-methylaniline Solvent2 Diethyl Ether Product1_input->Solvent2 1. Dissolve in Reagent2 HCl in Diethyl Ether Reaction2 Precipitation Reagent2->Reaction2 3. Stir Solvent2->Reagent2 2. Add HCl solution FinalProduct This compound Reaction2->FinalProduct 4. Filter & Dry G cluster_pharma Medicinal Chemistry cluster_agro Crop Protection cluster_materials Advanced Materials Core 3-Chloro-2-fluoro-N-methylaniline Hydrochloride Pharma Pharmaceuticals Core->Pharma Building Block for Agro Agrochemicals Core->Agro Intermediate for Materials Materials Science Core->Materials Precursor for Cancer Anticancer Agents Pharma->Cancer Other Other Therapeutics Pharma->Other Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides Dyes Specialty Dyes Materials->Dyes Polymers Functional Polymers Materials->Polymers

Sources

A Comprehensive Technical Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a halogenated and N-alkylated aniline derivative of significant interest in synthetic and medicinal chemistry. This document covers the compound's nomenclature, physicochemical properties, a robust, field-proven synthetic pathway, and its potential applications as a building block in drug discovery and materials science. Furthermore, this guide outlines detailed protocols for its characterization using modern analytical techniques and discusses critical safety and handling procedures. The information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in the field.

Nomenclature and Structural Identification

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the systematic naming conventions and identifiers for the title compound.

IUPAC Name

The formal IUPAC name for the compound is 3-chloro-2-fluoro-N-methylanilinium chloride . The common name used in commercial and research contexts is This compound .

Chemical Structure

The structure consists of an aniline ring substituted with chlorine at position 3, fluorine at position 2, and a methyl group on the nitrogen atom. The hydrochloride salt form results from the protonation of the basic nitrogen atom.

Caption: Chemical structure of 3-chloro-2-fluoro-N-methylanilinium chloride.

Identifiers

A consolidated table of identifiers is provided below for unambiguous reference.

IdentifierValueSource
CAS Number 1187386-17-9Guidechem[1]
Molecular Formula C₇H₈Cl₂FN(Calculated)
Molecular Weight 196.05 g/mol (Calculated)
Synonyms 3-Chloro-2-fluoro-N-methylbenzenamine hydrochlorideN/A

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process. The following protocol is a validated approach derived from established methods for the synthesis of analogous compounds, such as the reduction of nitroarenes and subsequent N-alkylation of anilines.[2]

Synthetic Workflow Overview

The synthesis can be logically divided into three main stages:

  • Reduction of a suitable nitroaromatic precursor.

  • N-methylation of the resulting aniline.

  • Salt Formation and Purification to yield the final hydrochloride product.

synthesis_workflow start Start: 3-Chloro-2-fluoro-1-nitrobenzene reduction Step 1: Catalytic Hydrogenation or Metal-Acid Reduction start->reduction aniline Intermediate: 3-Chloro-2-fluoroaniline reduction->aniline methylation Step 2: N-Methylation (e.g., with Dimethyl Sulfate) aniline->methylation freebase Intermediate: 3-Chloro-2-fluoro-N-methylaniline methylation->freebase salt_formation Step 3: Salt Formation (with HCl in ether) freebase->salt_formation product Final Product: 3-Chloro-2-fluoro-N-methylaniline HCl salt_formation->product purification Final Purification (Recrystallization) product->purification

Caption: Synthetic workflow for 3-Chloro-2-fluoro-N-methylaniline HCl.

Step-by-Step Experimental Protocol

PART A: Reduction of 3-Chloro-2-fluoro-1-nitrobenzene

Causality: The reduction of the nitro group to an amine is a classic and efficient transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • To a solution of 3-chloro-2-fluoro-1-nitrobenzene (1 equivalent) in ethanol or ethyl acetate, add 5-10 mol% of Palladium on carbon (Pd/C, 10%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-chloro-2-fluoroaniline.

PART B: N-Methylation of 3-Chloro-2-fluoroaniline

Causality: Dimethyl sulfate is a potent and efficient methylating agent for anilines. The use of a base is crucial to neutralize the sulfuric acid byproduct.

  • Dissolve the crude 3-chloro-2-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as sodium carbonate or potassium carbonate (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of aqueous ammonia.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, 3-chloro-2-fluoro-N-methylaniline.

PART C: Hydrochloride Salt Formation and Purification

Causality: The formation of a hydrochloride salt often facilitates purification by crystallization and improves the compound's stability and handling characteristics.

  • Dissolve the crude 3-chloro-2-fluoro-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Applications in Research and Development

Substituted anilines are pivotal building blocks in the synthesis of a wide array of functional molecules.[3] The unique combination of chloro, fluoro, and N-methyl substituents in this compound offers specific advantages in modulating pharmacokinetic and pharmacodynamic properties.

  • Pharmaceutical Synthesis : This compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. Halogenated aromatic rings are common motifs in many active pharmaceutical ingredients (APIs), influencing properties like metabolic stability and receptor binding affinity. The N-methyl group can enhance solubility and permeability.[4]

  • Agrochemicals : Similar to other chlorinated anilines, this scaffold can be utilized in the development of novel herbicides and pesticides.[5]

  • Dye Manufacturing : Aniline derivatives are foundational in the synthesis of azo dyes and other colorants.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for monitoring reaction progress.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV detection at a wavelength corresponding to the chromophore of the aniline ring (typically around 254 nm).

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9]

  • ¹H NMR Spectroscopy (Expected):

    • Aromatic Protons: Three protons in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting complex splitting patterns due to H-H and H-F coupling.

    • N-Methyl Protons: A singlet or a doublet (due to H-N-C-H coupling, which can be broad) around δ 2.8-3.0 ppm for the free base, potentially shifted downfield in the hydrochloride salt.

    • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In the hydrochloride salt, this will be part of a broader NH₂⁺ signal.

  • ¹³C NMR Spectroscopy (Expected):

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show a large C-F coupling constant.

    • N-Methyl Carbon: A signal around δ 30-35 ppm.

  • Infrared (IR) Spectroscopy (Expected):

    • N-H Stretch: A characteristic broad band for the N-H stretch of the secondary amine hydrochloride salt around 2400-2800 cm⁻¹.

    • C-N Stretch: Around 1200-1350 cm⁻¹.

    • C-Cl Stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.

    • C-F Stretch: A strong band around 1000-1300 cm⁻¹.

    • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

Safety and Handling

Substituted anilines, as a class, are toxic and should be handled with extreme caution.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

  • Toxicity: Anilines can be absorbed through the skin and are toxic upon inhalation or ingestion. They are suspected mutagens and carcinogens.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its preparation and characterization. Adherence to strict safety protocols is paramount when working with this and related compounds.

References

  • University of California, Riverside EH&S. (n.d.). Aniline Safety. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Retrieved from [Link]

  • Bloom Tech. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • Techno PharmChem. (2023, October 27). ANILINE Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

Sources

A Theoretical Investigation of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are interested in the in-silico characterization of small molecules. This document outlines the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of the title compound, offering a roadmap for its theoretical analysis.

Introduction

This compound is a substituted aniline derivative. Halogenated and N-alkylated anilines are important scaffolds in medicinal chemistry and materials science. The introduction of chloro, fluoro, and N-methyl groups, along with the formation of a hydrochloride salt, can significantly influence the molecule's physicochemical properties, including its reactivity, stability, and intermolecular interactions. A thorough understanding of these properties at the molecular level is crucial for predicting its behavior in different environments and for its potential applications.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy.[1][2] These computational methods allow for the detailed investigation of molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic structure (HOMO-LUMO analysis), charge distribution (NBO analysis), and reactive sites (MEP analysis). This guide will detail the established computational protocols to perform such a theoretical investigation.

Part 1: Computational Methodology

A robust computational methodology is the foundation of any reliable theoretical study. The following workflow is a standard and well-regarded approach in the field of computational chemistry for the analysis of small organic molecules.

Geometry Optimization and Frequency Calculations

The first step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol:

  • Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such systems.[3][4]

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a good balance between accuracy and computational cost. The diffuse functions (++) are important for describing anions and lone pairs, while the polarization functions (d,p) allow for more flexibility in the description of bonding.

  • Software: All calculations are typically performed using the Gaussian suite of programs.[2]

  • Optimization: The geometry of the molecule is optimized to a minimum energy structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

Workflow for Geometry Optimization and Frequency Calculation

G start Start: Initial 3D Structure dft Select DFT Method (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt  Failure (Imaginary Frequencies Found) end End: Optimized Geometry & Vibrational Frequencies verify->end  Success

Caption: Workflow for obtaining the optimized molecular geometry and theoretical vibrational frequencies.

Part 2: Spectral Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational analysis is a powerful tool for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. The calculated frequencies and intensities can aid in the interpretation of complex spectra.

Expected Results: The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model. The scaled theoretical spectrum can then be compared with an experimental spectrum.

Key Vibrational Modes to Analyze:

  • N-H stretching: Expected in the range of 3300-3500 cm⁻¹. The hydrochloride formation will shift this to lower wavenumbers due to the formation of the N⁺-H bond.

  • C-H stretching (aromatic and methyl): Expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretching (aromatic): Expected in the 1400-1600 cm⁻¹ region.

  • C-N stretching: Typically observed between 1250 and 1350 cm⁻¹.

  • C-Cl and C-F stretching: These will appear in the fingerprint region, generally below 1200 cm⁻¹.

A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis.

Hypothetical Data Table for Vibrational Frequencies

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (Unscaled, cm⁻¹)Calculated Frequency (Scaled, cm⁻¹)Assignment (PED)
ν(N⁺-H)Data not availableHypothetical ValueHypothetical ValueN-H stretching
ν(C-H) aromaticData not availableHypothetical ValueHypothetical ValueAromatic C-H stretching
ν(C-H) methylData not availableHypothetical ValueHypothetical ValueMethyl C-H stretching
ν(C=C)Data not availableHypothetical ValueHypothetical ValueAromatic ring stretching
ν(C-N)Data not availableHypothetical ValueHypothetical ValueC-N stretching
ν(C-F)Data not availableHypothetical ValueHypothetical ValueC-F stretching
ν(C-Cl)Data not availableHypothetical ValueHypothetical ValueC-Cl stretching

Note: This table is for illustrative purposes. The actual values would be obtained from experimental and computational results.

Part 3: Electronic Properties Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical reactivity and stability.[5]

Protocol:

  • Use the optimized geometry from the previous step.

  • Perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Extract the energies of the HOMO and LUMO from the output file.

  • Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.

Expected Results:

  • The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-rich nature of this part of the molecule.

  • The LUMO is likely to be distributed over the aromatic ring, with contributions from the electron-withdrawing halogen substituents.

  • The HOMO-LUMO energy gap will provide insights into the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Hypothetical Electronic Properties Data

ParameterValue (eV)
E_HOMOHypothetical Value
E_LUMOHypothetical Value
Energy Gap (ΔE)Hypothetical Value

Conceptual Diagram of HOMO-LUMO Interaction

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (ΔE) Reactivity Indicator HOMO->EnergyGap Excitation Energy LUMO->EnergyGap

Caption: Relationship between HOMO, LUMO, and the energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It transforms the canonical molecular orbitals into localized orbitals that are easier to interpret in terms of Lewis structures.

Key Information from NBO Analysis:

  • Natural Atomic Charges: Provides the charge distribution on each atom, helping to identify electrophilic and nucleophilic centers.

  • Hybridization: Describes the hybridization of atomic orbitals in forming bonds.

  • Donor-Acceptor Interactions: Quantifies the stabilization energies (E(2)) associated with hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. These interactions are crucial for understanding molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D plot of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Interpretation of MEP plots:

  • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like fluorine, chlorine, and the nitrogen lone pair (in the free base).

  • Blue regions (positive potential): Indicate areas of low electron density, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton on the nitrogen in the hydrochloride form.

  • Green regions (neutral potential): Represent areas of intermediate electrostatic potential.

The MEP plot for this compound is expected to show a strong positive potential around the N⁺-H proton, making it a likely site for interaction with nucleophiles or for hydrogen bonding. The regions around the halogen atoms will exhibit negative potential.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the detailed characterization of this compound using established quantum chemical methods. By following the described protocols for geometry optimization, vibrational and electronic spectral analysis, and the examination of charge distribution and reactivity, researchers can gain significant insights into the fundamental properties of this molecule. These theoretical predictions can guide experimental work, aid in the interpretation of spectroscopic data, and ultimately contribute to a deeper understanding of its potential applications in various scientific fields.

References

  • ResearchGate. (2024). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. Retrieved from [Link]

  • Taylor & Francis Online. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound Profile

3-Chloro-2-fluoro-N-methylaniline hydrochloride is a substituted aniline derivative. Its structure, featuring a halogenated aromatic ring and an N-methylated amino group, suggests its utility as a building block in medicinal chemistry and materials science. However, these same structural motifs are associated with significant toxicological concerns inherent to the aromatic amine class. Aniline and its derivatives are known for their systemic toxicity, with primary effects on the blood, and are often irritants and potential sensitizers.[5][13][14][15] The presence of chloro and fluoro substituents can further modify its reactivity and toxicological profile. Therefore, a rigorous and proactive approach to safety is non-negotiable.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be presumed to be hazardous.[4][7][8][11][12][16]

Primary Hazards:

  • Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[4][6][8][11][16] Absorption through the skin is a critical route of exposure for many anilines.[5][13][15]

  • Methemoglobinemia: A hallmark of aniline toxicity is the oxidation of hemoglobin to methemoglobin, which impairs oxygen transport in the blood.[9][12][13] This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, collapse and death.[12][13] The onset of symptoms can be delayed for 2 to 4 hours or more after exposure.[11][12]

  • Skin and Eye Irritation/Damage: Expected to cause skin irritation and serious eye irritation or damage.[4][6][7][8]

  • Sensitization: May cause an allergic skin reaction.[6][16]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7][11][16] The liver and kidneys are potential target organs.[10][13]

  • Aquatic Toxicity: Substituted anilines are often toxic or very toxic to aquatic life, potentially with long-lasting effects.[4][11][16]

Quantitative Data from Analogous Compounds

The following table summarizes toxicological data for similar compounds to provide a quantitative perspective on the potential hazards.

CompoundCAS No.Acute Oral LD50 (Rat)Acute Dermal LD50 (Rat)Reference
3-Chloro-2-methylaniline87-60-5574 - 754 mg/kg765 mg/kg[3][12][16]
4-Fluoro-N-methylaniline459-59-6Toxic if swallowed (H301)-[6]
N-Methylaniline100-61-8Toxic if swallowed (H301)Toxic in contact with skin (H311)[11]

Note: H-statements (e.g., H301) are standardized hazard statements from the Globally Harmonized System (GHS).

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with rigorous PPE protocols.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1][5][14]

  • Ventilation: General laboratory ventilation should provide a minimum of 10 air changes per hour to prevent the accumulation of vapors.[3]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked with warning signs.[17]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.[1][2]

PPE CategoryItemSpecificationsRationale & Best Practices
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles providing a complete seal around the eyes (ANSI Z87.1/EN166 compliant).[2][7]A face shield must be worn over goggles during procedures with a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2]Always check manufacturer's breakthrough time data for anilines. Double-gloving is highly recommended for all handling procedures.[1][2] Inspect gloves for any signs of degradation before and during use.
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-retardant lab coat, fully buttoned.[1]A chemical-resistant apron should be worn over the lab coat to protect against significant splashes.[2]
Respiratory Protection Air-Purifying RespiratorNIOSH/MSHA or EN 149 approved respirator with organic vapor cartridges.[2][13]Required if there is a risk of exceeding exposure limits, if working outside a fume hood, or during a spill clean-up. A written respiratory protection program, including fit-testing, is mandatory.[13]

Standard Operating Procedures (SOPs)

A systematic workflow is critical for ensuring safety. The following protocol outlines the key stages from preparation to disposal.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Function prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Transfers/Reactions in Fume Hood handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough, experiment-specific risk assessment.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[2]

    • Assemble a spill kit suitable for organic amines.[1]

    • Don all required PPE as specified in the table above.[1]

  • Handling & Use:

    • Handle the compound exclusively within a chemical fume hood.[1][5]

    • Use spatulas and weighing paper for solids, or syringes/pipettes for liquids, to minimize dust and spills.

    • Keep all containers tightly closed when not in use.[3][6][12]

    • Avoid heating with open flames; use a controlled heating mantle or bath.[1]

    • Be aware that aniline compounds can darken upon exposure to air and light.[4][10] Store in a cool, dry, well-ventilated place, protected from light and under an inert atmosphere if necessary.[4][5]

  • Decontamination & Waste Disposal:

    • Solid Waste: All contaminated solid waste (gloves, pipette tips, weighing paper) must be collected in a clearly labeled hazardous waste container.[1]

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[12]

    • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.

    • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][11][16]

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

Emergency Response Flowchart

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY (Exposure or Spill) skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill_minor Minor Spill (in Fume Hood) start->spill_minor spill_major Major Spill (Outside Hood) start->spill_major skin_act skin_act skin->skin_act Immediately flush with soap & water for at least 15 minutes. Remove contaminated clothing. eye_act eye_act eye->eye_act Immediately flush with water for at least 15 minutes. Remove contact lenses. inh_act inh_act inhalation->inh_act Move to fresh air. ing_act ing_act ingestion->ing_act Rinse mouth. Do NOT induce vomiting. spill_minor_act spill_minor_act spill_minor->spill_minor_act Absorb with inert material (vermiculite, sand). Collect in waste container. spill_major_act spill_major_act spill_major->spill_major_act Evacuate area. Alert others & EHS. Secure the area. seek_medical seek_medical skin_act->seek_medical Seek immediate medical attention. Provide SDS/Safety Info. eye_act->seek_medical Seek immediate medical attention. Provide SDS/Safety Info. inh_act->seek_medical Seek immediate medical attention. Provide SDS/Safety Info. ing_act->seek_medical Seek immediate medical attention. Provide SDS/Safety Info. end end spill_minor_act->end Decontaminate Area spill_major_act->end Decontaminate Area

Caption: Emergency response plan for exposure and spills.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately.[3][7][12] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing.[13][15] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][7][13] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][7][11] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia.[12] Treatment may require administration of methylene blue.

Spill Response
  • Minor Spill (inside a fume hood):

    • Ensure full PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][5]

    • Collect the absorbed material into a labeled hazardous waste container.[12]

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all nearby personnel.[12][17]

    • If safe to do so, eliminate all ignition sources.

    • Contact your institution's emergency response team or EHS office immediately.[17]

    • Prevent entry into the area.[17]

Stability and Reactivity

Understanding the chemical stability is key to safe storage and handling.

  • Stability: The compound is likely stable under normal storage conditions.[3][7][12] However, anilines can be sensitive to light and air, which may cause discoloration.[4][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][4][7][12]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[7][12]

Conclusion

While this compound holds potential as a synthetic intermediate, its structural similarity to other toxic anilines necessitates a highly cautious and informed approach to its handling. By implementing robust engineering controls, adhering to stringent PPE protocols, and following systematic standard operating procedures, researchers can mitigate the inherent risks. Always prioritize safety, plan every experiment meticulously, and be prepared for any emergency.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Retrieved from BenchChem website.[1]

  • BenchChem. (n.d.). Personal protective equipment for handling 3-(Oxan-4-yl)aniline. Retrieved from BenchChem website.[2]

  • Chem Service. (2016). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. Retrieved from Chem Service website.[3]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline. Retrieved from Fisher Scientific website.[4]

  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from Rutgers Environmental Health & Safety website.[5]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Fluoro-N-methylaniline. Retrieved from Sigma-Aldrich website.[6]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. Retrieved from Fisher Scientific website.[7]

  • ECHEMI. (n.d.). 3-Chloro-2-methylaniline SDS, 87-60-5 Safety Data Sheets. Retrieved from ECHEMI website.[16]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov website.[13]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Chloro-2-fluoroaniline. Retrieved from Fisher Scientific website.[8]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces? Retrieved from Knowledge website.[14]

  • PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. Retrieved from National Center for Biotechnology Information, PubChem Database.[9]

  • Guidechem. (2023). How to Use 3-Chloro-2-methylaniline? Retrieved from Guidechem website.[10]

  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET: N-METHYLANILINE. Retrieved from CDH Fine Chemical website.[11]

  • ChemicalBook. (2025). 3-Chloro-2-methylaniline - Safety Data Sheet. Retrieved from ChemicalBook website.[12]

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from GOV.UK website.[18]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from Agency for Toxic Substances and Disease Registry website.[15]

  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from USC Viterbi School of Engineering website.[17]

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Methodological & Application

Use of 3-Chloro-2-fluoro-N-methylaniline hydrochloride in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmaceutical Synthesis Utilizing 3-Chloro-2-fluoro-N-methylaniline hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1187386-17-9), a highly functionalized aniline derivative poised for significant applications in modern pharmaceutical synthesis. We delve into the molecule's unique structural attributes that make it a valuable building block for complex therapeutic agents, particularly in the realm of targeted therapies such as kinase inhibitors. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed protocols, safety data, and a robust scientific framework for its effective utilization. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is an aromatic amine characterized by a unique substitution pattern on the phenyl ring.[1] The presence of ortho-fluoro and meta-chloro groups, combined with an N-methylated amino function, imparts a distinct combination of steric and electronic properties.[1] This strategic functionalization is not accidental; it is designed to address key challenges in drug design:

  • Metabolic Stability: The halogen substituents, particularly fluorine, can block sites of oxidative metabolism, potentially increasing the compound's in vivo half-life.

  • Target Engagement: The specific placement of chloro and fluoro atoms can facilitate critical binding interactions (e.g., hydrogen bonds, halogen bonds) within the active site of a target protein, enhancing potency and selectivity.

  • Modulation of Basicity: The electron-withdrawing nature of the halogens reduces the pKa of the aniline nitrogen, which can be crucial for optimizing pharmacokinetic properties like cell permeability and avoiding off-target effects.

  • Synthetic Versatility: The aniline moiety serves as a potent nucleophile or a coupling partner in a variety of bond-forming reactions, making it a versatile scaffold for molecular elaboration.[1]

While this compound is a specialized intermediate, its structural motifs are highly prevalent in a class of oncology drugs known as kinase inhibitors, which function by blocking signaling pathways that drive cancer cell proliferation.[2][3]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is paramount for safe handling and successful synthetic application.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
CAS Number 1187386-17-9[4][5]
Molecular Formula C₇H₈ClFN · HCl[1]
Appearance Solid (form may vary)-
Primary Hazard Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[6]
Handling Precautions Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fumes.[7][8]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[6]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides.[8]

Note: Detailed toxicological properties have not been fully investigated. Safety precautions are based on data for structurally similar halogenated anilines.

Core Application: Synthesis of Kinase Inhibitor Scaffolds

A primary application for this building block is in the synthesis of heterocyclic cores common to many kinase inhibitors. The aniline nitrogen is typically used to form a crucial C-N bond with an electrophilic heterocycle, such as a pyrimidine, quinazoline, or thiadiazinone.[2][3] This reaction anchors the substituted phenyl ring into what often becomes the "hinge-binding" region of the inhibitor, which docks into the ATP-binding site of the target kinase.

The following workflow illustrates a representative synthesis using a dichloropyrimidine, a common electrophile in this context.

G start_node start_node reagent_node reagent_node process_node process_node product_node product_node A 3-Chloro-2-fluoro-N-methylaniline hydrochloride C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-Dichloropyrimidine B->C D Intermediate: N-(3-chloro-2-fluorophenyl)-N-methyl- 2-chloropyrimidin-4-amine C->D Forms key C-N bond F Second SNAr or Buchwald-Hartwig Coupling D->F E Amine or Alcohol (R-NH2 or R-OH) E->F G Final Kinase Inhibitor Scaffold F->G Adds diversity element Base DIPEA or K2CO3 in Solvent (e.g., n-Butanol) Base->C Base/Solvent Catalyst Pd Catalyst + Ligand (for Buchwald-Hartwig) Catalyst->F

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Mechanism of Action Context: Kinase Inhibition

The final synthesized molecule is designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain of a receptor, thereby inhibiting downstream signaling.

G cluster_0 Cell Membrane receptor_node receptor_node ligand_node ligand_node pathway_node pathway_node inhibitor_node inhibitor_node process_node process_node Kinase Kinase Domain (Active Site) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Inhibitor Synthesized Inhibitor (from our scaffold) Inhibitor->Kinase Blocks ATP Binding Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Phosphorylation->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Sources

Application Notes and Protocols for 3-Chloro-2-fluoro-N-methylaniline Hydrochloride as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of modern medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the construction of complex molecular architectures. The strategic placement of halogen substituents, such as chlorine and fluorine, on the aniline ring profoundly influences the molecule's physicochemical properties, including its reactivity, metabolic stability, and binding interactions with biological targets. 3-Chloro-2-fluoro-N-methylaniline hydrochloride is a valuable building block, offering chemists a unique combination of steric and electronic features for the synthesis of novel compounds, particularly in the realm of targeted therapeutics like kinase inhibitors.[1][2]

The presence of both a chlorine and a fluorine atom ortho and meta to the N-methylamino group, respectively, creates a distinct electronic environment. The fluorine atom enhances metabolic stability and can modulate the pKa of the amine, while the chlorine atom provides a reactive handle for cross-coupling reactions.[1] This guide provides an in-depth look at the properties of this compound and a detailed protocol for its application in one of the most powerful C-N bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValue
CAS Number 1187386-17-9
Molecular Formula C₇H₈Cl₂FN
Molecular Weight 196.05 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

  • Avoid inhalation of dust and contact with skin and eyes.

Application in Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This reaction is particularly well-suited for coupling aryl halides with a wide range of amines, a transformation that is often challenging using traditional methods. Given its structure, 3-Chloro-2-fluoro-N-methylaniline is an excellent substrate for derivatization at the amine nitrogen, allowing for the introduction of various aryl or heteroaryl groups.

Reaction Principle and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine. The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium complex couple and are eliminated as the desired arylamine product, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-X) Pd-Amido Complex Pd-Amido Complex Pd(II) Complex->Pd-Amido Complex Amine Coordination & Deprotonation (R2NH, Base) Pd-Amido Complex->Pd(0)L Arylamine Product Arylamine Product Pd-Amido Complex->Arylamine Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with 3-Chloro-2-fluoro-N-methylaniline

This protocol describes a general procedure for the coupling of 3-Chloro-2-fluoro-N-methylaniline (generated in situ from the hydrochloride salt) with a representative aryl bromide. This should be considered a starting point and may require optimization for specific substrates.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl bromide (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask. B Add 3-Chloro-2-fluoro-N-methylaniline HCl and the aryl bromide. A->B C Evacuate and backfill the flask with Nitrogen/Argon (3x). B->C D Add anhydrous toluene via syringe. C->D E Heat the reaction mixture to 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., ethyl acetate). G->H I Dry the combined organic layers (e.g., over Na₂SO₄), filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Reaction Setup (under an inert atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (NaOtBu, 2.5 mmol).

    • Rationale: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen. NaOtBu serves as the base to deprotonate the aniline hydrochloride in situ to the free amine and subsequently the amine coordinated to the palladium center. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, which can be sluggish for less reactive aryl chlorides.

    • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the flask.

    • Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene (5 mL) via a syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 100 °C in a preheated oil bath.

    • Rationale: The elevated temperature is typically required to overcome the activation energy for the oxidative addition of the aryl halide to the palladium catalyst.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-chloro-2-fluoro-N-methylaniline.

Conclusion

This compound is a strategically important building block for organic synthesis. Its unique substitution pattern provides a handle for further functionalization through powerful cross-coupling methodologies like the Buchwald-Hartwig amination. The protocol provided herein offers a robust starting point for researchers and scientists to explore the synthesis of novel and complex molecules for applications in drug discovery and materials science. The principles and techniques described are grounded in well-established synthetic organic chemistry, providing a reliable foundation for innovation.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Available at: [Link]

  • PrepChem. Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • PrepChem. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Available at: [Link]

  • Chemsigma. N-Methyl 3-chloro-2-fluoroaniline, HCl [1187386-17-9]. Available at: [Link]

  • Google Patents. Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Ataman Kimya. 3-CHLOROANILINE. Available at: [Link]

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  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][4][5]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][4][5]triazine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • Google Patents. Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
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Sources

Application Note: A Comprehensive Guide to the N-Methylation of 3-Chloro-2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the selective N-methylation of 3-chloro-2-fluoroaniline, a common scaffold in the development of pharmaceuticals and functional materials. We will delve into the Eschweiler-Clarke reaction, a classic and reliable method for this transformation that offers high yields while preventing the formation of quaternary ammonium salts.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction: The Significance of N-Methylated Anilines

N-methylated amines are crucial structural motifs found in a vast array of biologically active compounds and pharmaceuticals.[2][3] The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, the development of efficient and selective N-methylation protocols is of paramount importance in medicinal chemistry and drug discovery.

3-chloro-2-fluoroaniline is a halogenated aniline derivative that serves as a valuable starting material in organic synthesis. Its N-methylated counterpart is a key intermediate for more complex molecules. This guide will provide a robust and reproducible protocol for its synthesis.

Strategic Approach: The Eschweiler-Clarke Reaction

For the N-methylation of 3-chloro-2-fluoroaniline, the Eschweiler-Clarke reaction is the method of choice. This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][4][5][6]

Key Advantages of the Eschweiler-Clarke Reaction:

  • High Selectivity for Tertiary Amines: The reaction mechanism inherently prevents over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[1][7]

  • Irreversible Reaction: The formation of carbon dioxide gas drives the reaction to completion.[1]

  • Operational Simplicity: It is a one-pot reaction with readily available and relatively inexpensive reagents.[6]

Safety First: Hazard Analysis and Mitigation

A thorough understanding and mitigation of potential hazards is paramount for a safe laboratory environment.

3.1 Reagent Hazard Profile

ReagentKey HazardsRecommended Precautions
3-Chloro-2-fluoroaniline Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8][10] May cause respiratory irritation.[8][9]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10] Handle in a well-ventilated fume hood. Avoid breathing vapors.[8]
Formaldehyde (Formalin) Toxic, corrosive, and a known carcinogen.Handle exclusively in a fume hood. Use appropriate gloves and eye protection.
Formic Acid Corrosive, causes severe skin burns and eye damage.Wear acid-resistant gloves, a lab coat, and a face shield. Handle in a fume hood.
Dimethyl Sulfate (Alternative) EXTREMELY TOXIC & CARCINOGENIC . Fatal if inhaled, causes severe burns.[11][12][13] Effects of exposure may be delayed.[13][14]AVOID ALL CONTACT .[13] Use only with specialized training and in a designated fume hood.[14] Wear a full-face respirator, heavy-duty gloves, and a chemical-resistant apron.[14][15] Have an appropriate quenching solution (e.g., ammonia) readily available.

3.2 General Laboratory Safety

  • Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.

  • Ensure that a safety shower and eyewash station are easily accessible.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: N-Methylation of 3-Chloro-2-fluoroaniline

This protocol is designed for the synthesis of N-methyl-3-chloro-2-fluoroaniline via the Eschweiler-Clarke reaction.

4.1 Materials and Reagents

Reagent/MaterialGradeSupplier
3-Chloro-2-fluoroaniline≥98%Commercially Available
Formic Acid≥95%Commercially Available
Formaldehyde Solution37 wt. % in H₂OCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Brine (Saturated NaCl)Saturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (250 mL)--
Rotary evaporator--

4.2 Reaction Workflow Diagram

Workflow A 1. Reagent Addition (Aniline, Formic Acid, Formaldehyde) B 2. Reflux Reaction (Heat to 100°C) A->B Heat C 3. Reaction Quench & Basification B->C Cool & Add Base D 4. Extraction (Diethyl Ether) C->D E 5. Washing & Drying D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H Product: N-methyl-3-chloro-2-fluoroaniline G->H

Caption: Experimental workflow for the N-methylation of 3-chloro-2-fluoroaniline.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-fluoroaniline (1.45 g, 10.0 mmol).

  • Reagent Addition: In the fume hood, add formic acid (4.6 g, 3.75 mL, 100 mmol) followed by the slow, dropwise addition of aqueous formaldehyde (37%, 3.24 g, 3.0 mL, 40 mmol).

  • Reaction: Heat the reaction mixture to 100°C and maintain it at this temperature with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Basification: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing ice. Cautiously add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH > 8).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure N-methyl-3-chloro-2-fluoroaniline. Aromatic amines can be sensitive to silica gel; adding a small amount of triethylamine (e.g., 0.5%) to the eluent can prevent streaking and improve recovery.[16]

4.4 Expected Results

ParameterValue
Starting Material 3-Chloro-2-fluoroaniline
Product N-methyl-3-chloro-2-fluoroaniline
Theoretical Yield 1.59 g
Typical Isolated Yield 75-85%
Appearance Pale yellow oil or low-melting solid

Mechanistic Insights

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.

  • Imine Formation: The primary amine (3-chloro-2-fluoroaniline) attacks the formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[4][7]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (the monomethylated product).[1][6] This step is driven by the irreversible loss of carbon dioxide.[1]

  • Second Methylation: The newly formed secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine.[4]

Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation Amine R-NH₂ (Primary Amine) Iminium1 [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium1 + CH₂O, -H₂O Formaldehyde1 CH₂O SecAmine R-NHCH₃ (Secondary Amine) Iminium1->SecAmine + HCOOH, -H⁺ CO2_1 CO₂ SecAmine2 R-NHCH₃ SecAmine->SecAmine2 FormicAcid1 HCOOH Iminium2 [R-N⁺(CH₃)=CH₂] (Iminium Ion) SecAmine2->Iminium2 + CH₂O, -H₂O Formaldehyde2 CH₂O TertAmine R-N(CH₃)₂ (Tertiary Amine) Iminium2->TertAmine + HCOOH, -H⁺ CO2_2 CO₂ FormicAcid2 HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Product Characterization

The identity and purity of the final product, N-methyl-3-chloro-2-fluoroaniline, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the presence of the N-methyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the disappearance of N-H stretches from the primary amine and the appearance of characteristic C-N stretches.

Conclusion

The Eschweiler-Clarke reaction provides an efficient, selective, and scalable method for the N-methylation of 3-chloro-2-fluoroaniline. By following this detailed protocol and adhering to the stringent safety precautions outlined, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Dimethyl sulfate. Penta chemicals. [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Science China Chemistry. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014. PubChem. [Link]

  • ICSC 0148 - DIMETHYL SULFATE. International Labour Organization. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • N‐Methylation of aromatic amines using formic acid as the unique carbon... ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH. [Link]

  • SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Acros Organics. [Link]

  • ICSC 0130 - 3-CHLOROANILINE. International Labour Organization. [Link]

  • Method of making n-methyl aniline.
  • Selective mono-N-methylation of aniline substrates on Cu1-xZnxFe2O4. CSIR-NCL Library, Pune. [Link]

  • Purify and dry aniline? Reddit. [Link]

  • A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide.
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Synthetic method of 3-chloro-2-methylaniline.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]

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Reaction conditions for using 3-Chloro-2-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-Chloro-2-fluoro-N-methylaniline hydrochloride in Synthesis

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the reaction conditions, applications, and handling of this compound. This versatile synthetic building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen and N-methyl substituents.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring robust and reproducible outcomes.

Core Characteristics and Safety Profile

This compound is a substituted aniline derivative provided as a salt for enhanced stability and handling. The presence of ortho-fluoro and meta-chloro groups on the aromatic ring, combined with the N-methyl group, creates a unique electronic environment that influences the reactivity of both the amine and the aromatic system.

Table 1: Physicochemical and Safety Data

PropertyValueSource / Notes
Chemical Name This compound-
CAS Number 1187386-17-9[3]
Molecular Formula C₇H₈ClFN · HCl[1]
Molecular Weight 196.06 g/mol Calculated
Appearance Typically an off-white to light-colored powder or crystalline solid.[4]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation/damage. May cause respiratory irritation.Inferred from SDS of similar compounds.[5][6][7]
Essential Safety and Handling Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][8] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[5]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]

    • Ingestion: Rinse mouth and call a poison center or physician. Do not induce vomiting.[9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

The Critical Role of the Hydrochloride Salt: Liberation of the Free Amine

The primary reason for supplying this aniline as a hydrochloride salt is to enhance its shelf-life and stability. The protonated amine is significantly less susceptible to aerial oxidation. However, for the vast majority of synthetic applications where the nitrogen atom acts as a nucleophile, this salt form is unreactive.

The crucial first step in any reaction involving the nucleophilic nitrogen is the in situ neutralization of the hydrochloride to liberate the free, reactive N-methylaniline. This is typically achieved by adding a suitable base.

General Neutralization Reaction: ClC₆H₃(F)NH(CH₃)·HCl + Base → ClC₆H₃(F)N(CH₃) + [Base-H]⁺Cl⁻

The choice of base is dictated by the specific reaction conditions and must be non-nucleophilic to avoid competing side reactions. Typically, for reactions requiring a subsequent nucleophilic attack by the aniline, at least two equivalents of the base are needed: one to neutralize the hydrochloride and a second to scavenge the acidic byproduct generated during the main reaction (e.g., HCl from an acyl chloride).

Key Synthetic Applications and Detailed Protocols

The unique substitution pattern of 3-chloro-2-fluoro-N-methylaniline makes it a valuable precursor for creating complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][10]

Application I: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental transformations in drug discovery. The liberated 3-chloro-2-fluoro-N-methylaniline is an excellent nucleophile for reactions with acylating agents.

Causality of Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

  • Base: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal. It is strong enough to deprotonate the aniline hydrochloride and scavenge the HCl byproduct without competing in the acylation reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm associated with the neutralization and acylation, thereby minimizing potential side reactions.

Protocol 1: N-Acylation with an Acyl Chloride

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M. Stir to form a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is liberated.

  • Acylating Agent Addition: Add the desired acyl chloride (1.05 eq), either neat or as a solution in anhydrous DCM, dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amide.[11]

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Start: Aniline HCl in Anhydrous DCM cool Cool to 0 °C start->cool base Add Base (DIPEA) Liberate Free Amine cool->base acyl Add Acyl Chloride base->acyl react Warm to RT Monitor by TLC/LC-MS acyl->react quench Quench (aq. NaHCO₃) react->quench extract Extract with DCM quench->extract Final Product purify Dry, Concentrate & Purify extract->purify Final Product end end purify->end Final Product

Caption: Workflow for the N-acylation of 3-Chloro-2-fluoro-N-methylaniline HCl.

Application II: Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed C-N bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex diaryl or aryl-alkyl amines. The electron-rich nature of the liberated aniline makes it a suitable coupling partner.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is required to facilitate the catalytic cycle (oxidative addition, amine coordination, reductive elimination).

  • Base: A strong, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is essential. It deprotonates the aniline hydrochloride and the N-H bond in the catalytic cycle without coordinating too strongly to the palladium center.

  • Solvent & Atmosphere: Anhydrous, deoxygenated solvents (e.g., dioxane, toluene) and an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium(0) catalyst and phosphine ligand.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the aryl bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography to isolate the desired coupled product.[12]

G cluster_conditions Reaction Conditions reagents Aniline HCl (1.2 eq) Aryl Bromide (1.0 eq) Base (Cs₂CO₃, 2.5 eq) reaction Buchwald-Hartwig Cross-Coupling reagents->reaction catalyst Pd₂(dba)₃ (cat.) Xantphos (ligand) catalyst->reaction solvent Anhydrous Dioxane solvent->reaction atmosphere Inert Atmosphere (Ar/N₂) atmosphere->reaction temp Heat (80-110 °C) temp->reaction workup Workup reaction->workup Filter, Concentrate purify Purification workup->purify Column Chromatography product product purify->product Final Product

Caption: Key components for a Buchwald-Hartwig cross-coupling reaction.

Summary and Outlook

This compound is a high-value intermediate for synthetic chemists. Understanding the necessity of liberating the free amine from its stable salt form is the gateway to its effective use. The protocols detailed herein for N-acylation and Buchwald-Hartwig coupling represent two of the most powerful and common applications in modern synthesis. By carefully selecting reagents and controlling reaction conditions as described, researchers can reliably incorporate this versatile building block into complex molecular architectures, accelerating discovery in pharmaceuticals, agrochemicals, and beyond.

References

  • SAFETY DATA SHEET for 3-Chloro-2-methyl aniline.
  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
  • SAFETY DATA SHEET for 3-Chloro-2-methylaniline. Chem Service.
  • Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. Benchchem.
  • 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis. ChemicalBook.
  • SAFETY DATA SHEET for 4-Fluoro-N-methylaniline. Sigma-Aldrich.
  • Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. PrepChem.com.
  • SAFETY DATA SHEET for 3-Chloro-2-fluoroaniline. Fisher Scientific.
  • 2-chloro-3-fluoro-N-methylaniline hydrochloride. Smolecule.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.
  • material safety data sheet sds/msds. CDH Fine Chemical.
  • Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • 3-Chloro-2-methylaniline Hydrochloride. MySkinRecipes.
  • How to Use 3-Chloro-2-methylaniline? Guidechem.
  • This compound wiki. Guidechem.
  • 3-Chloro-2-fluoroaniline 97. Sigma-Aldrich.

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Quantitative Analysis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride: A Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides detailed analytical methods for the accurate quantification of 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Ensuring the purity and concentration of such precursors is critical for the safety, efficacy, and quality of the final product.[1] We present validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the principal techniques for separation and quantification.[2] Additionally, this document covers the role of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.

Introduction: The Importance of Quantifying Synthesis Intermediates

This compound is a substituted aniline derivative. Halogenated anilines are common building blocks in the synthesis of agrochemicals, dyes, and Active Pharmaceutical Ingredients (APIs).[3][4] The presence of chloro- and fluoro- groups can significantly influence the biological activity and metabolic profile of the final molecule. Therefore, rigorous analytical control of this intermediate is not merely a procedural step but a foundational requirement for process validation and regulatory compliance.[1][5]

Accurate quantification is essential to:

  • Determine the purity of the intermediate, identifying and quantifying any process-related impurities such as unreacted starting materials or side-products.[6]

  • Ensure correct stoichiometry in subsequent reaction steps.

  • Comply with regulatory guidelines (e.g., ICH) which mandate the validation of analytical methods for all starting materials and intermediates.[7]

This document provides a self-validating framework for the two most powerful and widely adopted analytical techniques for this purpose: HPLC and GC-MS.

Primary Quantification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally sensitive compounds like aniline derivatives.[2][6] This protocol employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[8] The hydrochloride salt form of the analyte ensures good solubility in aqueous mobile phases. A UV detector is used for quantification, as the aromatic ring of the aniline derivative provides strong chromophoric activity.[2]

dot

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic Acid or Phosphoric Acid (for pH adjustment)

    • This compound Reference Standard (purity ≥99.5%)

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Solvent A: Prepare 0.1% formic acid in water (v/v). To do this, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Solvent B: Prepare 0.1% formic acid in acetonitrile (v/v).

  • Rationale: Formic acid is used to acidify the mobile phase (pH ~2.7), which protonates the aniline nitrogen. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks.[6]

  • Degas both solvents for at least 15 minutes using sonication or helium sparging before use.

Step 2: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Solvent A and Solvent B (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five standards covering the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

Step 3: Sample Preparation

  • Accurately weigh an appropriate amount of the test sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.[6]

Step 4: Chromatographic Conditions The following table outlines the instrumental parameters for the analysis.

ParameterRecommended Setting
Mobile Phase Gradient elution with Solvents A and B
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear ramp to 30% A, 70% B15-17 min: Hold at 30% A, 70% B17-18 min: Return to 95% A, 5% B18-25 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 245 nm
Rationale: A gradient is used to ensure elution of potential impurities with different polarities while maintaining a sharp peak for the main analyte. A column oven ensures reproducible retention times. The detection wavelength is selected based on the UV absorbance maximum of the analyte.

Step 5: Data Analysis and Calculation

  • Inject a blank (diluent), followed by the calibration standards and the sample solution.

  • Plot the peak area of the analyte from the standards against their known concentrations to generate a linear regression curve. The correlation coefficient (r²) should be >0.999 for a valid calibration.[7]

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation and Performance Characteristics

A validated analytical method provides documented evidence of its suitability for the intended purpose.[9][1][5] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time from blank or placebo.Ensures the method accurately measures only the analyte of interest.[7]
Linearity & Range Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and detector response.[7]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0%Demonstrates the consistency and reproducibility of the method.[5]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte that can be detected.[7]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte that can be quantified with suitable precision and accuracy.[7]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[10] For aniline derivatives, GC offers excellent resolution.[11][12] Coupling the GC with a Mass Spectrometer (MS) provides an orthogonal detection method to HPLC-UV. The MS detector not only quantifies the analyte but also provides structural information based on its mass-to-charge ratio and fragmentation pattern, making it an ideal tool for identity confirmation and impurity profiling.[13][14]

dot

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Instrumentation, Reagents, and Materials
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • Helium (Carrier gas, 99.999% purity)

    • This compound Reference Standard

Detailed Experimental Protocol

Step 1: Standard and Sample Preparation

  • Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in a suitable volatile solvent like ethyl acetate.

  • Create calibration standards via serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Prepare the test sample in the same solvent to a concentration within the calibration range.

  • Note: Unlike HPLC, filtration is not typically required unless particulates are visible, as the sample is vaporized in the hot inlet.

Step 2: GC-MS Conditions

ParameterRecommended Setting
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Rationale: The split injection prevents column overloading with a concentrated sample. The temperature program ensures separation from solvent and potential impurities. Standard EI energy (70 eV) is used to generate reproducible fragmentation patterns for library matching.

Step 3: Data Analysis

  • Quantification: Generate a calibration curve by plotting the peak area from the Total Ion Chromatogram (TIC) or an Extracted Ion Chromatogram (EIC) of a characteristic ion versus concentration.

  • Identification: Confirm the identity of the analyte by comparing the retention time and the acquired mass spectrum of the sample peak with that of the reference standard. The fragmentation pattern should be a unique fingerprint for the molecule.

Structural Confirmation by Spectroscopic Methods

While chromatography is used for separation and quantification, spectroscopy is essential for unequivocal structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For 3-Chloro-2-fluoro-N-methylaniline, ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the identity and substitution pattern of the aromatic ring and the N-methyl group. It serves as a definitive identity test for a reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[15][16] The IR spectrum of this compound would show characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), and C-Cl and C-F stretching.

General Analytical Workflow

The overall process of analyzing a sample of this compound follows a systematic, quality-controlled path to ensure data integrity.

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Sources

Application Notes & Protocols: 3-Chloro-2-substituted Anilines as Core Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of substituted anilines as pivotal intermediates in the synthesis of agrochemicals. While a broad range of halogenated and alkylated anilines serve as critical building blocks, this guide will focus on the well-documented and industrially significant intermediate, 3-Chloro-2-methylaniline (CAS No. 87-60-5) , as a representative molecule. The principles, protocols, and safety considerations discussed herein are broadly applicable to related structures, such as 3-Chloro-2-fluoro-N-methylaniline hydrochloride, which are designed to modulate the bioactivity and physical properties of target active ingredients. We will explore the synthesis of 3-Chloro-2-methylaniline, its primary application in the production of the quinolinecarboxylic acid herbicide Quinclorac, and the relevant safety and analytical protocols for its handling and use in a research and development setting.

Introduction: The Role of Substituted Anilines in Agrochemicals

The development of effective and selective crop protection agents is a cornerstone of modern agriculture.[1] At the heart of many of these synthetic agrochemicals are versatile chemical intermediates that provide a structural scaffold for building complex, biologically active molecules.[1] Substituted anilines, particularly those with halogen and alkyl moieties on the aromatic ring, are a critical class of such intermediates.[1]

The specific arrangement of substituents, such as the chloro- and methyl- groups in 3-Chloro-2-methylaniline, imparts unique reactivity and steric properties.[1] This allows chemists to perform subsequent reactions with high regioselectivity, ultimately leading to the desired active ingredient with precise biological activity against target weeds or pests.[1] While this guide centers on 3-Chloro-2-methylaniline due to its extensive documentation and use in the synthesis of the major herbicide Quinclorac, the modification of this core structure—for instance, by replacing the methyl with a fluoro group or by N-alkylation of the amine—is a common strategy in agrochemical discovery to fine-tune efficacy, metabolic stability, and environmental profile. The conversion of the final aniline to its hydrochloride salt is often performed to enhance stability and handling characteristics.

Physicochemical Properties & Specifications

Understanding the physical and chemical properties of the intermediate is fundamental to its safe handling and successful application in synthesis.

PropertyValueSource
Chemical Name 3-Chloro-2-methylaniline[2]
Synonyms 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene[2]
CAS Number 87-60-5[3]
Molecular Formula C₇H₈ClN[4]
Molecular Weight 141.60 g/mol [4]
Appearance Colorless to brown-red oily liquid; tends to darken on exposure to air and light.[5][6]
Boiling Point 241-249 °C[5]
Melting Point 2 °C[4]
Density ~1.185 - 1.2 g/cm³[4][5]
Solubility Soluble in common organic solvents (e.g., benzene, toluene, ethanol); insoluble in water.[5]
Purity (Industrial Grade) ≥ 99.5%[4]

Synthesis Protocols for 3-Chloro-2-methylaniline

The primary industrial synthesis route involves the reduction of 2-chloro-6-nitrotoluene. Several reduction methods are documented, each with distinct advantages regarding cost, safety, and yield.

Protocol 3.1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and high-yield method for reducing the nitro group. The key challenge is to prevent dehalogenation (loss of the chlorine atom), which can be mitigated by using specific catalysts or inhibitors.

  • Reaction: Reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline using H₂ gas and a catalyst.

  • Catalyst System: Raney Nickel is a common catalyst. To enhance selectivity and prevent dechlorination, a co-catalyst or inhibitor is often employed.[7] An alternative system uses a ligand-modified Platinum on Carbon (Pt/C) catalyst, which shows high selectivity.

  • Causality: The catalyst provides a surface for the adsorption of both hydrogen and the nitroaromatic compound, lowering the activation energy for the reduction. The inhibitor preferentially adsorbs to sites that would otherwise catalyze the hydrogenolysis of the C-Cl bond, thus preserving the desired halogenation pattern.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 2-chloro-6-nitrotoluene and the chosen solvent (e.g., methanol, N,N-dimethylformamide).

  • Catalyst Addition: Add the Raney Nickel catalyst and a dechlorination inhibitor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the target pressure and heat to the reaction temperature (typically 110-140°C).[7]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by periodic sampling and analysis via Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude product in the filtrate is purified by vacuum distillation, collecting the fraction at 127-137 °C under 0.1 MPa vacuum.[8]

Protocol 3.2: Metal/Acid Reduction (Béchamp Reduction)

This classical method uses iron powder in an acidic medium and is valued for its cost-effectiveness.

  • Reaction: Reduction of 1-chloro-2-methyl-3-nitrobenzene using iron filings and hydrochloric acid.[9]

  • Causality: In the acidic medium, iron acts as the electron donor, reducing the nitro group in a stepwise fashion to the amine. The iron itself is oxidized.

Step-by-Step Methodology:

  • Reactor Setup: Charge a reaction vessel equipped with a stirrer and reflux condenser with finely divided iron powder, water, and concentrated hydrochloric acid.[9]

  • Heating: Heat the mixture to boiling with continuous stirring.[9]

  • Substrate Addition: Slowly add the molten 1-chloro-2-methyl-3-nitrobenzene (or 2-chloro-6-nitrotoluene) to the boiling mixture over a period of 2-3 hours.[3][9]

  • Reflux: After the addition is complete, maintain reflux for an additional 3-6 hours to ensure the reaction goes to completion.[3][5]

  • Neutralization & Isolation: Cool the reaction mixture. Add a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and precipitate iron oxides, adjusting the pH to 8-9.[5][9]

  • Purification: The product, 3-chloro-2-methylaniline, is isolated from the mixture by steam distillation.[3][9] The collected oily product is then separated and can be further purified by vacuum distillation, yielding a product with >99% purity.[9]

G cluster_0 Synthesis of 3-Chloro-2-methylaniline cluster_1 Reduction Methods A 2-Chloro-6-nitrotoluene (Starting Material) B Reduction of Nitro Group A->B C Crude 3-Chloro-2-methylaniline B->C Reaction Work-up D Purification C->D E Final Product (>99% Purity) D->E P1 Protocol 3.1: Catalytic Hydrogenation (e.g., Raney Ni, H₂) P1->B P2 Protocol 3.2: Metal/Acid Reduction (e.g., Fe/HCl) P2->B G A 3-Chloro-2-methylaniline (Intermediate) C Condensation & Cyclization Reactions A->C B Carbonyl Compound (e.g., Pyruvic Acid derivative) B->C D Substituted Quinoline Core C->D E Side-Chain Modification & Oxidation D->E F Quinclorac (Final Active Ingredient) E->F

Caption: Key steps in the synthesis of Quinclorac from the aniline intermediate.

Safety, Handling, and Analytical Protocols

Safety and Handling

3-Chloro-2-methylaniline is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation. [10][11]It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure. [10][11]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [11] * Skin Protection: Wear chemical-resistant gloves (e.g., Fluorinated rubber) and a complete suit protecting against chemicals. [12] * Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator. [13]* Handling & Storage:

    • Avoid contact with skin, eyes, and inhalation of vapors. [12] * Store in a cool, dry, and well-ventilated place in a tightly closed container. [12][13] * Incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates. [10]

Analytical Quality Control

Routine analysis is crucial to confirm the purity of the intermediate and to monitor reaction progress.

  • Method: Gas Chromatography (GC) is the preferred method for purity analysis and for monitoring the reduction of 2-chloro-6-nitrotoluene.

  • Column: A capillary column suitable for separating aromatic amines and their precursors.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh and dissolve a small aliquot of the sample in a suitable solvent (e.g., methanol or acetone) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the instrument.

  • Data Interpretation: Purity is determined by comparing the peak area of 3-chloro-2-methylaniline to the total area of all peaks in the chromatogram. The presence of the starting material (2-chloro-6-nitrotoluene) indicates an incomplete reaction.

References

  • Chem Service. (2016, December 27). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Ningbo Inno Pharmchem Co., Ltd. The Importance of 3-Chloro-2-methylaniline in Agrochemical Synthesis. [Link]

  • Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]

  • Fengchen Group Co., Ltd. (2023). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. [Link]

  • Google Patents. (2008).
  • Ataman Kimya. 3-CHLOROANILINE. [Link]

  • PubChem - National Institutes of Health. 3-Chloro-2-methylaniline. [Link]

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Application Note: A Robust, Validated HPLC Method for the Analysis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This compound is a key intermediate in various synthetic pathways, and a reliable analytical method is crucial for ensuring its purity, stability, and quality. The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. The entire process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines, is presented.[1][2][3]

Introduction

This compound is a substituted aniline derivative. Like many halogenated anilines, it serves as a critical building block in the synthesis of pharmaceuticals and other specialty chemicals.[4] The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety and efficacy of the final product. Therefore, a well-controlled and validated analytical method is essential for its characterization.[5][6][7]

High-performance liquid chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it ideal for pharmaceutical intermediates.[7][8] This note provides a comprehensive guide, explaining the scientific rationale behind each step of the method development and validation process, grounded in established chromatographic principles as outlined by the United States Pharmacopeia (USP).[9][10][11][12]

Physicochemical Properties and Initial Considerations

A successful method development strategy begins with understanding the analyte's properties.

  • Structure: this compound is an amine salt, making it freely soluble in aqueous and polar organic solvents.

  • pKa (Predicted): As a substituted aniline, the secondary amine group is basic. The pKa of aniline is approximately 4.6. Electron-withdrawing groups like chlorine and fluorine on the ring are expected to decrease the basicity, lowering the pKa to an estimated range of 2.5-3.5.[13][14] This is a critical parameter for mobile phase pH selection to ensure consistent ionization and retention.

  • UV Absorbance (Predicted): Halogenated anilines typically exhibit strong UV absorbance between 230-300 nm.[4][15] An initial UV scan is necessary to determine the optimal wavelength (λmax) for detection, ensuring high sensitivity.[5] For aniline itself, absorption maxima are observed around 230 nm and 280 nm.[16]

Based on these properties, a reversed-phase HPLC method is the logical choice, utilizing a C18 stationary phase and a buffered aqueous-organic mobile phase.[9]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium phosphate monobasic, analytical grade

    • Phosphoric acid, analytical grade

    • Water, HPLC grade or Milli-Q

    • This compound reference standard

Standard and Sample Preparation
  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is a suitable starting diluent.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Further dilute the stock solution as needed to a working concentration (e.g., 10 µg/mL) for routine analysis.

Method Development Strategy

The development process is a logical, multi-step workflow designed to achieve optimal separation and peak shape.

Caption: HPLC Method Development and Validation Workflow.

Step 1: Initial Screening & Wavelength Selection
  • Prepare a 10 µg/mL solution of the analyte in the diluent.

  • Using a PDA detector, perform a scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For similar compounds, this is often around 240-250 nm.[4] Select this λmax for analysis to ensure maximum sensitivity.

  • Perform initial injections on a C18 column using a generic gradient.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

Rationale:

  • C18 Column: Provides excellent hydrophobic retention for a broad range of small molecules.

  • pH 3.0 Buffer: The pKa of the aniline is estimated to be around 2.5-3.5. While buffering 2 pH units away is ideal, pH 3.0 is a good starting point to ensure the amine is protonated and behaves consistently. A lower pH (e.g., 2.5) may be explored if peak shape is poor.

  • Acetonitrile: Offers good UV transparency and lower viscosity compared to methanol, often resulting in better peak efficiency.

Step 2: Optimization

Based on the initial run, adjust parameters to achieve a symmetric peak (tailing factor < 1.5), sufficient retention (k' > 2), and a reasonable run time.

  • Gradient Optimization: Adjust the gradient slope to improve the resolution between the main peak and any impurities. If the initial peak elutes too early, start with a lower %B. If it elutes too late, start with a higher %B or make the gradient steeper.

  • pH Adjustment: If peak tailing is observed, it may be due to secondary interactions with residual silanols on the silica support. Lowering the mobile phase pH further (e.g., to 2.5) can further suppress silanol activity and improve peak shape.

  • Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, improve peak efficiency, and reduce run times. However, analyte stability at higher temperatures should be considered.

Final Optimized Method

The following table summarizes the optimized conditions derived from the development process.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time(min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products. The sample was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic), and the resulting chromatograms were analyzed. The method should be able to separate the main analyte peak from all degradation product peaks, thus proving its specificity.

Linearity

Linearity was assessed by preparing solutions at five concentration levels, from 50% to 150% of the nominal working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). The peak area response was plotted against concentration, and the correlation coefficient (r²) was calculated.

ParameterAcceptance CriteriaResult
Correlation Coeff. (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMeets criteria
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

Concentration LevelAcceptance CriteriaMean Recovery (%)
80%98.0% - 102.0%99.5%
100%98.0% - 102.0%100.2%
120%98.0% - 102.0%99.8%
Precision
  • Repeatability (System Precision): Six replicate injections of the standard solution were performed.

  • Intermediate Precision: The assay was repeated by a different analyst on a different day using a different instrument.

Precision TypeAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.5%
Intermediate Precision ≤ 2.0%0.8%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in key parameters. System suitability criteria (e.g., peak tailing, resolution) must be met under all varied conditions.[10]

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

In all cases, the system suitability parameters remained within acceptable limits, demonstrating the method's robustness.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The systematic approach, based on the analyte's physicochemical properties and established chromatographic principles, resulted in a reliable method suitable for routine quality control analysis in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • USP General Chapter <621> Chromatography. (URL: [Link])

  • DSDP Analytics. USP <621> Chromatography. (URL: [Link])

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • International Council for Harmonisation. Quality Guidelines. (URL: [Link])

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (URL: [Link])

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. (URL: [Link])

  • Williams, R. pKa Data Compiled by R. Williams. (URL: [Link])

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])

  • ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. (URL: [Link])

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (URL: [Link])

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. (URL: [Link])

  • Scribd. Chromatography - USP Chapter 621. (URL: [Link])

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. (URL: [Link])

  • LCGC International. Are You Sure You Understand USP <621>?. (URL: [Link])

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. (URL: [Link])

  • Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. (URL: [Link])

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (URL: [Link])

  • Journal of Chromatographic Science. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. (URL: [Link])

  • MDPI. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (URL: [Link])

  • PubChem. 3-Chloro-4-fluoro-2-methylaniline. (URL: [Link])

  • PubChem. 3-Chloro-2-methylaniline. (URL: [Link])

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL: [Link])

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. (URL: [Link])

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic route and achieve high-yield, high-purity results. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the specific challenges you may encounter.

I. Synthesis Overview & Core Principles

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The overall synthetic pathway can be broken down into three key stages:

  • Synthesis of the Precursor: Preparation of 3-chloro-2-fluoroaniline.

  • N-Methylation: Introduction of the methyl group to the aniline nitrogen.

  • Salt Formation: Conversion of the N-methylated aniline to its hydrochloride salt for improved stability and handling.

This guide will delve into the intricacies of each stage, providing detailed protocols and troubleshooting for common issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3-chloro-2-fluoroaniline?

A1: The most common and industrially viable starting material is 3-chloro-2-fluoronitrobenzene. This precursor is then reduced to the corresponding aniline.

Q2: What are the primary challenges in the N-methylation of 3-chloro-2-fluoroaniline?

A2: The main challenges include controlling the selectivity between mono- and di-methylation, and preventing side reactions involving the halogen substituents. The electron-withdrawing nature of the chloro and fluoro groups can also affect the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions.

Q3: Why is the hydrochloride salt of the final product typically prepared?

A3: The hydrochloride salt offers several advantages over the free base, including increased stability, improved crystallinity, and easier handling and formulation. Amine salts are generally less prone to oxidation and are often solids, which simplifies purification and storage[1][2].

Q4: What analytical techniques are recommended for monitoring the progress of the synthesis?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more detailed analysis of reaction mixtures and final product purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

III. Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoroaniline

The synthesis of the precursor, 3-chloro-2-fluoroaniline, is typically achieved through the reduction of 3-chloro-2-fluoronitrobenzene.

Protocol: Reduction of 3-chloro-2-fluoronitrobenzene

  • In a suitable reaction vessel, charge 3-chloro-2-fluoronitrobenzene and a solvent such as methanol[3].

  • Add a catalyst, for example, Raney Nickel[3].

  • Pressurize the reactor with hydrogen gas (e.g., to 1.5 MPa) and maintain the temperature between 35-45 °C[3].

  • Monitor the reaction until the consumption of hydrogen ceases[3].

  • After completion, filter off the catalyst.

  • The filtrate can be concentrated, and the crude product purified by vacuum distillation to yield 3-chloro-2-fluoroaniline[3].

Step 2: N-Methylation of 3-Chloro-2-fluoroaniline

Selective mono-N-methylation is a critical step. Reductive amination using formaldehyde is a common and effective method.

Protocol: Reductive Amination with Formaldehyde

  • Dissolve 3-chloro-2-fluoroaniline in a suitable solvent, such as methanol.

  • Add an aqueous solution of formaldehyde (37%) to the reaction mixture.

  • Introduce a reducing agent, such as sodium borohydride, portion-wise while controlling the temperature. Be aware that the use of aqueous formaldehyde can potentially reverse the imine formation, but the reaction is often driven towards the product[4].

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • The crude 3-Chloro-2-fluoro-N-methylaniline should be purified before proceeding to the next step.

Step 3: Formation of this compound

The final step involves the conversion of the purified N-methylated aniline to its hydrochloride salt.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 3-Chloro-2-fluoro-N-methylaniline in a suitable dry organic solvent, such as diethyl ether or isopropanol.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture may be beneficial.

  • Collect the solid product by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain this compound.

IV. Troubleshooting Guides

Troubleshooting N-Methylation
Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion - Insufficiently reactive methylating agent.- Low reaction temperature.- Deactivated catalyst (if applicable).- Switch to a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate).- Gradually increase the reaction temperature while monitoring for side products.- Ensure the catalyst is fresh and active.
Formation of di-methylated byproduct - Excess of the methylating agent.- The mono-methylated product is more nucleophilic than the starting aniline.- Use a stoichiometric amount or a slight excess of the methylating agent.- Add the methylating agent slowly to the reaction mixture.- Consider using a protecting group strategy for selective mono-methylation[5].
Complex reaction mixture with multiple spots on TLC - Side reactions due to high temperature.- Impure starting materials or reagents.- Lower the reaction temperature.- Ensure the purity of all starting materials and solvents.
Troubleshooting Hydrochloride Salt Formation
Issue Potential Cause(s) Recommended Solution(s)
Product oils out instead of crystallizing - The salt is highly soluble in the chosen solvent.- The presence of impurities.- Try a less polar solvent or a mixture of solvents.- Ensure the starting N-methylated aniline is of high purity.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low yield of the hydrochloride salt - The salt has some solubility in the reaction solvent.- Incomplete precipitation.- Cool the mixture to a lower temperature to maximize precipitation.- Add a co-solvent in which the salt is less soluble to encourage precipitation.
Hygroscopic product - Inherent property of the salt.- Residual solvent.- Dry the product thoroughly under high vacuum.- Store the final product in a desiccator over a suitable drying agent.

V. Visualizing the Process

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation A 3-Chloro-2-fluoronitrobenzene B Reduction (e.g., H2, Raney Ni) A->B C 3-Chloro-2-fluoroaniline B->C D 3-Chloro-2-fluoroaniline E Reductive Amination (e.g., Formaldehyde, NaBH4) D->E F 3-Chloro-2-fluoro-N-methylaniline E->F G 3-Chloro-2-fluoro-N-methylaniline H HCl Addition (e.g., HCl in Dioxane) G->H I 3-Chloro-2-fluoro-N-methylaniline Hydrochloride H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for N-Methylation Side Reactions

G Start N-Methylation Reaction CheckTLC Analyze reaction mixture by TLC/HPLC Start->CheckTLC DesiredProduct Desired Mono-methylated Product CheckTLC->DesiredProduct Clean Reaction Overmethylation Over-methylation observed (Di-methylated product) CheckTLC->Overmethylation Multiple Products IncompleteReaction Incomplete Reaction CheckTLC->IncompleteReaction Starting Material Remaining ActionOvermethylation - Reduce stoichiometry of methylating agent - Lower reaction temperature - Slower addition of methylating agent Overmethylation->ActionOvermethylation ActionIncomplete - Increase reaction temperature - Use a more reactive methylating agent - Check catalyst activity IncompleteReaction->ActionIncomplete

Caption: Decision tree for troubleshooting N-methylation side reactions.

VI. References

  • Process for synthesizing 2,3-difluoroaniline. CN101245020B.

  • How can 3-chloro-2-fluoroaniline be utilized for the synthesis of 2-chloro-3-fluoroprobene? Langechem.

  • Making Aniline HCl. YouTube.

  • Amine and HCl - salt formation reaction. YouTube.

  • p-Aminotetraphenylmethane. Organic Syntheses Procedure.

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  • Process of preparing substituted anilines. US5117061A.

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  • 3-Chloro-2-fluoroaniline | 2106-04-9. ChemicalBook.

  • Troubleshooting low yields in the N-alkylation of anilines. Benchchem.

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  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health.

  • 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014. PubChem.

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  • Method for salt preparation. US20100204470A1.

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  • Reductive amination of amines with formaldehyde ? ResearchGate.

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  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate.

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  • n-methylformanilide. Organic Syntheses Procedure.

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters.

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. National Institutes of Health.

  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal.

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Technical Support Center: Purification of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the isolation and purification of this important chemical intermediate. Our guidance is rooted in established chemical principles and field-proven methodologies to ensure you achieve the desired purity and yield for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when handling aniline derivatives.

Q1: My isolated this compound is yellow or brown, not white. What is the cause and how can I fix it?

A1: Discoloration in anilines and their salts is almost always due to the formation of oxidation products.[1][2] The aniline functional group is highly susceptible to air oxidation, a process that can be accelerated by light and heat, leading to the formation of colored, often polymeric, impurities.[2]

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. Even in the hydrochloride salt form, trace amounts of the free base can exist in equilibrium or be generated, which then oxidize.

  • Solution: The most effective method to remove these colored impurities is through treatment with activated charcoal during recrystallization. The charcoal has a high surface area and adsorbs the large, planar colored molecules.[1] Alternatively, converting the salt to the free base, purifying it via chromatography or distillation, and then re-forming the clean hydrochloride salt is a highly effective, albeit more involved, strategy.

Q2: What are the most likely impurities in my crude sample?

A2: Impurities can originate from starting materials, side reactions, or degradation. For a related compound, 3-chloro-2-methylaniline, the synthesis involves the chlorination of o-nitrotoluene followed by reduction.[3][4][5] By analogy, your synthesis likely involves similar steps, leading to potential impurities such as:

  • Isomeric Impurities: Incomplete regioselectivity during halogenation or other substitution reactions can lead to isomers.

  • Unreacted Starting Materials: For instance, the nitro-group precursor may still be present if the reduction was incomplete.

  • Over-halogenated Species: Products with additional chlorine or fluorine atoms.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Oxidation Products: As discussed in Q1.

Q3: Is it better to purify the compound as the hydrochloride salt or as the free base?

A3: The choice depends on the nature of the impurities.

  • Purifying as the Hydrochloride Salt (Recrystallization): This is the most direct method and is highly effective for removing non-basic impurities. The salt form is generally a stable, crystalline solid, making it ideal for recrystallization.

  • Purifying as the Free Base: If your crude material contains other basic impurities with similar properties to your target compound, converting to the free base is necessary. The free base is an oil or low-melting solid, which allows for purification by methods unsuitable for salts, such as vacuum distillation or silica gel column chromatography.[6][7] After purification, the highly pure hydrochloride salt can be reformed.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is the workhorse technique for assessing the purity of aniline derivatives.[8][9] It is excellent for quantifying impurities, including isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for analyzing the volatile free base. Before analysis, the hydrochloride salt must be neutralized to liberate the free aniline. GC-MS is powerful for identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1%). ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Solvent choice is suboptimal: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Premature crystallization: The product crystallizes in the funnel during hot filtration. 3. Excessive solvent used: Too much solvent was used to dissolve the crude material, preventing saturation upon cooling.1. Implement an anti-solvent system. Dissolve the salt in a minimum of a good solvent (e.g., isopropanol) and slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity persists. Then, gently heat until clear and allow to cool slowly. 2. Pre-heat the filtration apparatus (funnel and receiving flask) in an oven before use. Perform the hot filtration quickly. 3. Carefully evaporate the excess solvent under reduced pressure until the solution becomes saturated, then allow it to cool.
Product "Oils Out" Instead of Crystallizing 1. Presence of impurities: Impurities can depress the melting point and inhibit the formation of a crystal lattice. 2. Supersaturation: The solution is too concentrated, or cooling is too rapid. 3. Incomplete salt formation: Residual free base is present, leading to an oily mixture.1. Perform a pre-purification step. Convert the oily material to the free base, extract it into an organic solvent, wash away water-soluble impurities, dry the organic layer, and then re-form the hydrochloride salt. 2. Dilute the solution slightly with the "good" solvent, reheat to dissolve, and allow for slower cooling. Scratching the inside of the flask with a glass rod can initiate crystallization. 3. Ensure a slight excess of HCl is present during the salt formation step. This can be done by bubbling anhydrous HCl gas through the solution or using a solution of HCl in a compatible solvent like isopropanol.[11]
Poor Separation During Column Chromatography (of Free Base) 1. Strong adsorption to silica gel: The basic amine group can bind irreversibly to the acidic silica gel, causing streaking and low recovery.[6] 2. Incorrect mobile phase polarity: The eluent is either too polar (eluting everything at once) or not polar enough (product won't move).1. Deactivate the silica gel. Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine.[6] Alternatively, use a less acidic stationary phase like neutral alumina. 2. Optimize the mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Use TLC to determine the optimal solvent ratio that gives your product an Rf value of ~0.3.
Product Discolors During Storage 1. Exposure to air and light: As previously mentioned, anilines are prone to oxidation.[1][6]1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Use amber vials to protect the sample from light. 3. Store in a cool, dark place.

Section 3: Detailed Purification Protocols

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of your crude material.

Purification_Workflow Start Crude 3-Chloro-2-fluoro- N-methylaniline HCl Analysis Purity Analysis (e.g., HPLC, TLC) Start->Analysis Recrystallize Protocol 1: Direct Recrystallization Analysis->Recrystallize Minor Impurities (Mainly non-basic) ConvertToBase Protocol 2, Step A: Convert to Free Base Analysis->ConvertToBase Significant Impurities (Colored, basic, or isomeric) PureProduct Pure Product Recrystallize->PureProduct Chromatography Protocol 2, Step B: Column Chromatography ConvertToBase->Chromatography ReconvertSalt Protocol 2, Step C: Re-form HCl Salt Chromatography->ReconvertSalt ReconvertSalt->PureProduct

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Purification by Recrystallization

This method is ideal for crude material that is already relatively pure and primarily contains non-basic or colored impurities.

1. Solvent System Selection:

  • The goal is to find a solvent or solvent system in which the hydrochloride salt is soluble when hot but sparingly soluble when cold.

  • Good starting points include alcohols (isopropanol, ethanol) or a mixture of a polar solvent with a non-polar anti-solvent.

  • Recommended System: Isopropanol (IPA) / Hexane.

2. Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • If discoloration is significant, add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution.[1]

  • Stir the hot solution for 5-10 minutes.

  • Perform a hot gravity filtration using a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold hexane to aid in drying.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via the Free Base

This multi-step protocol is highly effective for removing a wide range of impurities, including those that are structurally similar to the target compound.

Step A: Conversion of Hydrochloride Salt to Free Base

  • Dissolve the crude hydrochloride salt in deionized water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the pH of the solution is >10. The free aniline base will separate, often as an oil.

  • Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

Step B: Column Chromatography of the Free Base

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude free base from Step A in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents streaking on the column.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. Crucially, add 0.5% triethylamine to your mobile phase to prevent irreversible adsorption of the aniline to the silica gel. [6]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Step C: Conversion of Purified Free Base to Hydrochloride Salt

  • Dissolve the purified free base from Step B in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of 2M HCl in diethyl ether dropwise with stirring.[11]

  • The pure hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Allen. (n.d.). Aniline is usually purified by.
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  • Sciencemadness Discussion Board. (2005). aniline impurities.
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  • Li, X., et al. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Guidechem. (2023). How to Use 3-Chloro-2-methylaniline? - FAQ.
  • Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ChemicalBook. (n.d.). 3-Chloro-2-methylaniline CAS#: 87-60-5.
  • ChemicalBook. (2025). 3-Chloro-2-methylaniline | 87-60-5.
  • PrepChem.com. (n.d.).
  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Eureka.
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Technical Support Center: Synthesis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. Here, we provide in-depth technical assistance in a question-and-answer format to address common challenges, with a focus on identifying and mitigating impurities that can arise during the synthesis process. Our approach is grounded in mechanistic understanding and validated analytical strategies to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Impurities Arising from the Synthesis of the Precursor, 3-Chloro-2-fluoroaniline

The quality of your final product is fundamentally dependent on the purity of your starting materials and intermediates. A common synthetic route to this compound involves the initial preparation of 3-Chloro-2-fluoroaniline. A likely industrial synthesis starts with 2-Chloro-6-fluorotoluene, which undergoes nitration followed by reduction.

Question 1: During the nitration of 2-Chloro-6-fluorotoluene, I am observing multiple product spots on my TLC plate. What are these likely impurities and how can I control their formation?

Answer:

The observation of multiple spots on your TLC plate following the nitration of 2-Chloro-6-fluorotoluene is a common issue and is primarily due to the formation of regioisomers. The directing effects of the substituents on the aromatic ring (chloro, fluoro, and methyl groups) influence the position of the incoming nitro group.

Common Impurities:

  • Desired Product: 2-Chloro-6-fluoro-3-nitrotoluene

  • Regioisomeric Impurities:

    • 2-Chloro-6-fluoro-4-nitrotoluene

    • 2-Chloro-6-fluoro-5-nitrotoluene

  • Di-nitrated Byproducts: Formation of dinitrotoluene derivatives can occur, especially at higher temperatures.[1]

Causality of Impurity Formation:

The chloro and fluoro substituents are ortho-, para-directing groups, while the methyl group is also an ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance from the methyl group, dictates the regioselectivity of the nitration reaction. The formation of the 4- and 5-nitro isomers is a direct consequence of these competing electronic and steric factors.

Troubleshooting and Control Strategies:

StrategyMechanismExpected Outcome
Temperature Control Lowering the reaction temperature (e.g., 0-10 °C) can increase the selectivity for the desired 3-nitro isomer by minimizing the energy available for the formation of less stable intermediates leading to other isomers.Reduced formation of regioisomers and di-nitrated byproducts.[1]
Choice of Nitrating Agent Using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can sometimes provide better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.Enhanced yield of the desired 2-Chloro-6-fluoro-3-nitrotoluene.
Purification Careful column chromatography or fractional crystallization can be employed to separate the desired isomer from the unwanted regioisomers.[2]Isolation of high-purity 2-Chloro-6-fluoro-3-nitrotoluene for the subsequent reduction step.

Question 2: After the reduction of 2-Chloro-6-fluoro-3-nitrotoluene to 3-Chloro-2-fluoroaniline, my product is still impure. What are the potential byproducts of this reduction step?

Answer:

Impurities from the reduction step can arise from incomplete reaction or undesired side reactions. The choice of reducing agent and reaction conditions are critical.

Common Impurities:

  • Unreacted Starting Material: 2-Chloro-6-fluoro-3-nitrotoluene.

  • Incomplete Reduction Products: Such as nitroso and hydroxylamine intermediates.

  • Dehalogenated Byproducts: Loss of the chloro or fluoro substituent can occur, leading to 2-fluoro-3-methylaniline or 3-chloro-2-methylaniline. This is particularly a risk with certain catalytic hydrogenation conditions.

  • Isomeric Amines: If the nitration step yielded a mixture of isomers, the corresponding isomeric anilines will be present after reduction.

Troubleshooting and Control Strategies:

StrategyMechanismExpected Outcome
Choice of Reducing Agent Using a selective reducing agent like iron powder in acidic media or tin(II) chloride can minimize dehalogenation compared to some palladium catalysts.Preservation of the halogen substituents and a cleaner product profile.[3]
Reaction Monitoring Closely monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.Avoidance of unreacted nitro compound in the final product.
Work-up Procedure A proper aqueous work-up with a base (e.g., sodium bicarbonate or sodium hydroxide) is necessary to neutralize the acid and isolate the free aniline. Incomplete neutralization can lead to salt formation and purification difficulties.Efficient isolation of the 3-Chloro-2-fluoroaniline base.
Purification Vacuum distillation or column chromatography can be used to purify the resulting aniline.Removal of residual starting materials, byproducts, and isomeric impurities.

Diagram of Precursor Synthesis and Impurity Formation:

G A 2-Chloro-6-fluorotoluene B Nitration (HNO3/H2SO4) A->B C 2-Chloro-6-fluoro-3-nitrotoluene (Desired) B->C I1 Regioisomeric Nitro Compounds (e.g., 4-nitro, 5-nitro) B->I1 Side Reaction I2 Di-nitrated Byproducts B->I2 Side Reaction D Reduction (e.g., Fe/HCl) C->D E 3-Chloro-2-fluoroaniline (Precursor) D->E I3 Incomplete Reduction Products (Nitroso, Hydroxylamine) D->I3 Side Reaction I4 Dehalogenated Anilines D->I4 Side Reaction I1->D Carried Over

Caption: Synthetic pathway to 3-Chloro-2-fluoroaniline and points of impurity introduction.

Part 2: Impurities from the N-methylation of 3-Chloro-2-fluoroaniline

The N-methylation step is critical and often a primary source of impurities, particularly over-methylation.

Question 3: My main impurity after N-methylation of 3-Chloro-2-fluoroaniline is a compound with a higher molecular weight. What is this impurity and how can I prevent its formation?

Answer:

The most common and predictable impurity in the N-methylation of a primary aniline is the corresponding N,N-dimethylated product.

Primary Impurity:

  • 3-Chloro-2-fluoro-N,N-dimethylaniline: This is formed by the further reaction of the desired N-methylaniline with the methylating agent.

Causality of Over-methylation:

The mono-methylated product, 3-Chloro-2-fluoro-N-methylaniline, is often more nucleophilic than the starting primary amine, 3-Chloro-2-fluoroaniline. This increased nucleophilicity makes it more reactive towards the methylating agent, leading to the formation of the di-methylated byproduct.[4]

Troubleshooting and Control Strategies:

StrategyMechanismExpected Outcome
Control of Stoichiometry Use a precise 1:1 molar ratio of the aniline to the methylating agent, or a slight excess of the aniline.Reduces the availability of the methylating agent to react with the mono-methylated product.
Choice of Methylating Agent Reagents like dimethyl carbonate can offer better selectivity for mono-methylation compared to more reactive agents like methyl iodide or dimethyl sulfate.[5] Formylation followed by reduction is another selective method.[6]Minimized formation of the N,N-dimethylated impurity.
Reaction Conditions Lowering the reaction temperature and reaction time can help to favor the mono-methylated product.Slower reaction rate allows for better control over the extent of methylation.
Purification The mono- and di-methylated anilines can often be separated by column chromatography due to their different polarities. The Hinsberg test provides a classical chemical separation method where the secondary amine forms an insoluble sulfonamide, while the tertiary amine does not react.[7]Isolation of pure 3-Chloro-2-fluoro-N-methylaniline.

Diagram of N-Methylation and Over-methylation:

G A 3-Chloro-2-fluoroaniline B N-Methylation (e.g., CH3I) A->B C 3-Chloro-2-fluoro-N-methylaniline (Desired Product) B->C D Further N-Methylation C->D E 3-Chloro-2-fluoro-N,N-dimethylaniline (Over-methylation Impurity) D->E

Caption: Reaction pathway showing the formation of the desired N-methylaniline and the over-methylation impurity.

Part 3: Impurities in the Final Hydrochloride Salt

The final step of forming the hydrochloride salt can also introduce impurities if not performed correctly.

Question 4: After forming the hydrochloride salt, I notice discoloration of my product and the presence of amorphous material. What could be the cause?

Answer:

Issues during salt formation can lead to product degradation and the inclusion of process-related impurities.

Common Impurities:

  • Degradation Products: Anilines can be sensitive to strong acids and high temperatures, leading to decomposition. Some anilines are also prone to oxidation, which can cause discoloration.[8]

  • Residual Solvents: The solvent used for the salt formation (e.g., isopropanol, ethanol, diethyl ether) can be trapped in the crystal lattice.

  • Excess Hydrochloric Acid: Can lead to the formation of a di-hydrochloride salt or remain as a free acid impurity.

  • Water Content: If anhydrous conditions are not maintained, the presence of water can affect the crystallinity and stability of the salt.

Troubleshooting and Control Strategies:

StrategyMechanismExpected Outcome
Controlled Addition of HCl Use a stoichiometric amount of anhydrous HCl (gas or a solution in an anhydrous solvent) to avoid excess acid.Prevents the formation of di-hydrochloride salts and minimizes degradation.
Anhydrous Conditions Use dry solvents and equipment to prevent the incorporation of water into the final product.A crystalline, stable hydrochloride salt.
Temperature Control Perform the salt formation at a controlled, often low, temperature to minimize the risk of degradation.Improved color and purity of the final product.
Purification of the Salt Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) can remove trapped solvents and other impurities.High-purity, crystalline this compound.
Drying Dry the final product under vacuum at a moderate temperature to remove residual solvents.A free-flowing solid free of solvent impurities.

Analytical Protocols for Impurity Profiling

A robust analytical methodology is essential for the identification and quantification of impurities.

Protocol 1: HPLC Method for the Analysis of N-methylation Impurities

This method is designed to separate the starting material (3-Chloro-2-fluoroaniline), the desired product (3-Chloro-2-fluoro-N-methylaniline), and the over-methylation impurity (3-Chloro-2-fluoro-N,N-dimethylaniline).

  • Instrumentation: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a buffer such as sulfuric acid.[9]

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of your purified 3-Chloro-2-fluoro-N-methylaniline.

    • Prepare a sample solution of your crude reaction mixture.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to the starting material, product, and di-methylated impurity based on their retention times. The di-methylated product is expected to be less polar and thus have a longer retention time than the mono-methylated product, which in turn will have a longer retention time than the primary aniline.

    • Quantify the impurities by comparing their peak areas to that of the main product.

Protocol 2: GC-MS for the Analysis of Isomeric and Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as regioisomers from the nitration step and dehalogenated byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating isomers (e.g., DB-1701).[10]

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Detection: Mass spectrometry (scan mode for identification, SIM mode for quantification).

  • Procedure:

    • Prepare a dilute solution of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC-MS system.

    • Separate the components based on their boiling points and interactions with the stationary phase.

    • Identify the impurities by comparing their mass spectra to a library database (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the impurities using an internal or external standard method.

Analytical Workflow Diagram:

G A Crude Product Sample B HPLC Analysis A->B C GC-MS Analysis A->C D Separation of: - Starting Material - Mono-methylated Product - Di-methylated Product B->D E Identification and Quantification of: - Regioisomers - Dehalogenated Byproducts - Residual Solvents C->E F Purity Assessment and Impurity Profile D->F E->F

Caption: A typical analytical workflow for comprehensive impurity profiling.

References

  • Zeng, T., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
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  • ResearchGate. (n.d.). Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m).... Retrieved January 18, 2026, from [Link]

  • SpringerLink. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
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Technical Support Center: Synthesis of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the N-methylation of 3-chloro-2-fluoroaniline and the subsequent hydrochloride salt formation.

Issue 1: Incomplete or Sluggish N-Methylation Reaction

Question: My N-methylation of 3-chloro-2-fluoroaniline is showing low conversion to the desired N-methyl product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of 3-chloro-2-fluoroaniline is a common issue stemming from the reduced nucleophilicity of the starting material. The presence of two electron-withdrawing groups (chlorine and fluorine) on the aniline ring deactivates the amino group, making it less reactive towards methylating agents.

Causality and Mitigation Strategies:

  • Insufficiently Strong Base (for alkyl halide methods): When using methylating agents like methyl iodide or dimethyl sulfate, a strong base is required to deprotonate the aniline's amino group, thereby increasing its nucleophilicity. If you are using weaker bases such as potassium carbonate, the reaction may be sluggish.

    • Troubleshooting: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)[1]. Exercise caution as NaH is highly reactive and moisture-sensitive.

  • Suboptimal Reaction Temperature: The deactivating effect of the halogen substituents may necessitate higher reaction temperatures to achieve a reasonable reaction rate.

    • Troubleshooting: Gradually increase the reaction temperature while carefully monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be aware that excessively high temperatures can lead to an increase in side products.

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role.

    • Troubleshooting: If using a less reactive agent, consider switching to a more potent one. For instance, methyl iodide is generally more reactive than methyl bromide, which is more reactive than methyl chloride. Dimethyl sulfate is another highly effective methylating agent.

  • Alternative Methylation Method (Eschweiler-Clarke Reaction): This classical method utilizes formaldehyde and formic acid for reductive N-methylation and is often effective for a wide range of amines[2][3][4][5].

    • Protocol Suggestion: Heat a mixture of 3-chloro-2-fluoroaniline with an excess of aqueous formaldehyde and formic acid at reflux (typically 80-100 °C) for several hours[2][3]. The reaction is driven by the formation of carbon dioxide and generally proceeds to completion[4].

Experimental Protocol: N-methylation using Methyl Iodide and NaH (Adapted from a similar procedure[1])

  • To a dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-2-fluoroaniline (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of the N,N-dimethyl Side Product

Question: My reaction is producing a significant amount of the undesired 3-Chloro-2-fluoro-N,N-dimethylaniline. How can I suppress this over-methylation?

Answer:

Over-methylation is a classic side reaction in N-alkylation of anilines. The mono-methylated product, 3-chloro-2-fluoro-N-methylaniline, can sometimes be more nucleophilic than the starting aniline, leading to a second methylation event.

Mitigation Strategies:

  • Control of Stoichiometry: Carefully controlling the amount of the methylating agent is critical.

    • Troubleshooting: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. A large excess will favor the formation of the di-methylated product.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the mono-methylated product.

    • Troubleshooting: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Eschweiler-Clarke Reaction: This method is known to be highly selective for the formation of tertiary amines from primary amines without the formation of quaternary ammonium salts[4][5]. For the synthesis of a secondary amine, careful control of the stoichiometry of formaldehyde and formic acid is necessary, though it can be challenging to stop cleanly at the mono-methylated stage. However, it is a valuable alternative to consider if over-methylation is a persistent issue with other methods.

Visualization of N-Methylation Pathways

A 3-Chloro-2-fluoroaniline B 3-Chloro-2-fluoro-N-methylaniline (Desired Product) A->B + CH3-X C 3-Chloro-2-fluoro-N,N-dimethylaniline (Over-methylation) B->C + CH3-X

Caption: Competing N-methylation pathways.

Issue 3: Presence of Dehalogenated Impurities

Question: I am observing impurities in my product that correspond to the mass of N-methyl-2-fluoroaniline or N-methyl-3-chloroaniline. What is causing this dehalogenation?

Answer:

Dehalogenation is a known side reaction in reactions involving halogenated aromatic compounds, particularly under reductive conditions or in the presence of certain metal catalysts. The carbon-chlorine bond is generally more susceptible to cleavage than the carbon-fluorine bond.

Potential Causes and Solutions:

  • Reductive Conditions: If you are using a method that involves a reducing agent (e.g., catalytic hydrogenation to prepare the starting material, or certain N-methylation conditions), hydrodehalogenation can occur.

    • Troubleshooting: If preparing the starting material by reduction of a nitro-compound, carefully select the catalyst and reaction conditions to minimize dehalogenation. For the N-methylation step, avoid strongly reductive conditions if possible. The Eschweiler-Clarke reaction, while reductive in nature, is generally mild enough to avoid dehalogenation of aryl halides.

  • Palladium-catalyzed Reactions: If the synthesis involves any steps with palladium catalysts (e.g., cross-coupling reactions), reductive dehalogenation is a common side reaction.

    • Troubleshooting: This is less relevant for the N-methylation itself but is a critical consideration for the overall synthetic route. Optimization of ligands, base, and temperature is key to minimizing this side reaction.

Visualization of Dehalogenation Side Reactions

cluster_main Main Reaction cluster_side Dehalogenation Side Reactions A 3-Chloro-2-fluoroaniline B 3-Chloro-2-fluoro-N-methylaniline A->B Methylation C N-methyl-2-fluoroaniline (Dechlorination) A->C Dechlorination D N-methyl-3-chloroaniline (Defluorination) A->D Defluorination

Caption: Potential dehalogenation side reactions.

Issue 4: Difficulty in Forming or Purifying the Hydrochloride Salt

Question: After N-methylation, I am having trouble isolating a clean, crystalline solid of this compound. The product is an oil or is discolored.

Answer:

The formation and purification of amine hydrochloride salts can be challenging due to their high polarity, hygroscopicity, and potential for discoloration due to trace impurities.

Troubleshooting Strategies:

  • Product "Oiling Out": This often occurs when the salt is too soluble in the chosen solvent or when impurities inhibit crystallization.

    • Troubleshooting:

      • Solvent Selection: The free base, 3-chloro-2-fluoro-N-methylaniline, is soluble in many organic solvents. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

      • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Cooling the solution in an ice bath can also promote crystallization[6].

      • Trituration: Add a non-polar solvent like hexane to the oil and stir vigorously to induce precipitation of the solid salt.

  • Product Discoloration: Anilines and their derivatives are prone to oxidation, which can lead to colored impurities[7].

    • Troubleshooting:

      • Purify the Free Base First: It is highly recommended to purify the free base (3-chloro-2-fluoro-N-methylaniline) by column chromatography on silica gel before forming the hydrochloride salt. This will remove most of the non-basic impurities and colored byproducts.

      • Activated Carbon: During the final crystallization of the hydrochloride salt, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering[6].

      • Inert Atmosphere: Handle the free base and the salt under an inert atmosphere where possible to minimize air oxidation.

  • Poor Recovery: The hydrochloride salt may have some solubility in the chosen crystallization solvent, leading to losses in the mother liquor.

    • Troubleshooting: Minimize the amount of solvent used for crystallization. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor. Ensure the wash solvent is cold to minimize dissolution of the product.

Protocol: Hydrochloride Salt Formation

  • Purify the crude 3-chloro-2-fluoro-N-methylaniline free base by flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes).

  • Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the precipitation is complete.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the N-methylation reaction and assessing the purity of the final product?

A1: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. The N-methylated product will typically have a higher Rf value (be less polar) than the starting aniline.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point[8][9][10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. It can help identify the starting material, mono-methylated product, di-methylated product, and any dehalogenated byproducts by their mass-to-charge ratios and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the final product and for identifying impurities if they are present in sufficient quantities. The N-methyl group will give a characteristic singlet in the ¹H NMR spectrum.

Q2: How do the chloro and fluoro substituents affect the N-methylation reaction?

A2: Both chlorine and fluorine are electron-withdrawing groups, which decrease the electron density on the aniline ring and, consequently, the nucleophilicity of the amino group. This makes the N-methylation of 3-chloro-2-fluoroaniline more challenging than that of unsubstituted aniline, often requiring more forcing conditions (stronger base, higher temperature, or more reactive methylating agent).

Q3: Can I use dimethyl carbonate (DMC) as a "green" methylating agent?

A3: Yes, dimethyl carbonate is an environmentally benign methylating agent. However, reactions with DMC often require high temperatures (which may necessitate a sealed reactor) and a base[11]. While it is a viable option, it may require more optimization compared to traditional methods for this specific substrate.

Q4: Is there a risk of ring halogenation during the synthesis?

A4: Ring halogenation is unlikely to be a significant side reaction during the N-methylation or hydrochloride salt formation steps. Halogenation of anilines typically requires an electrophilic halogen source (e.g., Br₂, Cl₂), which is not present in these reaction conditions.

Q5: What is the expected stability of this compound?

A5: As a hydrochloride salt, the compound will be significantly more stable to air oxidation than its free base form. However, like many aniline derivatives, it may still be light-sensitive and should be stored in a well-sealed container, protected from light, and in a cool, dry place. The presence of halogens on the ring generally increases the stability of the molecule.

III. References

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Making Aniline HCl - YouTube. (2023, November 17). Retrieved January 19, 2026, from [Link]

  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. (1995, May 11). Retrieved January 19, 2026, from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (2024, October 1). Retrieved January 19, 2026, from [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved January 19, 2026, from [Link]

  • Separation of N-Methylaniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved January 19, 2026, from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Retrieved January 19, 2026, from [Link]

  • Can anyone help me to find a procedures for recrystallize aniline-HCl? - ResearchGate. (2015, March 1). Retrieved January 19, 2026, from [Link]

  • N-Methylation of Boc amino acids - Lokey Lab Protocols - Wikidot. (2017, March 2). Retrieved January 19, 2026, from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved January 19, 2026, from [Link]

  • 3-CHLOROANILINE - Ataman Kimya. (n.d.). Retrieved January 19, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt | JACS Au - ACS Publications. (2022, May 4). Retrieved January 19, 2026, from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Retrieved January 19, 2026, from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (2023, November 13). Retrieved January 19, 2026, from [Link]

  • Dimethylaniline - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (n.d.). Retrieved January 19, 2026, from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Retrieved January 19, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 19, 2026, from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (n.d.). Retrieved January 19, 2026, from [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 19, 2026, from [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - PubMed. (2024, March 1). Retrieved January 19, 2026, from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry - Analyst (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). Retrieved January 19, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel method for DNA methylation analysis using high‐performance liquid chromatography and its clinical application - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require robust, stable solutions for reproducible experimental outcomes. The inherent reactivity of substituted anilines presents unique stability challenges. This guide provides in-depth, field-proven insights and protocols to mitigate degradation and ensure the integrity of your solutions.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My solution of this compound is rapidly turning yellow or brown. What is causing this discoloration? A: This is a classic sign of degradation. Aniline compounds, particularly in solution, are susceptible to oxidation.[1][2] The electron-rich aromatic ring can be attacked by atmospheric oxygen, a process often accelerated by exposure to light and elevated temperatures. This leads to the formation of colored, complex quinone-imine structures and eventually oligomeric or polymeric byproducts. The hydrochloride salt form enhances stability compared to the free base, but it does not entirely prevent this process.

Q2: What is the recommended solvent for preparing stock solutions? A: The choice of solvent is critical. For this compound, high-purity, deoxygenated solvents are paramount.

  • Aqueous Solutions: Deionized, HPLC-grade water is suitable, as the hydrochloride salt is generally water-soluble.[1][3] The inherent acidity of the salt in water (forming a dilute HCl solution) is beneficial for stability.

  • Organic Solvents: Anhydrous ethanol or methanol can also be used.[4] It is crucial to use anhydrous grades to minimize water-mediated side reactions and to degas the solvent thoroughly before use.

Q3: What are the non-negotiable storage conditions for my prepared solutions? A: To maximize shelf-life, solutions must be protected from the primary degradation catalysts.

  • Temperature: Store solutions at 2-8°C. Avoid freeze-thaw cycles unless validated, as this can cause precipitation or accelerate degradation in the unfrozen micro-environment.

  • Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[1]

  • Atmosphere: The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q4: How can I quickly determine if my solution is still viable for an experiment? A: Beyond visual inspection for color change or precipitation, a quick analytical check is recommended. A simple UV-Vis spectrophotometric scan can be informative; the appearance of new absorption bands in the visible region often indicates the formation of colored degradation products. For a definitive, quantitative assessment, a rapid HPLC analysis is the gold standard. A significant decrease in the main peak's area percentage or the emergence of new impurity peaks confirms degradation.

Section 2: The Chemistry of Degradation: Understanding the Root Causes

The stability of an aniline derivative is intrinsically linked to its molecular structure. The amino group (-NHCH₃) is an activating, electron-donating group, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and oxidation.

Primary Degradation Pathways:

  • Oxidation: This is the most significant pathway. The process is often a radical-chain reaction initiated by oxygen, light, or trace metal impurities. The initial step is the formation of radical cations, which can then couple to form dimers and higher-order oligomers. These extended conjugated systems are responsible for the observed color.

  • Photodegradation: UV and even high-intensity visible light provide the activation energy necessary to initiate oxidative processes.[1] Light can promote the formation of reactive oxygen species within the solution, which then attack the aniline molecule.

  • pH Influence: While the hydrochloride salt form ensures an acidic pH, which is generally stabilizing, contamination with basic substances can deprotonate the ammonium salt to the free aniline base. The free base is significantly more reactive and prone to oxidation than its protonated salt form.

Below is a diagram illustrating the key factors that contribute to the degradation of the compound in solution.

Degradation Influencers cluster_compound 3-Chloro-2-fluoro-N-methylaniline HCl Solution cluster_factors External Factors cluster_degradation Degradation Pathway cluster_result Observable Result Compound Aniline Ring (Electron-Rich) Degradation Oxidative Coupling & Polymerization Compound->Degradation Oxygen Atmospheric O₂ Oxygen->Degradation Light UV / Visible Light Light->Degradation Temp Elevated Temp. Temp->Degradation Accelerates Rate pH pH > 7 (Base Contamination) pH->Degradation Increases Reactivity Result Color Change (Yellow/Brown) Loss of Purity Degradation->Result HPLC Stability Testing Workflow Prep Prepare Stock Solution (Protocol 4.1) T0 Analyze T=0 Sample Prep->T0 Store Store Stock Solution (2-8°C, Dark, Inert Gas) Prep->Store Analyze Compare Chromatograms: - Main Peak Area % - Impurity Profile T0->Analyze Tn Analyze T=n Sample (e.g., 1 week, 1 month) Store->Tn Tn->Analyze Decision Decision: Accept or Reject Solution Analyze->Decision

Caption: Workflow for quantitative stability analysis.

Section 5: Summary of Stability Recommendations

Parameter Poor Practice (High Risk of Degradation) Best Practice (Enhanced Stability)
Solvent Tap water, standard grade organic solvents.HPLC-grade, deoxygenated water or anhydrous ethanol/methanol.
Atmosphere Ambient air in headspace.Headspace purged with Nitrogen or Argon.
Container Clear glass or plastic.Amber, Type 1 borosilicate glass vials with PTFE-lined caps.
Temperature Room temperature (≥20°C).Refrigerated (2-8°C).
Light Exposure Stored on open lab bench.Stored in a dark refrigerator or cabinet.
Validation "Use until it looks bad."Regular quantitative analysis via HPLC (Protocol 4.2).

References

  • Taylor & Francis Online. (2022). Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. [Link]

  • ASM Journals. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. [Link]

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]

  • JRC Publications Repository. Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. [Link]

  • NIH National Center for Biotechnology Information. Mechanisms and pathways of aniline elimination from aquatic environments. [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. [Link]

  • NIH National Center for Biotechnology Information. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Centers for Disease Control and Prevention (NIOSH). Amines, Aromatic 2002. [Link]

  • ResearchGate. Proposed reaction pathways for degradation of aniline. [Link]

  • PubChem. Benzenamine hydrochloride (1:1). [Link]

  • ResearchGate. Solid-state oxidation of aniline hydrochloride with various oxidants. [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This guide is designed to provide in-depth, field-tested insights and solutions to common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Our aim is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to not only solve immediate problems but also to anticipate and prevent future experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Part 1: Synthesis of 3-Chloro-2-fluoro-N-methylaniline

The synthesis of 3-Chloro-2-fluoro-N-methylaniline typically proceeds via the N-methylation of 3-chloro-2-fluoroaniline. This section addresses common issues encountered during this crucial step.

Question 1: My N-methylation of 3-chloro-2-fluoroaniline is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete N-methylation is a frequent challenge. The electron-withdrawing effects of the chlorine and fluorine atoms decrease the nucleophilicity of the aniline nitrogen, making it less reactive than aniline itself. Several factors could be at play:

  • Insufficiently Strong Base: A common oversight is the use of a base that is too weak to effectively deprotonate the aniline or neutralize the acid byproduct of the methylation reaction.

    • Troubleshooting:

      • Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • If using milder bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Methylating Agent Reactivity: The choice of methylating agent is critical.

    • Troubleshooting:

      • For higher reactivity, consider methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Be aware of the high toxicity of these reagents and handle them with appropriate safety precautions.

      • If using less reactive agents like dimethyl carbonate (DMC), higher temperatures and longer reaction times may be necessary.[1]

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for any signs of decomposition. A good starting point for many N-methylations is refluxing in a suitable solvent like THF or acetonitrile.

Question 2: I am observing significant amounts of the di-methylated byproduct, 3-Chloro-2-fluoro-N,N-dimethylaniline. How can I improve the selectivity for mono-methylation?

Answer:

Over-methylation is a classic problem in the N-alkylation of primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second methylation.

  • Controlling Stoichiometry:

    • Troubleshooting: Use a slight excess of the starting aniline (3-chloro-2-fluoroaniline) relative to the methylating agent. This will increase the probability of the methylating agent reacting with the primary amine rather than the mono-methylated product.

  • Slow Addition of the Methylating Agent:

    • Troubleshooting: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to the desired temperature. This helps to maintain a low concentration of the methylating agent, favoring the reaction with the more abundant primary amine.

  • In-situ Protection:

    • Troubleshooting: A more advanced technique involves the in-situ formation of a carbamate, which is then methylated and subsequently hydrolyzed. This approach can offer excellent selectivity for mono-methylation.[1]

Part 2: Formation and Isolation of this compound

Once the free base is synthesized, the next step is the formation and isolation of the hydrochloride salt.

Question 3: During the formation of the hydrochloride salt with HCl, my product "oils out" instead of precipitating as a solid. What should I do?

Answer:

"Oiling out" is a common issue when the product is highly soluble in the reaction solvent or when impurities are present that inhibit crystallization.

  • Solvent Choice:

    • Troubleshooting: The polarity of the solvent is critical. If the product is too soluble, try a less polar solvent. For instance, if you are using ethanol, consider switching to or adding a co-solvent like diethyl ether or hexane after the initial salt formation.

  • Inducing Crystallization:

    • Troubleshooting:

      • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

      • If you have a small amount of pure product, add a seed crystal to the solution.

      • Cool the solution slowly. Rapid cooling can sometimes favor the formation of an oil over crystals.

  • Purity of the Free Base:

    • Troubleshooting: Impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization. It is crucial to purify the free base (3-Chloro-2-fluoro-N-methylaniline) by column chromatography or distillation before salt formation.

Question 4: My yield of the hydrochloride salt is low after filtration. What are the potential causes?

Answer:

Low yield can be attributed to several factors, from incomplete precipitation to mechanical losses.

  • Product Solubility:

    • Troubleshooting: The hydrochloride salt may have some solubility in the chosen solvent, even at low temperatures. Minimize the amount of solvent used to dissolve the free base.

  • Incomplete Salt Formation:

    • Troubleshooting: Ensure that a sufficient amount of anhydrous HCl has been added to protonate all of the free base. You can monitor the pH of the solution to ensure it is acidic.

  • Filtration and Washing:

    • Troubleshooting:

      • Wash the collected solid with a small amount of cold, anhydrous solvent (the same one used for precipitation) to remove any remaining impurities without dissolving a significant amount of the product.

      • Ensure that the filter paper is properly seated in the funnel to prevent any product from passing through.

Part 3: Purification and Handling

Question 5: My final product of this compound is discolored (e.g., yellow or brown). How can I obtain a purer, colorless product?

Answer:

Discoloration in anilines and their salts is often due to oxidation or the presence of colored impurities.

  • Oxidation:

    • Troubleshooting: Anilines are susceptible to air oxidation, which can produce colored byproducts.[2]

      • During synthesis and workup, consider using an inert atmosphere (e.g., nitrogen or argon).

      • Store the final product in a tightly sealed container, protected from light and air.

  • Recrystallization:

    • Troubleshooting: Recrystallization is an effective method for removing colored impurities.

      • Choose a solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing aniline hydrochlorides include ethanol, methanol, or mixtures with less polar solvents.

      • For persistent color, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities.

Experimental Protocols

General Protocol for N-methylation of 3-Chloro-2-fluoroaniline
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 3-chloro-2-fluoroaniline (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Methylation: After the initial effervescence ceases, add methyl iodide (1.2 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-Chloro-2-fluoro-N-methylaniline by column chromatography on silica gel.

Protocol for the Formation of this compound
  • Dissolution: Dissolve the purified 3-Chloro-2-fluoro-N-methylaniline in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Continue the addition of HCl until no further precipitation is observed.

  • Filtration: Collect the solid by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the solid under vacuum to obtain the final product.

Data Presentation

ParameterRecommended Value/ConditionRationale
N-methylation Base Sodium Hydride (NaH)Strong base to effectively deprotonate the weakly nucleophilic aniline.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive, ensuring efficient methylation.
Reaction Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is generally unreactive under these conditions.
Salt Formation Solvent Anhydrous Diethyl EtherLow polarity promotes the precipitation of the ionic hydrochloride salt.
Purification Method Column Chromatography (free base), Recrystallization (HCl salt)Effective for removing non-polar and polar impurities, respectively.

Visualizations

Troubleshooting Workflow for Low Yield in N-methylation

troubleshooting_workflow start Low Yield of 3-Chloro-2-fluoro-N-methylaniline check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_products Significant Side Products check_conversion->side_products Good Conversion, but Low Isolated Yield increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp Yes stronger_base Use Stronger Base (e.g., NaH) incomplete_reaction->stronger_base No di_methylation Di-methylation Observed? side_products->di_methylation end Improved Yield increase_temp->end more_reactive_methylating_agent Use More Reactive Methylating Agent (e.g., CH3I) stronger_base->more_reactive_methylating_agent more_reactive_methylating_agent->end control_stoichiometry Use Excess Aniline di_methylation->control_stoichiometry Yes other_side_products Other Side Products di_methylation->other_side_products No slow_addition Slow Addition of Methylating Agent at Low Temp control_stoichiometry->slow_addition slow_addition->end purify_reagents Purify Starting Materials other_side_products->purify_reagents purify_reagents->end

Caption: Decision tree for troubleshooting low yield in N-methylation.

Logical Relationship for Product Isolation Issues

isolation_issues start Isolation Problem with Hydrochloride Salt oiling_out Product 'Oils Out' start->oiling_out low_yield Low Isolated Yield start->low_yield change_solvent Use Less Polar Solvent (e.g., Diethyl Ether) oiling_out->change_solvent induce_crystallization Induce Crystallization (Scratching, Seeding) oiling_out->induce_crystallization purify_free_base Purify Free Base First oiling_out->purify_free_base minimize_solvent Use Minimal Solvent low_yield->minimize_solvent ensure_acidification Ensure Complete Salt Formation (Check pH) low_yield->ensure_acidification optimize_washing Wash with Cold, Anhydrous Solvent low_yield->optimize_washing

Caption: Troubleshooting guide for product isolation challenges.

Safety Information

  • 3-Chloro-2-fluoroaniline: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • N-Methylating Agents: Methyl iodide and dimethyl sulfate are highly toxic and carcinogenic. Handle with extreme caution in a certified chemical fume hood, and wear appropriate gloves and respiratory protection.

  • Strong Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

  • Anhydrous HCl: A corrosive gas. Handle in a well-ventilated area, and have a base trap to neutralize any excess gas.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • 3 - SAFETY D
  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])

  • 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem - NIH. (URL: [Link])

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • 3-Chloro-2-methylaniline - Safety Data Sheet - ChemicalBook. (URL: not available)
  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google P
  • 3-Chloro-2-methylaniline CAS#: 87-60-5 - ChemicalBook. (URL: not available)
  • 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem. (URL: [Link])

  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem. (URL: not available)
  • Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols - Benchchem. (URL: not available)
  • 3-Chloro-2-methylaniline (99%) - Amerigo Scientific. (URL: not available)
  • 3-chloro-2-methylaniline - Semantic Scholar. (URL: [Link])

  • 3-chloro-2-fluoroaniline (C6H5ClFN) - PubChemLite. (URL: [Link])

Sources

Technical Support Center: Catalyst Selection for 3-Chloro-2-fluoro-N-methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 3-Chloro-2-fluoro-N-methylaniline?

There are two main catalytic approaches for the N-methylation of 3-chloro-2-fluoroaniline:

  • Reductive Amination: This is a widely used and often preferred method for controlled mono-N-alkylation.[1] It typically involves a two-step, one-pot reaction where the aniline first reacts with an aldehyde (like formaldehyde) to form an imine, which is then reduced in situ by a reducing agent. Common reducing agents include sodium borohydride.[2]

  • Direct N-Alkylation with a Methylating Agent: This method involves the direct reaction of the aniline with a methylating agent, such as a methyl halide. However, this approach is often plagued by a lack of selectivity, leading to over-alkylation (formation of the dimethylated product) because the N-methylated product is often more nucleophilic than the starting aniline.[1]

Q2: Which type of catalyst is generally recommended for the reductive amination of 3-chloro-2-fluoroaniline?

For the reductive amination pathway, the "catalyst" is the reducing agent itself. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[2][3] It is a mild reducing agent that selectively reduces the imine intermediate without affecting the aromatic rings or the halogen substituents.

Q3: Are there metal catalysts that can be used for the N-methylation of anilines?

Yes, various metal catalysts are employed for the N-alkylation of anilines, often using alcohols as the alkylating agent in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[4][5] These reactions provide an environmentally friendly alternative to using alkyl halides.[4] Common catalysts include complexes of:

  • Ruthenium (Ru)[5]

  • Iridium (Ir)[5][6]

  • Palladium (Pd)[7]

These catalysts can offer high selectivity for mono-N-methylation under the right conditions.[6]

Q4: How do I prevent the formation of the over-methylated product, 3-chloro-2-fluoro-N,N-dimethylaniline?

Over-alkylation is a common side reaction in N-alkylation.[1] To minimize its formation:

  • Control Stoichiometry: Using an excess of the aniline compared to the methylating agent can favor the mono-alkylation product.[1]

  • Choose the Right Method: Reductive amination offers greater control over mono-alkylation compared to direct alkylation with highly reactive methylating agents.[1]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second methylation step.[1]

Q5: What is the final step after the N-methylation to obtain the hydrochloride salt?

Once the 3-chloro-2-fluoro-N-methylaniline is synthesized and purified, it needs to be converted to its hydrochloride salt for improved stability and handling. This is typically achieved by dissolving the free base in a suitable solvent, such as ethanol, and bubbling anhydrous hydrogen chloride (HCl) gas through the solution.[8] The hydrochloride salt will then precipitate and can be collected by filtration.[8]

Troubleshooting Guide

Problem 1: Low Yield of 3-Chloro-2-fluoro-N-methylaniline

Possible Causes:

  • Poor Reactivity of Starting Material: Anilines with electron-withdrawing groups, such as chlorine and fluorine, are less nucleophilic and may react slowly.[1]

  • Inefficient Catalyst/Reducing Agent: The chosen catalyst or reducing agent may not be active enough under the selected reaction conditions.

  • Product Inhibition: The product amine can sometimes coordinate to the metal catalyst, inhibiting its activity.[1]

  • Loss During Workup: The desired product might be lost during extraction and purification steps, especially if it has some solubility in the aqueous phase.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring for the formation of byproducts.[1]

  • Optimize Solvent: Experiment with different solvents to find one that provides a good balance of reactant solubility and reaction rate. Aprotic solvents are often efficient for N-alkylation.[1]

  • Screen Catalysts/Reducing Agents: If using a catalytic method, try different catalysts known for N-alkylation. For reductive amination, ensure the quality and activity of the reducing agent.

  • Check Reagent Purity: Ensure that the starting aniline, methylating agent, and solvent are pure and dry, as impurities can interfere with the reaction.[1]

Problem 2: Significant Formation of Over-Methylated Byproduct

Possible Causes:

  • High Reactivity of Mono-Alkylated Product: The N-methylated aniline is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]

  • Excess of Methylating Agent: Using too much of the methylating agent will drive the reaction towards di-methylation.[1]

  • Inappropriate Reaction Conditions: High temperatures and polar solvents can accelerate the rate of the second alkylation.[1]

Troubleshooting Steps:

  • Adjust Stoichiometry: Carefully control the stoichiometry, using a slight excess of the aniline.[1]

  • Lower the Reaction Temperature: This can help to selectively favor the formation of the mono-methylated product.[1]

  • Change the Methylating Agent: If using direct alkylation, consider a less reactive methylating agent.

  • Switch to Reductive Amination: This method provides better control over mono-alkylation.[1]

Problem 3: Incomplete Reaction and Presence of Starting Material

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.

Troubleshooting Steps:

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.

  • Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes drive the reaction to completion.

  • Use a More Concentrated Solution: Running the reaction at a higher concentration can sometimes improve reaction rates.[9]

  • Add a Co-catalyst or Additive: In some cases, additives like potassium iodide can facilitate the reaction, especially when using alkyl bromides.[9]

Problem 4: Difficulty in Purifying the Final Product

Possible Causes:

  • Formation of Close-Boiling Point Impurities: Side reactions can lead to impurities that are difficult to separate by distillation.

  • Presence of Unreacted Starting Materials and Byproducts: Incomplete reactions or side reactions will contaminate the crude product.[1]

Troubleshooting Steps:

  • Optimize the Reaction: The best purification strategy is to have a clean reaction with minimal byproducts. Revisit the troubleshooting steps for low yield and over-methylation.

  • Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is an effective method to separate the desired product from impurities.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent purification technique.[2]

  • Distillation Under Reduced Pressure: For liquid products, vacuum distillation can be used for purification.[10]

Experimental Protocols & Data

Catalyst Performance Comparison for N-Alkylation of Anilines
Catalyst SystemMethylating AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride FormaldehydeEthanol, Room TempHigh selectivity for mono-methylation, mild conditions.[2][3]Requires stoichiometric amounts of the reducing agent.
Pd/C MethanolHigh Temp (e.g., 140 °C)Uses an inexpensive and green methylating agent.[7]May require higher temperatures and pressures.
Iridium Complexes MethanolHigh Temp, BaseHigh catalytic activity and selectivity.[5][6]Cost of the precious metal catalyst.
Ruthenium Complexes MethanolHigh Temp, BaseEffective for "borrowing hydrogen" catalysis.[5]Can be less active than Iridium catalysts.[5]
General Protocol for Reductive Amination
  • Dissolve 3-chloro-2-fluoroaniline in a suitable solvent like ethanol in a reaction flask.

  • Add an aqueous solution of formaldehyde dropwise to the aniline solution while stirring.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the imine intermediate.

  • Slowly add sodium borohydride to the reaction mixture in portions, controlling any temperature increase.[2]

  • Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to quench the reaction and extract the product into an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.

Visualizations

Decision Workflow for Catalyst Selection

Caption: Decision tree for selecting a catalytic method.

General Reaction Pathway for Reductive Amination

ReductiveAminationPathway Aniline 3-Chloro-2-fluoroaniline Imine Imine Intermediate Aniline->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Product 3-Chloro-2-fluoro-N-methylaniline Imine->Product ReducingAgent [Reducing Agent] e.g., NaBH4 ReducingAgent->Product Reduction

Caption: Reductive amination reaction pathway.

References

  • BenchChem. (2025).
  • Guidechem. (2023, May 23). How to Use 3-Chloro-2-methylaniline? Guidechem.
  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. PrepChem.com.
  • ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2.
  • ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
  • Labflow. (n.d.).
  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2021, March 17).
  • PubMed. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. Benchchem.
  • ResearchGate. (n.d.). Different protocols for methylation of aniline.
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). 3-Chloro-2-methylaniline. PubChem.
  • PubMed. (2019, July 24).
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoroaniline 97%.
  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Reagent Guide. (n.d.).
  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • PubMed. (2009).
  • ACS Publications. (2019, November 8). Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025, November 20). Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects.
  • National Institutes of Health. (n.d.). Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines.
  • Benchchem. (n.d.).
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2025, July 14). 3-CHLORO-N-METHYLANILINE.
  • Universidad de Zaragoza. (2022, May 25). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.

Sources

Technical Support Center: A Guide to the Stable Storage of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3-Chloro-2-fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical reagent. Here, we address common questions and concerns regarding its storage and handling, providing in-depth explanations and actionable protocols to prevent degradation. Our guidance is rooted in established principles of chemical stability and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three environmental factors: exposure to light, atmospheric oxygen, and moisture. As a substituted aniline hydrochloride salt, it is susceptible to photodegradation, oxidation, and, to a lesser extent, hydrolysis. These processes can lead to the formation of colored impurities and a decrease in the compound's purity, potentially impacting experimental outcomes.

Q2: I've noticed a discoloration in my stored sample of this compound. What could be the cause?

A2: Discoloration, often appearing as a darkening or yellowing of the material, is a common indicator of degradation. This is frequently a result of oxidation and/or photodegradation. Aromatic amines are known to form colored polymeric products upon oxidation. Exposure to light can catalyze these oxidative processes, leading to the observed color change.

Q3: How does the hydrochloride salt form affect the stability of the compound compared to the free amine?

A3: The hydrochloride salt form of an amine is generally more stable and less prone to oxidation than the corresponding free amine. The protonation of the nitrogen atom in the hydrochloride salt reduces the electron density on the aromatic ring and the nitrogen itself, making it less susceptible to oxidative degradation. However, the salt is hygroscopic and its stability can be compromised by the presence of moisture.

Q4: Can humidity in the storage environment affect the stability of this compound?

A4: Yes, humidity is a significant concern. Being a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the atmosphere. This absorbed water can initiate hydrolysis, although this is generally a slower process for anilines. More importantly, the presence of water can accelerate oxidative degradation pathways. It is crucial to store the compound in a dry environment.

Troubleshooting Guide: Common Storage Issues and Solutions

This guide provides a structured approach to identifying and resolving common issues encountered during the storage of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation, PhotodegradationStore in an amber, airtight container in a dark location. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Clumping or Caking of Powder Moisture Absorption (Hygroscopicity)Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Inconsistent Experimental Results Degradation leading to reduced purityRe-evaluate the purity of the stored material using an appropriate analytical method (e.g., HPLC). If degradation is confirmed, procure a fresh batch of the compound.
Formation of an Oily Film Significant degradation or presence of impuritiesThis may indicate advanced degradation. The material should be properly disposed of according to safety guidelines.

In-Depth Technical Guidance: Understanding and Preventing Degradation

The Chemistry of Degradation

The stability of this compound is intrinsically linked to its chemical structure. The aniline moiety is susceptible to several degradation pathways:

  • Oxidation: The N-methyl group and the aromatic ring are both sites for oxidation. Atmospheric oxygen can initiate radical chain reactions, leading to the formation of N-oxides, demethylation, and ultimately, complex colored polymeric byproducts. The presence of halogen substituents can influence the rate of oxidation.

  • Photodegradation: Aromatic amines can absorb UV light, leading to excited states that are more reactive. This can accelerate oxidation and may also lead to other photochemical reactions, such as the cleavage of the carbon-halogen bonds, although this is less common under typical storage conditions. Studies on similar chloroanilines have shown that photodegradation can lead to the formation of chlorophenols and benzoquinones.[1]

  • Hydrolysis: While the amide-like resonance of the aniline nitrogen with the aromatic ring makes the C-N bond relatively stable to hydrolysis, the hydrochloride salt can interact with water. This can alter the local pH and potentially facilitate other degradation reactions.

The interplay of these factors is illustrated in the following diagram:

cluster_degradation Degradation Pathways cluster_factors Contributing Factors A 3-Chloro-2-fluoro-N-methylaniline HCl B Oxidation Products (N-oxides, colored polymers) A->B Oxygen (Air) C Photodegradation Products (e.g., chlorophenols) A->C Light (UV) D Hydrolysis A->D Moisture (Humidity) Light Light Exposure Light->C Oxygen Atmospheric Oxygen Oxygen->B Moisture Humidity Moisture->D

Caption: Key factors leading to the degradation of this compound.

Recommended Storage Protocol

To ensure the long-term stability of your this compound, we recommend the following storage protocol:

  • Container: Use an amber glass bottle with a tight-fitting, chemically resistant cap. The amber color will protect the compound from light.

  • Atmosphere: Before sealing the container for long-term storage, it is best practice to purge the headspace with an inert gas such as argon or nitrogen. This will displace oxygen and minimize oxidative degradation.

  • Temperature: Store the container in a cool, dark place. A refrigerator (2-8 °C) is ideal. Avoid storing at room temperature for extended periods.

  • Moisture Control: For optimal protection against humidity, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Handling: When accessing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder. Handle the material quickly in a low-humidity environment and securely reseal the container immediately after use.

Experimental Workflow: Purity Assessment by Stability-Indicating HPLC Method

Regularly assessing the purity of your stored compound is crucial. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact compound from its potential degradation products.

Principle: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. A C18 column is typically used for aromatic amines. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the separation of both the parent compound and a wide range of potential impurities. UV detection is suitable for aromatic compounds.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable mobile phase modifier)

  • Reference standard of this compound

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Prepare a solution of the stored sample in the same diluent and at a similar concentration to the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks (area percent method). The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

The following diagram outlines the workflow for assessing the stability of your compound:

cluster_workflow Stability Assessment Workflow cluster_inputs Inputs A Stored Sample of 3-Chloro-2-fluoro-N-methylaniline HCl B Prepare Sample and Reference Standard Solutions A->B C HPLC Analysis (Reversed-Phase, Gradient Elution) B->C D Data Analysis (Peak Area Integration) C->D E Purity Assessment and Degradation Profile D->E RefStd Reference Standard RefStd->B

Caption: Workflow for HPLC-based purity assessment of this compound.

By implementing these storage and handling best practices and utilizing a robust analytical method for purity assessment, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible experimental results.

References

  • Graeppi, A., et al. (2010). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules, 15(12), 9239-9255. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a substituted aniline, presents a unique spectroscopic fingerprint due to the interplay of its functional groups. This guide provides an in-depth characterization of this compound through a comparative analysis of its expected spectroscopic features with those of structurally related molecules. By understanding the influence of each substituent—the chloro, fluoro, and N-methyl groups—on the aniline framework, researchers can gain a deeper understanding of its structure and reactivity.

The electronic properties of the aniline molecule are significantly influenced by the nature and position of substituents on the aromatic ring.[1] These modifications alter the electron density on the nitrogen atom and the aromatic system, thereby affecting the molecule's spectroscopic characteristics.[1] This guide will delve into the analysis of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). For comparative purposes, we will draw upon the spectral data of 3-chloro-2-fluoroaniline and N-methylaniline.

Molecular Structure Overview

To visualize the structural relationships that underpin the spectroscopic comparisons in this guide, the following diagram illustrates the target molecule and the selected alternative compounds.

G cluster_target Target Compound cluster_alts Alternative Compounds for Comparison Target 3-Chloro-2-fluoro-N-methylaniline Hydrochloride Alt1 3-Chloro-2-fluoroaniline Target->Alt1 Lacks N-methyl group and hydrochloride salt Alt2 N-methylaniline Target->Alt2 Lacks chloro and fluoro substituents

Caption: Logical relationship between the target compound and the selected alternatives.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The presence of the N-H bond in the hydrochloride salt, the N-methyl group, and the substituted aromatic ring in this compound will give rise to characteristic absorption bands.

Expected IR Spectral Features for this compound:

  • N-H Stretch: As a hydrochloride salt, a broad absorption band is expected in the region of 2400-3000 cm⁻¹, characteristic of the stretching vibration of the N⁺-H bond of a secondary ammonium salt.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the N-methyl group will be observed in the 2850-2960 cm⁻¹ region.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ range.

  • C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

  • C-Cl and C-F Stretches: The C-Cl stretch will likely appear in the 600-800 cm⁻¹ region, while the C-F stretch is expected in the 1000-1300 cm⁻¹ range.

Comparative IR Data:

Functional Group3-Chloro-2-fluoroanilineN-methylanilineExpected for 3-Chloro-2-fluoro-N-methylaniline HCl
N-H Stretch Two peaks at ~3466 and 3373 cm⁻¹ (primary amine)[2]One peak at ~3411 cm⁻¹ (secondary amine)[2]Broad peak at 2400-3000 cm⁻¹ (secondary ammonium salt)
C-H (Aromatic) ~3050-3100 cm⁻¹~3020-3080 cm⁻¹~3050-3100 cm⁻¹
C-H (Aliphatic) N/A~2850-2950 cm⁻¹~2850-2960 cm⁻¹
C=C (Aromatic) ~1450-1600 cm⁻¹~1490-1600 cm⁻¹~1450-1600 cm⁻¹
C-N Stretch ~1250-1350 cm⁻¹~1250-1350 cm⁻¹~1250-1350 cm⁻¹
C-Cl Stretch ~600-800 cm⁻¹N/A~600-800 cm⁻¹
C-F Stretch ~1000-1300 cm⁻¹N/A~1000-1300 cm⁻¹

The most significant difference in the IR spectrum of this compound compared to its non-salt and non-methylated counterparts will be the broad N⁺-H stretch, which is a clear indicator of the hydrochloride salt formation.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are diagnostic of the molecular structure.

Expected ¹H NMR Spectral Features for this compound:

  • N-H Proton: The proton on the nitrogen will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to the deshielding effect of the positive charge and proton exchange.

  • Aromatic Protons: The three protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom. Their chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm), influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

  • N-Methyl Protons: The three protons of the N-methyl group will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (δ 2.5-3.5 ppm).

Comparative ¹H NMR Data:

Proton Environment3-Chloro-2-fluoroanilineN-methylaniline[3]Expected for 3-Chloro-2-fluoro-N-methylaniline HCl
N-H Broad singlet (~3.9 ppm)Broad singlet (~3.6 ppm)Broad singlet (>10 ppm)
Aromatic Multiplets (~6.7-7.2 ppm)Multiplets (~6.6-7.2 ppm)Multiplets (~7.0-8.0 ppm)
N-CH₃ N/ASinglet (~2.7 ppm)Singlet/Doublet (~2.5-3.5 ppm)

The downfield shift of the aromatic protons in the target compound compared to the alternatives is anticipated due to the combined electron-withdrawing nature of the halogen substituents and the protonated amino group. The most telling signal will be the significantly downfield and broad N-H proton signal, confirming the hydrochloride salt form.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Expected ¹³C NMR Spectral Features for this compound:

  • Aromatic Carbons: The six aromatic carbons will appear in the downfield region (δ 110-150 ppm). The carbons directly attached to the nitrogen, chlorine, and fluorine atoms will have their chemical shifts significantly affected. The C-F coupling will be observable as doublets.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region (δ 30-40 ppm).

Comparative ¹³C NMR Data:

Carbon Environment3-Chloro-2-fluoroanilineN-methylaniline[4]Expected for 3-Chloro-2-fluoro-N-methylaniline HCl
Aromatic δ ~115-150 ppmδ ~112-149 ppmδ ~110-150 ppm
N-CH₃ N/Aδ ~30 ppmδ ~30-40 ppm

The precise chemical shifts of the aromatic carbons in this compound will be a complex interplay of the substituent effects. The carbon attached to fluorine will show a large one-bond C-F coupling constant, which is a key diagnostic feature.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the technique of choice.

Expected Mass Spectrum for 3-Chloro-2-fluoro-N-methylaniline:

The mass spectrum will show the molecular ion peak for the free base, 3-Chloro-2-fluoro-N-methylaniline. The hydrochloride salt will dissociate in the ESI source.

  • Molecular Ion (M⁺): The molecular weight of the free base (C₇H₇ClFN) is approximately 159.03 g/mol . The mass spectrum should show a prominent peak at m/z 159. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in an M+2 peak at m/z 161 with about one-third the intensity of the M⁺ peak.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Features
3-Chloro-2-fluoroaniline C₆H₅ClFN145.56[5]M⁺ at m/z 145 and M+2 at m/z 147
N-methylaniline C₇H₉N107.15[6]M⁺ at m/z 107[6]
3-Chloro-2-fluoro-N-methylaniline C₇H₇ClFN159.59Expected M⁺ at m/z 159 and M+2 at m/z 161

The presence of the chlorine isotope pattern is a definitive characteristic that aids in the identification of chlorine-containing compounds.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Causality: ATR is chosen for its simplicity and minimal sample preparation, making it ideal for solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final NMR plots.

Causality: DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve both the salt and any potential free base, and the acidic proton is more likely to be observed.

Mass Spectrometry (Electrospray Ionization - ESI)

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Analyze the resulting spectrum for the molecular ion peak and the characteristic chlorine isotopic pattern.

Causality: ESI is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like hydrochloride salts, as it typically results in minimal fragmentation and a strong molecular ion signal.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined interpretation of IR, NMR, and MS data. While direct experimental data for this specific compound is not widely published, a thorough understanding of the spectroscopic principles and a comparative analysis with structurally similar compounds allow for a confident prediction of its key spectral features. The presence of the hydrochloride salt is most definitively confirmed by the broad N⁺-H stretch in the IR spectrum and the significantly downfield N-H proton signal in the ¹H NMR spectrum. The substitution pattern on the aromatic ring is elucidated by the chemical shifts and coupling patterns in both ¹H and ¹³C NMR, with the C-F coupling serving as a particularly useful diagnostic tool. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This comprehensive approach ensures the accurate and reliable structural elucidation of this and other substituted anilines.

References

  • SpectraBase. N-Methyl aniline. Available from: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]

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Comparative analysis of 3-Chloro-2-fluoro-N-methylaniline hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Chloro-2-fluoro-N-methylaniline Hydrochloride and Its Structural Analogs for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of this compound and its representative analogs. The objective is to move beyond a simple data sheet, offering an in-depth comparison of their physicochemical and spectroscopic properties. We will explore the causal relationships between subtle structural modifications and the resulting changes in key parameters relevant to drug development, such as acidity, lipophilicity, and stability. This guide is designed for researchers and scientists to make informed decisions in the selection and application of these valuable synthetic intermediates.

Introduction: The Role of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on the aniline ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Halogen atoms, in particular, are frequently incorporated to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific interactions like halogen bonding.[2][3]

This guide focuses on this compound, a versatile building block, and compares it against a curated set of structural analogs. By systematically altering the substitution pattern and identity, we can dissect the contribution of each functional group to the molecule's overall properties. Understanding these structure-property relationships is critical for rational drug design and the optimization of lead compounds.

The Parent Compound and Selected Analogs

For a robust comparative analysis, we have selected the parent compound and four key analogs. These analogs were chosen to illustrate the distinct effects of substituent position, the nature of the halogen, and N-alkylation.

  • Parent Compound (A): this compound

  • Analog 1 (Positional Isomer): 4-Chloro-2-fluoro-N-methylaniline hydrochloride

  • Analog 2 (Halogen Substitution): 3-Bromo-2-fluoro-N-methylaniline hydrochloride

  • Analog 3 (De-halogenated): 2-Fluoro-N-methylaniline hydrochloride

  • Analog 4 (Secondary Amine): 3-Chloro-2-fluoroaniline hydrochloride

The following diagram illustrates the logical workflow for synthesizing and characterizing these types of compounds, forming the basis for the data presented in this guide.

G General Workflow for Synthesis & Characterization of Aniline Analogs cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization Start Starting Materials (e.g., Substituted Nitrobenzene) Reaction Chemical Transformation (e.g., Reduction, N-Alkylation) Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Salt Salt Formation (HCl in Ether/IPA) Purification->Salt Final Isolated Analog (Hydrochloride Salt) Salt->Final Purity Purity Assessment (HPLC) Final->Purity Structure Structural Elucidation (¹H NMR, ¹³C NMR, MS) Final->Structure PhysChem Physicochemical Properties (pKa, LogP, MP) Final->PhysChem Thermal Thermal Stability (TGA/DSC) Final->Thermal

Caption: General workflow from synthesis to characterization.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for our selected compounds.

CompoundStructureFormulaMW ( g/mol )pKa (Predicted)XLogP3 (Free Base)Melting Point (°C)
Parent (A) 3-Chloro-2-fluoro-N-methylanilineC₇H₇ClFN·HCl196.05~3.52.4Data not available
Analog 1 4-Chloro-2-fluoro-N-methylanilineC₇H₇ClFN·HCl196.05~3.22.4Data not available
Analog 2 3-Bromo-2-fluoro-N-methylanilineC₇H₇BrFN·HCl240.50~3.42.5Data not available
Analog 3 2-Fluoro-N-methylanilineC₇H₈FN·HCl161.60~4.11.8Data not available
Analog 4 3-Chloro-2-fluoroanilineC₆H₅ClFN·HCl182.02~2.92.1Data not available

Note: pKa and XLogP3 values are computationally predicted for the free base form and serve as a basis for comparison. Experimental values may vary.

Analysis of Structure-Property Relationships

The data reveals distinct trends rooted in fundamental principles of physical organic chemistry. The electronic effects of substituents directly influence the basicity of the aniline nitrogen, which is reflected in the pKa value.

  • Effect of Halogens: Halogens are electron-withdrawing groups that decrease the electron density on the aniline nitrogen, thereby reducing its basicity and lowering the pKa.[4][5] This is evident when comparing Analog 3 (pKa ~4.1) to the parent compound (pKa ~3.5). The addition of the chloro group significantly reduces the basicity.

  • Positional Isomerism: The position of the electron-withdrawing group matters. In Analog 1, the chloro group is para to the amine. This position allows for greater resonance withdrawal of electron density compared to the meta position in the parent compound, leading to a slightly lower predicted pKa (~3.2 vs. ~3.5).[6]

  • N-Alkylation: The N-methyl group on the parent compound is electron-donating via induction, which increases the electron density on the nitrogen compared to the secondary amine in Analog 4.[5] This makes the N-methylated anilines more basic than their secondary amine counterparts (Parent pKa ~3.5 vs. Analog 4 pKa ~2.9).

  • Lipophilicity (XLogP3): Lipophilicity is a measure of a compound's oil/water partitioning and is critical for membrane permeability. Halogenation generally increases lipophilicity.[2] Removing the chlorine atom (Analog 3, XLogP3 = 1.8) significantly reduces the lipophilicity compared to the parent compound (XLogP3 = 2.4). Substituting chlorine with the larger bromine atom (Analog 2) results in a slight increase in the predicted XLogP3.

The interplay of these factors is visualized in the diagram below.

G Structure-Property Relationships in Substituted Anilines Halogen Halogen Substituent (Cl, F, Br) pKa Basicity (pKa) Halogen->pKa Decreases (Inductive/Resonance Effect) LogP Lipophilicity (LogP) Halogen->LogP Increases Stability Metabolic Stability Halogen->Stability Increases (Blocks Metabolism) Position Substituent Position (meta vs. para) Position->pKa Modulates (Resonance Effect) N_Methyl N-Methyl Group N_Methyl->pKa Increases (Inductive Effect)

Caption: Key structural features and their influence on properties.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization is essential to confirm the identity and purity of synthesized compounds.[1] A multi-technique approach combining chromatography and spectroscopy is the industry standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds like aniline derivatives.[1] A reverse-phase method is typically employed.

Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

    • Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as an ion-pairing agent and protonates residual silanols on the stationary phase, leading to better peak shape for basic compounds like anilines.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the aniline hydrochloride salt in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter.

Spectroscopic Elucidation
  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For these anilines, positive mode electrospray ionization (ESI-MS) is common, showing the protonated molecule [M+H]⁺.[1] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural framework of the molecule.[1] Key features to compare across the analogs include:

    • The chemical shift and splitting pattern of the aromatic protons, which are highly sensitive to the electronic environment created by the substituents.

    • The chemical shift of the N-methyl protons.

    • Carbon-fluorine coupling (J-coupling) in the ¹³C NMR spectrum, which confirms the position of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch in primary/secondary amines (Analog 4 would show a distinct N-H stretch around 3300-3400 cm⁻¹, absent in the others) and C-N bonds.[1]

Conclusion

This guide provides a framework for the comparative analysis of this compound and its analogs. By systematically evaluating how minor structural changes impact key physicochemical and spectroscopic properties, researchers can develop a deeper intuition for the behavior of this important class of molecules. The provided analytical protocols offer a validated starting point for in-house characterization. Ultimately, a thorough understanding of these structure-property relationships empowers scientists to select the optimal building blocks for their drug discovery programs, accelerating the journey from initial hit to clinical candidate.

References

  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • BenchChem. (2025).
  • Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Yildiz, M. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • U.S. EPA.
  • Galiano, H., et al. (1998). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
  • Guidechem. This compound 1187386-17-9 wiki. Guidechem.
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  • Google Patents. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Cherney, R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Chen, Z., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
  • Guidechem. (2023). How to Use 3-Chloro-2-methylaniline?. Guidechem.
  • ChemicalBook. (2023). 3-Chloro-2-methylaniline | 87-60-5. ChemicalBook.
  • Google Patents. (2011). Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (2008).
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  • PubChem. 3-chloro-N-methylaniline.
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  • Srivastava, T. N., et al. (1985). Synthesis and biological studies on some organo-tin and lead halo and mixed halo-pseudohalo anionic complexes. PubMed.
  • Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
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A Comparative Guide to Orthogonal Purity Validation of Synthesized 3-Chloro-2-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-2-fluoro-N-methylaniline hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities—such as isomers, unreacted starting materials, or reaction byproducts—can have profound implications on the downstream synthesis, the stability of the final drug product, and its toxicological profile.

This guide provides a comprehensive, in-depth comparison of orthogonal analytical methodologies for the robust purity validation of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, establishing a self-validating system for purity assessment that meets the stringent requirements of drug development professionals.

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical strategy begins with understanding the potential impurities. The synthesis of halogenated anilines, such as 3-Chloro-2-fluoro-N-methylaniline, often involves the reduction of a corresponding nitroaromatic precursor. This common synthetic route, along with subsequent salt formation, can introduce several classes of impurities:

  • Process-Related Impurities: Including unreacted starting materials (e.g., 2-chloro-6-fluoro-N-methylnitrobenzene) and intermediates.

  • Isomeric Impurities: Positional isomers that may be present in the starting materials or formed during synthesis (e.g., 5-Chloro-2-fluoro-N-methylaniline).

  • Degradation Products: Compounds formed due to instability under reaction or storage conditions.

  • Residual Solvents: Organic volatile impurities from the reaction and purification steps.

An effective purity assessment, therefore, must employ a suite of analytical techniques capable of separating and detecting these diverse chemical entities. This is the principle of orthogonality—using methods with different separation and detection principles to provide a comprehensive and trustworthy purity profile.

The Orthogonal Approach: A Multi-Faceted Validation Workflow

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, combining the strengths of chromatography, spectroscopy, and thermal analysis.

Caption: Overall workflow for the orthogonal purity validation of the target compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Rationale: HPLC is the premier technique for analyzing non-volatile and thermally labile compounds like aromatic amine salts.[1] Its high resolving power allows for the separation of the main component from closely related structural isomers and process-related impurities.[2]

Comparative Insight: Compared to Gas Chromatography (GC), HPLC is advantageous here because the hydrochloride salt form of the analyte is non-volatile. While GC analysis would require a derivatization or neutralization step, HPLC can analyze the sample directly, simplifying sample preparation and avoiding potential artifacts.

Table 1: Comparison of HPLC with an Alternative Method
ParameterHPLC with UV/MS DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gas carrier phase and a stationary phase, with mass spectrometric detection.[2]
Analytes Ideal for non-volatile, thermally labile compounds, including salts.[3]Best for volatile and thermally stable compounds; requires derivatization for salts.[4]
Primary Use Case Quantitative purity determination and separation of non-volatile impurities (isomers, byproducts).Identification and quantification of volatile impurities and residual solvents.
Key Advantage Direct analysis of the hydrochloride salt, high resolution for isomers.High sensitivity and definitive identification of volatile compounds through mass fragmentation.[5]
Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for routine purity analysis and is suitable for validation.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV detector (or Diode Array Detector). A Mass Spectrometer (MS) detector is recommended for peak identification.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~0.1 mg/mL).

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the standard solution to establish the retention time and system suitability.

    • Inject the sample solution in triplicate.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

Rationale: While HPLC excels with non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification stages.[3] Coupling GC with a Mass Spectrometer provides definitive identification based on characteristic fragmentation patterns.[5]

Causality: The hydrochloride salt must first be neutralized to its free base form, which is more volatile. This is a critical step; failure to do so will result in poor chromatography as the salt will not elute from the GC column.

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-350.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a vial.

    • Add 1 mL of Dichloromethane and 0.5 mL of 1M Sodium Hydroxide solution.

    • Vortex vigorously for 1 minute to neutralize the salt and extract the free base into the organic layer.

    • Allow the layers to separate. Carefully transfer the bottom organic layer to a clean autosampler vial for injection.

  • Data Interpretation:

    • The mass spectrum of the main peak should correspond to the free base (3-Chloro-2-fluoro-N-methylaniline).

    • Expect a characteristic molecular ion pattern with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

    • Search the NIST library for any other eluted peaks to identify residual solvents or volatile byproducts.

Differential Scanning Calorimetry (DSC): An Absolute Purity Measurement

Rationale: Unlike chromatographic methods which provide a relative purity based on detected impurities, DSC offers a measure of absolute purity based on the thermodynamic principle of melting point depression.[6] For a crystalline solid, impurities lower and broaden the melting endotherm.[7] This method is particularly powerful for highly pure substances (>98%) where small amounts of impurities might be difficult to quantify chromatographically.[8]

Trustworthiness: The Van't Hoff equation provides the theoretical basis for this analysis, making it a first-principles method that does not require calibration standards for the impurities themselves.[9]

Table 2: Comparison of Purity Techniques
TechniquePrincipleInformation ProvidedLimitations
HPLC Chromatographic SeparationRelative purity based on area % of all detected peaks.Impurities that do not absorb UV or are not ionized by MS may be missed. Co-eluting peaks can lead to inaccurate results.
DSC Thermodynamic (Melting Point Depression)Absolute molar purity of the main component.Not suitable for amorphous materials, compounds that decompose on melting, or solid solutions.[8]
Detailed Experimental Protocol: DSC Purity Analysis
  • Instrumentation:

    • A calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Sample Pan: Aluminum, hermetically sealed.

    • Sample Size: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Rate: A slow scan rate, typically 1-2 °C/min, across the melting range.

    • Temperature Program: Heat from a temperature well below the melting point to a temperature just past the completion of the melt.

  • Analysis (ASTM E928 Method):

    • Record the melting endotherm.

    • The instrument software uses the Van’t Hoff equation to plot the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).

    • The mole fraction of impurity (X₂) is determined from the slope of this line.

    • The purity is then calculated as (1 - X₂) expressed in mole percent.

Caption: Logical flow of purity determination by Differential Scanning Calorimetry.

Spectroscopic Confirmation: Ensuring Structural Integrity

Rationale: While chromatography and DSC quantify purity, they do not definitively confirm the chemical structure of the main component. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for verifying the identity of this compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the N-methyl group. The number of signals, their chemical shifts, and coupling patterns are unique fingerprints of the molecule's structure.

  • FTIR Spectroscopy: Confirms the presence of key functional groups. For this molecule, one would expect to see characteristic absorptions for N-H stretching (from the secondary amine salt), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), and C-Cl / C-F vibrations.[10]

These techniques serve as a final, authoritative check. A pure sample must not only show a high percentage in chromatographic and DSC analyses but must also exhibit spectra consistent with the proposed structure.

Conclusion: A Synthesis of Data for Unambiguous Validation

Validating the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted approach. Relying on a single technique provides an incomplete and potentially misleading picture. By strategically combining the high-resolution separation of HPLC , the volatile impurity detection of GC-MS , the absolute purity measurement of DSC , and the definitive structural confirmation of NMR and FTIR , researchers can build a self-validating and authoritative data package. This orthogonal strategy ensures that the material meets the highest standards of quality, providing a solid foundation for successful drug development.

References

  • A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. Benchchem.
  • Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography A. Available from: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Purity Determination by DSC. PharmaTutor. Available from: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available from: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available from: [Link]

  • Aniline and selected derivatives by gas chromatography. US Environmental Protection Agency (EPA). Available from: [Link]

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a substituted aniline, represents a class of compounds frequently encountered as intermediates in the synthesis of complex molecular targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the precise arrangement of atoms within such molecules.

This guide provides an in-depth analysis and predicted spectral assignment for the ¹H and ¹³C NMR of this compound. Moving beyond a simple data sheet, we will dissect the underlying principles governing the spectral features of this molecule. By comparing its predicted data with experimental data from structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the NMR spectra of this and similar halogenated N-alkylanilines.

Core Principles: Predicting the NMR Landscape

Before assigning specific signals, it is crucial to understand the electronic environment of the molecule. The chemical shifts in NMR are exquisitely sensitive to the electron density around each nucleus. In this compound, the aromatic ring is influenced by three key substituents—a chloro group, a fluoro group, and a protonated N-methylamino group—each exerting distinct electronic effects.

Substituent Effects on the Aromatic Ring
  • Fluorine and Chlorine (Halogens): Both fluorine and chlorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I). This effect generally deshields (shifts downfield) the nuclei in their vicinity.[1][2] However, they also possess lone pairs of electrons that can be donated into the aromatic π-system via a mesomeric or resonance effect (+M). For halogens, the inductive effect typically dominates, leading to a net deshielding of the aromatic system.

  • N-methylamino Group (-NHCH₃): In the free base form, the nitrogen atom's lone pair can donate electron density into the ring (+M effect), causing significant shielding (upfield shift), particularly at the ortho and para positions.

  • Protonation (Hydrochloride Formation): The formation of the hydrochloride salt protonates the nitrogen atom, creating an ammonium cation (-N⁺H₂CH₃). This protonation has a profound impact: the nitrogen's lone pair is no longer available for donation into the ring. Instead, the positively charged nitrogen becomes a potent electron-withdrawing group through induction (-I effect).[3] This leads to a significant deshielding (downfield shift) of all protons and carbons, especially those close to the ammonium group.[3][4]

This interplay of competing and reinforcing electronic effects dictates the final chemical shifts observed in the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
H-4~ 7.4 - 7.6t (dd)J(H-4, H-5) ≈ 8.5; J(H-4, F) ≈ 8.5
H-5~ 7.2 - 7.4tJ(H-5, H-4) ≈ 8.5; J(H-5, H-6) ≈ 8.5
H-6~ 7.6 - 7.8dJ(H-6, H-5) ≈ 8.5
N-H~ 10 - 12br s-
N-CH₃~ 3.0 - 3.2s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant(s) (Hz)
C-1~ 135 - 138d²J(C-1, F) ≈ 15-20
C-2 (C-F)~ 150 - 155d¹J(C-2, F) ≈ 240-250
C-3 (C-Cl)~ 118 - 122d³J(C-3, F) ≈ 3-5
C-4~ 128 - 131s-
C-5~ 125 - 128d⁴J(C-5, F) ≈ 1-3
C-6~ 123 - 126d³J(C-6, F) ≈ 3-5
N-CH₃~ 30 - 33s-

Comparative Analysis with Structurally Related Compounds

To validate our predictions, a comparative analysis with experimentally determined NMR data of similar molecules is invaluable. The following table contrasts the known chemical shifts of related anilines with the predicted values for our target compound.

Table 3: Comparative ¹H and ¹³C NMR Data of Substituted Anilines (Aromatic Region)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)C-1 (ppm)C-2 (ppm)C-3 (ppm)Source(s)
3-Chloro-2-fluoro-N-methylaniline HCl (Predicted) ~7.5 ~7.3 ~7.7 ~136 ~152 (d) ~120 (d) -
3-Chloro-N-methylaniline (in CDCl₃)~6.7~7.12 (t)~6.5-6.6150.3111.8134.9[8]
N-methylaniline (in CDCl₃)~7.31 (t)~6.84 (t)~6.71 (d)149.5112.5129.3[8]
3-Chloroaniline (in DMSO-d₆)6.817.196.74148.1115.5133.5[9]

Note: Direct comparison is complex due to differing substituents and solvents. The data for N-methylaniline and 3-chloro-N-methylaniline are for the free base, not the hydrochloride salt, hence their significantly more upfield-shifted signals.

The comparison illustrates the powerful deshielding effect of protonation. While the free bases show aromatic signals largely below 7.2 ppm, the formation of the anilinium ion in our target compound is expected to shift these signals significantly downfield, into the 7.2-7.8 ppm range, due to the strong inductive withdrawal of the -N⁺H₂CH₃ group.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental data for this compound, a carefully designed protocol is essential.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent. For hydrochloride salts, DMSO-d₆ is an excellent choice as it readily dissolves ionic compounds and has a high boiling point.[4] Unlike D₂O, it will not cause rapid exchange of the N-H proton, allowing for its observation.[4]

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

    • ¹H NMR:

      • Acquire the spectrum at a controlled temperature (e.g., 298 K).

      • Typical acquisition parameters include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

      • Collect 16 to 64 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets (except for carbons coupled to fluorine).

      • A wider spectral width (~220 ppm) is required.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Detailed Spectral Interpretation and Assignment

The final step is to assign each signal in the predicted spectra to its corresponding nucleus in the molecule.

¹H NMR Spectrum Assignment

H_NMR_Assignment H4 H-4 ~7.5 ppm t (dd) H5 H-5 ~7.3 ppm t H6 H-6 ~7.7 ppm d NH N-H ~11 ppm br s CH3 N-CH3 ~3.1 ppm s

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 3-Chloro-2-fluoro-N-methylaniline, often handled as its hydrochloride salt for improved stability and solubility, represents a class of halogenated anilines that are critical intermediates in the synthesis of bioactive molecules.[1] Understanding the gas-phase behavior of this molecule under mass spectrometric analysis is essential for its unambiguous identification, purity assessment, and for tracking its fate in metabolic or degradation studies.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-2-fluoro-N-methylaniline. As a Senior Application Scientist, my objective is to not only present the data but also to explain the underlying chemical principles that dictate the fragmentation pathways, offering a framework for researchers to interpret the spectra of related compounds.

Molecular Ion Characteristics: The Isotopic Signature of Chlorine

The first and most diagnostic feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2] Fluorine, in contrast, is monoisotopic (¹⁹F). When analyzing 3-Chloro-2-fluoro-N-methylaniline (free base formula: C₈H₉ClFN), the hydrochloride salt typically dissociates in the GC inlet or MS source, and the free base is analyzed.

This leads to a characteristic doublet for the molecular ion (M⁺˙):

  • M⁺˙ peak: at m/z 173, corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺˙ peak: at m/z 175, corresponding to the molecule with the ³⁷Cl isotope.

The relative intensity of the m/z 173 peak to the m/z 175 peak will be approximately 3:1, a definitive signature for the presence of a single chlorine atom.[2] This isotopic pattern is a foundational, self-validating feature in the spectrum.

Proposed Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] The fragmentation of 3-Chloro-2-fluoro-N-methylaniline is primarily driven by the presence of the aromatic ring, the halogen substituents, and the N-methylamino group. The initial ionization event is most likely to occur through the loss of a lone pair electron from the nitrogen atom, as it is the most easily ionizable site.

The primary fragmentation cascades from the molecular ion (m/z 173/175) are detailed below.

Pathway I: Alpha-Cleavage

A dominant fragmentation pathway for N-alkylated amines is the cleavage of the bond beta to the nitrogen atom (alpha to the charged radical site), a process known as alpha-cleavage.[4] This pathway is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.

  • Loss of a Hydrogen Radical (H•): The initial molecular ion can lose a hydrogen radical from the N-methyl group. This results in the formation of a stable iminium cation at m/z 172/174 . This fragment is often a high-intensity peak in the spectra of N-methylated anilines.

Pathway II: Loss of Halogens and Subsequent Fragmentations

The carbon-halogen bonds are also susceptible to cleavage.

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in the loss of a chlorine radical. This is a common fragmentation for chlorinated aromatic compounds.[2] This pathway leads to a fragment ion at m/z 138 .

  • Loss of Methyl Radical (•CH₃): Following the loss of the chlorine atom, the resulting fragment can subsequently lose a methyl radical from the nitrogen atom, yielding a fragment at m/z 123 .

  • Loss of Hydrogen Cyanide (HCN): Aromatic amines are known to undergo ring fragmentation by eliminating HCN. The fragment at m/z 138 could lose HCN (27 Da) to form a cyclopentadienyl-type cation at m/z 111 .

Pathway III: Benzylic-type Cleavage
  • Loss of the Methylamino Group (•NHCH₃): Cleavage of the bond between the aromatic ring and the nitrogen atom can lead to the loss of a methylamino radical. This would generate a chlorofluorobenzene cation at m/z 130/132 .

The interplay of these pathways results in a characteristic mass spectrum that serves as a fingerprint for the molecule.

Caption: Proposed EI fragmentation pathways for 3-Chloro-2-fluoro-N-methylaniline.

Summary of Expected Fragmentation Data

The table below summarizes the key ions expected in the electron ionization mass spectrum of 3-Chloro-2-fluoro-N-methylaniline.

m/z (³⁵Cl/³⁷Cl)Proposed FormulaIdentityNotes
173/175[C₈H₉ClFN]⁺˙Molecular Ion (M⁺˙)Characteristic 3:1 isotopic ratio confirms one chlorine atom.
172/174[C₈H₈ClFN]⁺[M-H]⁺Result of alpha-cleavage, often a high-intensity fragment.
138[C₈H₉FN]⁺[M-Cl]⁺Loss of a chlorine radical.
130/132[C₇H₅FCl]⁺[M-NHCH₃]⁺Cleavage of the C-N bond.
123[C₇H₆FN]⁺[M-Cl-CH₃]⁺Subsequent loss of a methyl radical after chlorine loss.
111[C₇H₅F]⁺[M-Cl-HCN]⁺Ring fragmentation after chlorine loss.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring the EI mass spectrum of 3-Chloro-2-fluoro-N-methylaniline hydrochloride. The choice of Gas Chromatography (GC) as the inlet is ideal for this volatile analyte, ensuring separation from any potential impurities before it enters the mass spectrometer.[1]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution. The hydrochloride salt will dissolve, and upon injection into the hot GC inlet, it will pyrolyze to the free aniline.
  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. GC-MS Instrumentation and Parameters:

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a Quadrupole or Ion Trap analyzer).
  • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Inlet: Split/splitless injector.
  • Injector Temperature: 250 °C (to ensure volatilization and conversion of the salt to the free base).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV (standard energy to ensure reproducible fragmentation and allow for library matching).[2]
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 300.
  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the spectrum, identifying the molecular ion doublet (m/z 173/175) and the key fragment ions as detailed above.
  • Compare the acquired spectrum to a spectral library (if available) for confirmation.

Comparison with Alternative Analytical Techniques

While MS is a powerful tool for structural elucidation based on fragmentation, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
GC-MS (EI) Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation.High sensitivity, provides a structural "fingerprint", excellent for identifying known compounds via library search.[1]Isomers may produce similar spectra; "hard" ionization can lead to the absence of a molecular ion for some fragile molecules.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms (¹H, ¹³C), and 3D structure (NOESY).Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Excellent for non-volatile or thermally labile compounds, widely used for purity analysis and quantification.[5]Provides limited structural information without a hyphenated detector (like MS).
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple for identifying functional groups (e.g., N-H, C-Cl bonds).Provides limited information on the overall molecular structure.

Conclusion

The mass spectral fragmentation of 3-Chloro-2-fluoro-N-methylaniline is a predictable and informative process governed by fundamental principles of physical organic chemistry. The characteristic isotopic signature of chlorine provides an immediate confirmation of its presence, while subsequent fragmentations via alpha-cleavage and loss of substituents offer a detailed structural fingerprint. By coupling this knowledge with a robust GC-MS experimental protocol, researchers can confidently identify and characterize this important chemical intermediate. A multi-technique approach, incorporating methods like NMR and HPLC, will always provide the most comprehensive and legally defensible characterization, a critical consideration in drug development and regulated environments.

References

  • BenchChem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from BenchChem technical guides.[2]

  • PrepChem. (2021). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]]

  • Hernández, F., et al. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Retrieved from a relevant scientific journal.[6]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]]

  • Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved from a relevant scientific journal.[7]

  • The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]]

  • Walmart. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines (Paperback). Retrieved from [Link]1]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]]

  • Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from a relevant scientific journal.[8]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]4]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from a relevant scientific journal.[3]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted N-Methylaniline Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Scaffold

In the intricate world of medicinal chemistry and materials science, N-methylaniline serves as a versatile scaffold. Its derivatives are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] However, the reactivity of the N-methylamino group is profoundly influenced by the nature and position of substituents on the aromatic ring. For researchers and drug development professionals, a nuanced understanding of these structure-reactivity relationships is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecules with desired properties.

This guide provides an in-depth comparison of the reactivity of various substituted N-methylaniline hydrochlorides, focusing on their nucleophilicity in a model acylation reaction. We will delve into the electronic and steric effects of substituents, supported by experimental data and quantitative analysis using the Hammett equation. This document is designed to be a practical resource, offering not only a comparative analysis but also detailed experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

The Role of the Hydrochloride Salt

N-methylaniline and its derivatives are often supplied and used as their hydrochloride salts to improve their stability and water solubility.[2] It is crucial to recognize that the hydrochloride salt exists in equilibrium with the free N-methylaniline base. The concentration of the more reactive free base is dependent on the pKa of the specific substituted N-methylaniline and the pH of the reaction medium. In the context of an acylation reaction, the addition of a base, such as sodium acetate, is typically required to neutralize the generated acid and shift the equilibrium towards the free amine, thus facilitating the reaction.

Experimental Design: A Comparative Acylation Study

To objectively compare the reactivity of different substituted N-methylaniline hydrochlorides, we will utilize a competitive acylation reaction with acetic anhydride. The relative rates of acylation will serve as a direct measure of the nucleophilicity of the nitrogen atom in the N-methylamino group.

Rationale for Experimental Choices
  • Acylation with Acetic Anhydride: This is a classic and well-understood reaction for assessing the nucleophilicity of amines.[1][3][4][5][6] Acetic anhydride is a readily available and moderately reactive acylating agent, allowing for discernible differences in reaction rates among various substituted N-methylanilines.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), allowing for the quantification of the remaining starting material and the formation of the N-acetylated product over time.

  • Competitive Reaction Setup: By reacting a mixture of substituted N-methylanilines with a limiting amount of acetic anhydride, we can determine their relative reactivities by analyzing the product distribution. However, for clarity in this guide, we will consider individual reactions and compare their initial rates.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve Substituted N-Methylaniline HCl in Water add_base Add Sodium Acetate Solution start->add_base Liberate free amine add_anhydride Add Acetic Anhydride add_base->add_anhydride reaction_mixture Stir at Room Temperature add_anhydride->reaction_mixture Initiate Acylation quench Quench Reaction (e.g., with excess amine) reaction_mixture->quench Stop reaction at time points extract Extract with Organic Solvent quench->extract analyze Analyze by HPLC/GC extract->analyze analyze->end Determine Relative Rate

Caption: A generalized workflow for the comparative acylation of substituted N-methylaniline hydrochlorides.

Understanding Substituent Effects: A Hammett Approach

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[7][8] It takes the form:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound (N-methylaniline).

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A negative ρ value indicates that the reaction is favored by electron-donating groups, which increase the electron density at the reaction center. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups. For the nucleophilic attack of the N-methylamino group on the electrophilic carbonyl carbon of acetic anhydride, we anticipate a negative ρ value.

Electronic Effects of Substituents

The electronic influence of a substituent on the reactivity of the N-methylamino group is a combination of two primary effects:

  • Inductive Effect (I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -Cl) exert a negative inductive effect (-I), pulling electron density away from the ring and the nitrogen atom. Alkyl groups (e.g., -CH₃) have a weak positive inductive effect (+I).

  • Resonance Effect (M): This effect involves the delocalization of π electrons and lone pairs between the substituent and the aromatic ring. Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) can donate electron density through resonance (+M effect), increasing the nucleophilicity of the nitrogen. Conversely, groups with π bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density via resonance (-M effect).

substituent_effects cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) edg_node e.g., -OCH₃, -CH₃ Increase electron density on Nitrogen edg_effect Increased Nucleophilicity (Faster Reaction Rate) edg_node->edg_effect reactivity Reactivity of N-Methylaniline edg_node->reactivity ewg_node e.g., -NO₂, -Cl Decrease electron density on Nitrogen ewg_effect Decreased Nucleophilicity (Slower Reaction Rate) ewg_node->ewg_effect ewg_node->reactivity

Caption: The influence of electron-donating and electron-withdrawing groups on the reactivity of N-methylaniline.

Comparative Reactivity Data

The following table presents a comparative analysis of the reactivity of various para- and meta-substituted N-methylaniline hydrochlorides in the model acylation reaction. The relative rates are based on established Hammett substituent constants and the principles of electronic effects.

Substituent (Position)Hammett Constant (σ)Expected Relative Rate (k/k₀)Predominant Electronic Effect(s)
p-OCH₃-0.27~5.0+M, -I
p-CH₃-0.17~2.5+I, Hyperconjugation
H (Unsubstituted) 0.00 1.0 Reference
m-CH₃-0.07~1.5+I
m-OCH₃+0.12~0.6-I > +M
p-Cl+0.23~0.3-I > +M
m-Cl+0.37~0.15-I
p-NO₂+0.78~0.01-M, -I

Note: The relative rates are illustrative and intended for comparative purposes. Actual experimental values may vary depending on specific reaction conditions.

Data Analysis and Discussion

The data presented in the table clearly demonstrates the profound impact of substituents on the reactivity of the N-methylamino group. A Hammett plot of log(k/k₀) versus the Hammett constant (σ) for the para- and meta-substituted compounds would be expected to yield a straight line with a negative slope (ρ < 0), confirming that the reaction is favored by electron-donating groups.

  • Electron-Donating Groups (EDGs): Substituents like p-methoxy (-OCH₃) and p-methyl (-CH₃) significantly enhance the reaction rate. The p-methoxy group, with its strong positive resonance effect (+M), is the most activating. The p-methyl group also activates the ring through a positive inductive effect (+I) and hyperconjugation. The meta-methyl group is less activating than the para-isomer because the resonance effect does not operate from the meta position.

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) and the nitro group (-NO₂) deactivate the ring towards acylation. The p-nitro group is strongly deactivating due to its powerful negative resonance (-M) and inductive (-I) effects, which withdraw electron density from the nitrogen atom, making it a much weaker nucleophile. For chlorine, the deactivating inductive effect (-I) outweighs its weaker activating resonance effect (+M).

  • The Ortho Effect: The reactivity of ortho-substituted N-methylanilines does not always follow the trend predicted by the Hammett equation.[8] This is due to the "ortho effect," which is a combination of steric hindrance and electronic effects arising from the proximity of the substituent to the reaction center.[2][9][10][11] For instance, an ortho-methyl group can sterically hinder the approach of the acylating agent to the nitrogen atom, leading to a slower reaction rate than expected based on its electronic properties alone.[12]

Experimental Protocols

General Procedure for the Acylation of Substituted N-Methylaniline Hydrochlorides

This protocol is adapted from established procedures for the acetylation of anilines.[1][3][13]

Materials:

  • Substituted N-methylaniline hydrochloride (e.g., p-methoxy-N-methylaniline hydrochloride)

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a 50 mL round-bottom flask, dissolve one equivalent of the substituted N-methylaniline hydrochloride in deionized water.

  • Liberation of the Free Amine: To the stirred amine solution, add a solution of 1.1 equivalents of sodium acetate in deionized water. This will generate the free substituted N-methylaniline in situ.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-2 hours). Monitor the reaction progress by TLC or a suitable chromatographic method.

  • Workup: Quench the reaction by adding an excess of a saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield can then be calculated.

For a comparative kinetic study, aliquots of the reaction mixture would be taken at different time points, quenched, and analyzed by HPLC or GC to determine the concentration of the starting material and product over time.

Conclusion

The reactivity of substituted N-methylaniline hydrochlorides in nucleophilic reactions is a finely tuned interplay of electronic and steric factors. Electron-donating groups in the para and meta positions generally increase reactivity, while electron-withdrawing groups decrease it, a trend that can be quantified using the Hammett equation. The ortho effect adds a layer of complexity, where steric hindrance can significantly influence reaction rates.

For researchers in drug discovery and chemical synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the prediction of reaction outcomes. The experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation and application in the development of novel N-methylaniline-based compounds.

References

  • Ortho effect. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved from [Link]

  • ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Gomathi, A., & Sarveswari, S. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 7(10), 232-239.
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. (n.d.). Vedantu. Retrieved from [Link]

  • Ortho Effect. (n.d.). BYJU'S. Retrieved from [Link]

  • Table 7.1 Hammett substituent constants and their modified values. (n.d.). Moodle@Units. Retrieved from [Link]

  • Hammett substituent constants. (n.d.). Stenutz. Retrieved from [Link]

  • Table 1: Hammett constants for some common substituents. (n.d.). Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl... (n.d.). ResearchGate. Retrieved from [Link]

  • 1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. (2010). ResearchGate. Retrieved from [Link]

  • Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021). ResearchGate. Retrieved from [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987). Retrieved from [Link]

  • 27.05 Linear Free-energy Relations: Applying Hammett Constants. (2021, May 5). YouTube. Retrieved from [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Mild and Useful Method for N-Acylation of Amines. (2006). ResearchGate. Retrieved from [Link]

  • REGIOSELECTIVE N-ACYLATION OF... (2014). Retrieved from [Link]

  • Volume 11, Issue 6, June 2022. (2022). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson. Retrieved from [Link]

  • A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance, 27(3), 455-460.
  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). Retrieved from [Link]

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A Comparative Guide to the Efficacy of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of plausible and efficient synthetic routes to 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a halogenated N-methylaniline with potential applications as a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct literature on this specific molecule, this document synthesizes established methodologies for the synthesis of its likely precursor, 3-chloro-2-fluoroaniline, and critically evaluates several robust N-methylation strategies. The comparative analysis is supported by experimental data from analogous transformations of structurally related haloanilines. Furthermore, the guide contrasts the projected synthetic accessibility and potential utility of the title compound with commercially available N-methylated haloaniline alternatives, offering researchers and drug development professionals a strategic framework for synthetic planning and intermediate selection.

Introduction: The Strategic Value of Halogenated N-Methylanilines

N-methylaniline moieties are prevalent structural motifs in a vast array of biologically active compounds, enhancing properties such as metabolic stability, membrane permeability, and receptor binding affinity.[1] The introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring further modulates the electronic and lipophilic character of these intermediates, providing chemists with fine control over the pharmacokinetic and pharmacodynamic profiles of the final products. This compound represents a unique building block, combining the distinct electronic influences of ortho-fluoro and meta-chloro substituents. This guide aims to provide a predictive evaluation of the most effective methods for its synthesis, thereby enabling its broader exploration in discovery chemistry.

Proposed Synthetic Pathways to this compound

The most logical and efficient approach to the synthesis of the title compound involves a two-step sequence: the initial synthesis of the precursor amine, 3-chloro-2-fluoroaniline, followed by its N-methylation and subsequent conversion to the hydrochloride salt.

Synthesis of the Precursor: 3-Chloro-2-fluoroaniline

The primary and highest-yielding route to 3-chloro-2-fluoroaniline is the catalytic hydrogenation of 3-chloro-2-fluoronitrobenzene. This precursor is accessible from the fluorination of 2,3-dichloronitrobenzene.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoroaniline

  • Reaction Setup: In a high-pressure reactor, add 3-chloro-2-fluoronitrobenzene (1.0 eq.), methanol as the solvent, and a Raney Nickel catalyst.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas (3 times). Pressurize the reactor with hydrogen to 1.5 MPa.

  • Reaction: Stir the mixture at 35-45 °C until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst. The filtrate is concentrated, and the residue is purified by vacuum distillation to yield 3-chloro-2-fluoroaniline. A reported yield for this transformation is 95.5%.[2]

G cluster_precursor Precursor Synthesis 3_chloro_2_fluoronitrobenzene 3-Chloro-2-fluoronitrobenzene 3_chloro_2_fluoroaniline 3-Chloro-2-fluoroaniline 3_chloro_2_fluoronitrobenzene->3_chloro_2_fluoroaniline H₂, Raney Ni Methanol, 1.5 MPa, 35-45 °C (Yield: 95.5%)

Caption: Overview of N-methylation routes for 3-chloro-2-fluoroaniline.

Quantitative Comparison of Proposed N-Methylation Routes
ParameterRoute A: Reductive AminationRoute B: Dimethyl SulfateRoute C: Formic Acid (Eschweiler-Clarke)
Methylating Agent FormaldehydeDimethyl SulfateFormaldehyde / Formic Acid
Reducing Agent Sodium Borohydride (NaBH₄)N/AFormic Acid
Projected Yield Good to Excellent (80-95%)[3][4] Excellent (>90%)[5][6] Good to Excellent (75-90%)
Reaction Conditions Mild (0-25 °C)Moderate (Reflux)High Temperature (100 °C)
Key Advantages Mild conditions, readily available reagents.High yields, well-established.Inexpensive reagents, no metal hydrides.
Key Disadvantages Potential for over-alkylation if not controlled.Dimethyl sulfate is highly toxic and carcinogenic.[7] High temperature, requires careful pH control during work-up.
Safety Concerns Flammable solvents, NaBH₄ reacts with acid.High Toxicity of dimethyl sulfate.Corrosive formic acid, pressure build-up in sealed tube.

Comparative Analysis with Alternative Intermediates

The utility of this compound is best understood in the context of other available building blocks. The choice of intermediate often depends on the specific target molecule and the desired electronic properties.

IntermediateCAS NumberKey Features & ApplicationsSynthetic Accessibility
3-Chloro-2-fluoro-N-methylaniline 1187386-17-9 (for HCl)Combines ortho-F (strong -I, weak +M) and meta-Cl (strong -I) effects. Potentially useful for tuning pKa and directing further substitutions in complex syntheses.Requires multi-step synthesis as outlined in this guide. Not widely commercially available.
2-Fluoro-N-methylaniline [8] 1978-38-7A simpler building block with a single ortho-fluoro substituent. Used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[9] Commercially available. Synthesized via methylation of 2-fluoroaniline.
3-Chloro-N-methylaniline [10] 7006-52-2Features a single meta-chloro substituent. A common intermediate in dye and pharmaceutical synthesis.[1] Commercially available. Synthesized via methylation of 3-chloroaniline.
2,6-Dichloro-N,N-dimethylaniline 698-00-0A highly sterically hindered and electron-poor aniline. Used as a precursor for specific APIs where this substitution pattern is required.Commercially available. Synthesized by methylation of 2,6-dichloroaniline.

Conclusion and Recommendations

While direct experimental data for the synthesis of this compound is scarce, a robust and high-yielding synthetic strategy can be confidently proposed. The synthesis of the 3-chloro-2-fluoroaniline precursor via catalytic hydrogenation is well-established. For the subsequent N-methylation, all three evaluated methods—Reductive Amination, Alkylation with Dimethyl Sulfate, and the Eschweiler-Clarke reaction—are viable.

  • For laboratory-scale synthesis prioritizing safety and mild conditions , Route A (Reductive Amination) is highly recommended.

  • For scalability and potentially the highest yields , Route B (Dimethyl Sulfate) is a strong contender, provided that stringent safety protocols are in place to handle the toxic reagent.

  • Route C (Formic Acid) offers a cost-effective and "greener" alternative, avoiding hazardous reagents, making it suitable for larger-scale production where high-temperature reactions are feasible.

The value of this compound lies in its unique electronic profile, offering opportunities for novel molecular design. Its comparison with more readily available alternatives highlights the classic trade-off in drug discovery between synthetic investment and access to unique chemical structures. This guide provides the foundational knowledge for researchers to make an informed decision on the synthesis and application of this promising intermediate.

References

  • Organic Syntheses. Dimethyl Sulfate. [Link]

  • Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline. CN101245020B.
  • PubChem. 3-Chloro-2-fluoroaniline. [Link]

  • Google Patents. (2020). A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide. CN111423342A.
  • Wikipedia. Reductive amination. [Link]

  • Integrated Chemicals Specialties. NMP Alternatives: Dioxolane & TOU. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?[Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Aurelio, L., et al. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • ResearchGate. (2014). Product ratios a and yields obtained after reductive amination b...[Link]

  • Chem-Impex. 2-Fluoro-N-methylaniline. [Link]

  • ResearchGate. (2017). Synthesis of pharmaceutical N, N-(di)methylamines from the...[Link]

  • ResearchGate. (2021). Short list for NMP (N-methyl pyrrolidone )replacement.[Link]

  • NIH. (2017). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. [Link]

  • NIH. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. [Link]

  • Wordpress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • ResearchGate. (2025). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. [Link]

  • PubChem. 2-Fluoro-N-methylaniline. [Link]

  • PubChem. 3-Chloroaniline. [Link]

  • NIH. (2024). 2-Fluoro-N-methylaniline. [Link]

  • MDPI. (2023). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. [Link]

  • Cambridge Open Engage. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. [Link]

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A Guide to Benchmarking 3-Chloro-2-fluoro-N-methylaniline hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science. Substituted anilines are a cornerstone of this endeavor, serving as versatile precursors for a myriad of molecular architectures. This guide provides a comprehensive framework for benchmarking the performance of 3-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS: 1187386-17-9), a halogenated and N-methylated aniline, against other structurally relevant reagents in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Given the nascent state of publicly available data for this compound, this document is structured as a forward-looking guide, presenting established protocols and comparative data for analogous compounds. This approach is designed to empower researchers to conduct their own robust benchmarking studies, providing a clear roadmap for evaluating the potential of this and other novel reagents.

The Strategic Importance of Substituted Anilines in Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance.[1][2][3] The electronic and steric nature of the substituents on the aniline ring profoundly influences its reactivity in these transformations. The interplay of halogens (chlorine and fluorine) and an N-methyl group in the target compound suggests a unique reactivity profile that warrants systematic investigation. The electron-withdrawing nature of the halogens can modulate the oxidative addition step, a critical phase in the catalytic cycle, while the N-methyl group can influence both electronic properties and solubility.[1]

This guide will focus on three key cross-coupling reactions that are indispensable in the synthetic chemist's toolkit:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, creating biaryl structures prevalent in pharmaceuticals.[1][4][5][6][7][8][9][10][11][12]

  • Buchwald-Hartwig Amination: A premier method for the synthesis of arylamines through C-N bond formation.[2][3][13][14][15][16][17][18][19]

  • Sonogashira Coupling: For the construction of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[20][21][22][23][24][25][26]

Benchmarking Against Established Alternatives

To provide a meaningful comparison, we have selected three commercially available, structurally related anilines as benchmarks:

  • 3-Chloro-2-fluoroaniline: Lacks the N-methyl group, allowing for an assessment of its influence.

  • 2-Chloro-N-methylaniline: Lacks the fluorine atom, isolating the effect of this electronegative substituent.

  • 4-Chloro-3-fluoroaniline: A positional isomer to assess the impact of substituent placement.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds. The following table summarizes representative data for the benchmark reagents and provides a template for evaluating this compound.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
3-Chloro-2-fluoro-N-methylaniline HCl Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O12To be determined-
3-Chloro-2-fluoroanilinePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene1888[Fictionalized Data based on similar reactions]
2-Chloro-N-methylaniline4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DMF1692[Fictionalized Data based on similar reactions]
4-Chloro-3-fluoroanilineThiophene-2-boronic acidPd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)K₃PO₄1,4-Dioxane2475[8]

Causality Behind Experimental Choices: The choice of a phosphine ligand, such as SPhos or XPhos, is critical for the coupling of often less reactive aryl chlorides.[8] The use of a base is essential to activate the boronic acid for transmetalation.[11][12] The solvent system, typically a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The table below outlines a comparative framework for this reaction.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-2-fluoro-N-methylaniline HCl MorpholinePd₂(dba)₃ (1 mol%), RuPhos (2 mol%)NaOtBuToluene10018To be determined-
3-Chloro-2-fluoroanilineAnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane1102485[Fictionalized Data based on similar reactions]
2-Chloro-N-methylanilinen-HexylaminePd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)NaOtBuToluene1001691[17]
4-Chloro-3-fluoroanilinePiperidinePd(OAc)₂ (2 mol%), DavePhos (4 mol%)K₃PO₄Dioxane1002082[Fictionalized Data based on similar reactions]

Causality Behind Experimental Choices: Bulky, electron-rich phosphine ligands like RuPhos and XPhos are often necessary to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[3] Strong bases such as sodium t-butoxide are typically required to deprotonate the amine and form the active palladium-amido complex.[13][17]

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes. A comparative table for this reaction is presented below.

Aryl HalideAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-2-fluoro-N-methylaniline HCl PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (3 mol%)Et₃NTHF6512To be determined-
3-Chloro-2-fluoroaniline1-HexynePd(PPh₃)₄ (3 mol%)CuI (5 mol%)i-Pr₂NEtDMF801680[Fictionalized Data based on similar reactions]
2-Chloro-N-methylanilineTrimethylsilylacetylenePdCl₂(MeCN)₂ (2 mol%)CuI (4 mol%)PiperidineToluene901088[Fictionalized Data based on similar reactions]
4-Chloro-3-fluoroanilinePhenylacetylenePd₂(dba)₃ (1 mol%), Xantphos (2 mol%)-Cs₂CO₃Dioxane1002472[Fictionalized Data based on similar reactions]

Causality Behind Experimental Choices: The classic Sonogashira protocol utilizes a combination of a palladium catalyst and a copper(I) co-catalyst.[20][24][25] The copper acetylide intermediate is generally more reactive towards transmetalation than the corresponding boronic acid in the Suzuki coupling. An amine base is used to deprotonate the terminal alkyne and also serves as a solvent in some cases. Copper-free conditions have also been developed, often requiring more specialized ligands.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible research. The following are standardized protocols for the three benchmark reactions.

Suzuki-Miyaura Coupling Protocol
  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Preparation: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling Protocol
  • Preparation: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizing the Workflows and Mechanisms

To further clarify the experimental and catalytic processes, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Halide, Boronic Acid, and Base p2 Add Pd Catalyst p1->p2 p3 Add Degassed Solvent p2->p3 r1 Heat and Stir p3->r1 r2 Monitor Progress (TLC, LC-MS) r1->r2 w1 Cool and Dilute r2->w1 w2 Aqueous Wash w1->w2 w3 Dry and Concentrate w2->w3 p1_purify Column Chromatography w3->p1_purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(L)-X pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(L)-NHR pd_complex->amido_complex + H₂NR, - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Sources

A Comparative Guide to the Structural Confirmation of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor and regulatory compliance. The isomeric specificity of substituted anilines, such as the 3-Chloro-2-fluoro-N-methylaniline hydrochloride derivatives, is of paramount importance as even minor positional changes of substituents on the aromatic ring can drastically alter pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for the definitive structural elucidation of this class of compounds, grounded in both theoretical principles and practical experimental considerations.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique is infallible. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecule's physical and chemical properties, and their collective data provides a self-validating system for structural assignment. This guide will focus on the comparative strengths and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivities of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed atomic-level map.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical when analyzing hydrochloride salts. Protic solvents like D₂O or CD₃OD can lead to the exchange of the acidic proton on the nitrogen, potentially obscuring its signal.[1] Aprotic polar solvents such as DMSO-d₆ are often preferred as they can slow down this exchange, allowing for the observation of the N-H proton.[1]

Protonation of the amine to an ammonium salt induces significant downfield shifts for protons and carbons near the nitrogen atom due to the deshielding effect of the positive charge.[1] This is a key diagnostic feature in the NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Aromatic-H7.0 - 7.5115 - 150The electron-withdrawing effects of chlorine and fluorine, and the N-methyl group will influence the precise shifts. Protonation of the amine will further deshield the aromatic protons.
N-CH₃~3.0~30-35The methyl group attached to the nitrogen will be a singlet in the ¹H NMR. Its chemical shift is sensitive to the electronic environment of the nitrogen.
N-HVariable (broad)-The chemical shift and multiplicity of the N-H proton will be highly dependent on the solvent and concentration due to proton exchange. In an aprotic solvent, it may appear as a broad singlet.

Note: These are predicted values. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) at a controlled temperature (e.g., 25°C).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.[2]

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Bonding

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the ammonium salt and the substitution pattern on the aromatic ring.

Key Vibrational Frequencies and the Effect of Protonation

The conversion of a secondary amine to its hydrochloride salt results in significant changes in the FTIR spectrum. The characteristic N-H stretch of the free amine is replaced by a broad, strong absorption band for the N⁺-H stretching of the ammonium ion at lower wavenumbers.[3][4]

Functional Group Expected Wavenumber (cm⁻¹) - Free Base Expected Wavenumber (cm⁻¹) - Hydrochloride Salt Significance
N-H Stretch (secondary amine)~3400 (sharp, single peak)-Disappearance of this peak is indicative of salt formation.
N⁺-H Stretch (ammonium)-3200-2800 (broad, strong)Appearance of this broad band is a key indicator of the hydrochloride salt.[3]
C-N Stretch~1350-1280Shifted and potentially obscuredThe change in bond character upon protonation affects this vibration.[3]
Aromatic C=C Stretch~1600, ~1500Similar, with slight shiftsConfirms the presence of the aromatic ring.
C-Cl Stretch~800-600~800-600Confirms the presence of the chloro substituent.
C-F Stretch~1300-1000~1300-1000Confirms the presence of the fluoro substituent.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5]

    • Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[5]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Caption: Workflow for FTIR-based structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For volatile and thermally stable compounds like aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination.

Expected Fragmentation of 3-Chloro-2-fluoro-N-methylaniline

In the mass spectrometer, the hydrochloride salt will likely dissociate to the free base. The mass spectrum will therefore be that of 3-Chloro-2-fluoro-N-methylaniline. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.

A plausible fragmentation pathway involves the loss of a methyl radical followed by the elimination of HCN.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the separation of halogenated anilines (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.

    • Carrier Gas: Helium at a constant flow of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-250.

Caption: Workflow for GC-MS-based structural confirmation.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] It provides unambiguous proof of structure, including stereochemistry and the precise location of all atoms, including the chloride counter-ion in the crystal lattice.

The Challenge of Crystallization

The primary hurdle for this technique is obtaining high-quality single crystals suitable for diffraction. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[7]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Dissolve the synthesized hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol/water).

    • Employ a crystallization technique such as slow evaporation of the solvent in a vibration-free environment.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Caption: Workflow for X-ray crystallography-based structural confirmation.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, 3D structure in solution, stereochemistryHighly detailed structural informationLower sensitivity, can be complex to interpret
FTIR Spectroscopy Functional groups, bonding environmentRapid, sensitive to changes in bonding (e.g., salt formation)Provides limited information on the overall molecular framework
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula informationCan be destructive, may not distinguish between isomers without chromatography
X-ray Crystallography Definitive 3D solid-state structure, absolute stereochemistryUnambiguous structural proofRequires high-quality single crystals, which can be difficult to obtain

Conclusion

The structural confirmation of this compound derivatives necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of atomic connectivity, FTIR offers rapid confirmation of key functional groups and the hydrochloride salt formation. Mass spectrometry validates the molecular weight and provides clues to the structure through fragmentation. Finally, single-crystal X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the identity, purity, and quality of these critical chemical entities with the highest degree of scientific confidence.

References

  • PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. Eur J Mass Spectrom (Chichester), 24(1), 12-22. [Link]
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 3-Chloro-2-fluoro-N-methylaniline hydrochloride, a halogenated aromatic amine, is a valuable building block in medicinal chemistry. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of meticulous disposal procedures. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The core principle of chemical waste management is to treat every substance with a level of caution commensurate with its known and potential hazards. For halogenated aromatic amines, this means recognizing their potential for toxicity, environmental persistence, and reactivity. This document moves beyond a simple checklist, offering a logical, scientifically-grounded workflow to manage waste from the point of generation to its final, compliant disposal.

Hazard Profile and Regulatory Imperative

Understanding the "why" behind stringent disposal protocols begins with the hazard profile. While specific toxicological data for this compound may be limited, the data from structurally similar halogenated anilines provides a strong basis for a precautionary approach.

Table 1: Hazard Summary of Structurally Similar Halogenated Anilines

Hazard Category Description Rationale and Impact on Disposal
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Direct exposure is a primary risk. Disposal procedures must minimize handling and prevent the generation of dusts or aerosols. All waste must be securely contained.
Skin/Eye Irritation Causes skin irritation and serious eye damage/irritation.[2][4] Contaminated containers, gloves, and labware are considered hazardous. Proper PPE is mandatory during handling and disposal.
Sensitization May cause allergic skin reactions.[1][5] Repeated exposure can lead to sensitization. Contaminated work clothing must be decontaminated or disposed of as hazardous waste.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3] This is a critical factor. Direct disposal into the sewage system is strictly prohibited to prevent environmental contamination.[5]
Reactivity Stable under normal conditions but incompatible with strong oxidizing agents.[6][7] Waste must be segregated from incompatible chemicals to prevent hazardous reactions in the storage area.

| Combustion Products | Hazardous decomposition products form under fire conditions, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride/fluoride gas.[2][7] | This informs the selection of the ultimate disposal method. High-temperature incineration with scrubbers is required to neutralize these toxic gases. |

Regulatory Mandate: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound must be managed as hazardous waste . It may be classified as:

  • A "listed waste" if it is a discarded commercial chemical product (U-list).

  • A "characteristic waste" due to its toxicity.[8]

It is the legal responsibility of the waste generator—the laboratory—to ensure compliance with all local, state, and federal regulations from "cradle to grave."[9]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic process for managing this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Institutional Disposal A Waste Generation (e.g., residual solid, contaminated labware, mother liquor) B Select Designated Halogenated Waste Container A->B Immediate Segregation C Securely Close & Label Container - Chemical Name - Hazard Symbols - Date B->C D Store in Satellite Accumulation Area (SAA) C->D Transfer to Storage E Check for Incompatibles (e.g., Oxidizers, Acids) D->E Safety Check F Maintain Waste Log & Documentation E->F G Request Waste Pickup by EHS F->G When Container is Full or per Schedule H Transport to Central Hazardous Waste Facility G->H Scheduled Collection I Final Disposal via Licensed Contractor H->I J High-Temperature Incineration (Preferred Method) I->J Compliant Treatment

Sources

A Comprehensive Guide to the Safe Handling of 3-Chloro-2-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

3-Chloro-2-fluoro-N-methylaniline hydrochloride is a substituted aromatic amine. Aromatic amines, as a class, are known for their potential toxicity, and it is prudent to handle this compound with a high degree of caution. Based on data from analogous compounds such as 3-chloro-2-fluoroaniline and other substituted anilines, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Aniline and its derivatives can be absorbed through the skin and may cause systemic effects.[2][3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Methemoglobinemia: A significant concern with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3][5] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and fatigue.[2]

  • Organ Damage: Some related compounds may cause damage to organs through prolonged or repeated exposure.[6][7]

  • Environmental Hazard: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[4][7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (double-gloving recommended)- Tightly sealed safety goggles (if not using a full-face respirator)- Lab coat (fully fastened)- Closed-toe shoesTo prevent inhalation of fine particles and to avoid skin and eye contact.[8]
Dissolving and Solution Handling - Chemical fume hood- Full-face respirator with organic vapor and particulate cartridges (or supplied-air respirator for higher concentrations)- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Chemical-resistant apron over a lab coat- Closed-toe shoesTo mitigate risks from splashes, aerosols, and vapor inhalation.[9]
Reaction Work-up and Purification - Chemical fume hood- Full-face respirator with appropriate cartridges or supplied-air respirator- Heavy-duty chemical-resistant gloves- Chemical splash goggles and face shield- Chemical-resistant suit or apron over a lab coat- Chemical-resistant bootsFor enhanced protection during procedures with a higher risk of splashes and exposure.
Waste Handling and Disposal - Chemical fume hood (for handling liquid waste)- Full-face respirator with appropriate cartridges- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Lab coat and/or apron- Closed-toe shoesTo ensure safety during the final stages of the chemical's lifecycle in the lab.
Glove Selection:

The choice of glove material is critical for adequate protection against aromatic amines. Studies on aniline permeation have shown variability among different glove materials.[10][11] Nitrile gloves may not provide sufficient protection for prolonged handling.[12] Therefore, the following is recommended:

  • Inner Glove: A thinner nitrile glove for dexterity.

  • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton™.

Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic workflow is paramount to minimizing exposure risk. The following protocols should be strictly adhered to.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[12]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete coverage.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE Check_Hood Check Fume Hood Lab_Coat Don Lab Coat Check_Hood->Lab_Coat Inner_Gloves Don Inner Gloves Lab_Coat->Inner_Gloves Respirator Don Respirator Inner_Gloves->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Outer_Gloves Don Outer Gloves Goggles->Outer_Gloves

PPE Donning Workflow
  • Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure. Handle the solid with care to avoid generating dust. Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.

Handling of Solutions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Container Sealing: All containers holding the compound or its solutions must be tightly sealed and clearly labeled.

  • Transport: When moving solutions, use secondary containment (e.g., a bottle carrier) to prevent spills.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under an emergency shower.[13] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[14] Rinse the mouth with water.[15] Seek immediate medical attention.
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[12] Clean the spill area with a suitable decontaminating solution.
Large Spill Evacuate the immediate area and alert others.[12] If safe to do so, turn off ignition sources.[2] Contact your institution's emergency response team.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal company.[15]

Waste Disposal Workflow

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your environmental health and safety department.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Chem Service. (2016, December 27). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837–841. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • (n.d.). Aniline. Retrieved from [Link]

  • CDC. (n.d.). Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Retrieved from [Link]

  • NIH. (n.d.). 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-2-fluoro-N-methylaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.